molecular formula C10H16 B032078 (+)-alpha-Pinene CAS No. 7785-70-8

(+)-alpha-Pinene

Numéro de catalogue: B032078
Numéro CAS: 7785-70-8
Poids moléculaire: 136.23 g/mol
Clé InChI: GRWFGVWFFZKLTI-RKDXNWHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(+)-alpha-Pinene is a bicyclic monoterpene and one of the most abundant and significant terpenes in nature, serving as a fundamental building block in plant biochemistry. This specific enantiomer, the (+)- or dextrorotatory form, is of paramount research interest due to its distinct biological activity and role as a chiral precursor. In scientific research, this compound is extensively utilized as a starting material for the synthesis of a wide array of fine chemicals, including other terpenoids, pharmaceuticals, and aroma compounds, where its chiral center dictates the stereochemistry of the final product. Its mechanism of action in biological systems is multifaceted; it has been studied for its potential antimicrobial, anti-inflammatory, and insecticidal properties, often interacting with cellular membranes and specific enzymatic pathways. Furthermore, this compound is a critical standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of terpene profiles in essential oils, coniferous resins, and atmospheric aerosols. Its role as a bio-based, renewable solvent and a potential precursor for sustainable polymers is also an emerging area of green chemistry research. This product is provided with a high level of chemical purity and is intended For Research Use Only, offering scientists a reliable and consistent reagent for advanced chemical and biological investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWFGVWFFZKLTI-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2CC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2C[C@H]1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041671
Record name (+)-alpha-Pinene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1R,5R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+)-alpha-Pinene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16103
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name (+)-alpha-Pinene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

155.00 to 156.00 °C. @ 760.00 mm Hg
Record name (+)-alpha-Pinene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7785-70-8
Record name (1R)-α-Pinene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7785-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Pinene, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1R,5R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+)-alpha-Pinene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name α-Pinene, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6CM4TWH1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (+)-alpha-Pinene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-62 °C
Record name (+)-alpha-Pinene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of (+)-alpha-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-alpha-Pinene, a bicyclic monoterpene, is a widely distributed natural compound with significant potential in the pharmaceutical and fragrance industries. Its various biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects, have made it a target of extensive research. This technical guide provides a comprehensive overview of the primary natural sources of this compound and details the principal methods for its extraction and quantification. The document emphasizes experimental protocols and presents quantitative data in a structured format to facilitate comparison and implementation in a laboratory or industrial setting.

Natural Sources of this compound

This compound is one of the most abundant terpenes in nature, found predominantly in the essential oils of numerous plants.[1][2][3] Coniferous trees, particularly those of the Pinus and Picea genera, are the most significant natural sources.[4] The (+)-isomer of alpha-pinene is more prevalent in North American pine species, while the (-)-isomer is more common in European varieties.[4]

Beyond conifers, this compound is also a major constituent in the essential oils of various herbs and fruits. Notable sources include rosemary (Rosmarinus officinalis), basil (Ocimum basilicum), mint (Mentha species), eucalyptus, and orange peel.[4][5][6][7] The concentration of alpha-pinene can vary significantly depending on the plant species, geographical location, and the specific part of the plant being analyzed (e.g., needles, twigs, resin).[8][9]

Table 1: Prominent Natural Sources of alpha-Pinene and Reported Concentrations

Plant SourcePlant PartMajor Terpene(s)Reported α-Pinene Content (%)Reference
Pinus species (Pine)Needles, Resinα-Pinene, β-PineneUp to 96% in distilled turpentine[10]
Picea species (Spruce)Needlesα-Pinene, β-PineneVaries considerably by species[8]
Rosmarinus officinalis (Rosemary)Leavesα-Pinene, Camphor, 1,8-CineoleHigh concentrations[5][6]
Melaleuca alternifolia (Tea Tree)LeavesTerpinen-4-ol, γ-Terpinene, α-Pinene~3.10% of total target monoterpenes[11]
Pistacia lentiscus L.Oilα-Pinene, Terpinene-4-ol~32%[12]
Tagetes minuta L.Aerial Partsα-Pinene, trans-Ocimenone~33.12%[13]
Pinus peuce (Balkan Pine)Twigsβ-Phellandrene, β-Pinene, α-Pinene~7.38%[9]
Pinus peuce (Balkan Pine)Needlesα-Pinene, β-Pinene~23.07%[9]

Extraction Methodologies

The extraction of this compound from its natural sources can be achieved through several methods, ranging from traditional techniques to more modern, efficient processes. The choice of method depends on factors such as the starting material, desired purity, yield, and scalability.

Conventional Extraction Methods

Conventional methods like hydrodistillation and solvent extraction are well-established but can be time-consuming and labor-intensive.[1][2]

Steam distillation is a widely used method for extracting volatile compounds like alpha-pinene from plant materials.[14] It involves passing steam through the plant matrix to vaporize the volatile oils, which are then condensed and collected.

Experimental Protocol: Steam Distillation of Pine Needles

  • Preparation of Plant Material: Coarsely chop fresh pine needles to increase the surface area for efficient oil extraction.[14]

  • Apparatus Setup: Assemble a steam distillation unit consisting of a boiling flask, a biomass flask, a still head, a condenser, and a receiver.[15] Ensure all glass connections are properly sealed.[15]

  • Charging the Still: Place the chopped pine needles into the biomass flask. Fill the boiling flask with distilled water to about two-thirds of its volume.[15]

  • Distillation: Heat the boiling flask to generate steam. The steam will pass through the pine needles, carrying the essential oils.[14] The vapor mixture is then cooled in the condenser, and the condensate is collected in the receiver.[14]

  • Separation: The essential oil, being less dense than water, will form a layer on top of the hydrosol in the receiver.[14]

  • Collection: Carefully separate the essential oil layer using a separatory funnel.[14] The process is continued until no more oil is observed in the distillate.[15]

Diagram 1: Steam Distillation Workflow

Steam_Distillation Plant_Material Plant Material (e.g., Pine Needles) Chopping Coarse Chopping Plant_Material->Chopping Biomass_Flask Biomass Flask Chopping->Biomass_Flask Vapor_Mixture Vapor Mixture (Steam + Essential Oil) Biomass_Flask->Vapor_Mixture Boiling_Flask Boiling Flask with Water Heating Heating Boiling_Flask->Heating Steam Steam Generation Heating->Steam Steam->Biomass_Flask Passes through Condenser Condenser Vapor_Mixture->Condenser Condensate Condensate (Oil + Hydrosol) Condenser->Condensate Receiver Receiver Condensate->Receiver Separation Phase Separation Receiver->Separation Essential_Oil alpha-Pinene Rich Essential Oil Separation->Essential_Oil Hydrosol Hydrosol Separation->Hydrosol Solvent_Extraction Pine_Needles Dried, Ground Pine Needles Solvent_Addition Add 60% Ethanol Pine_Needles->Solvent_Addition Reflux Reflux (40-50°C, 1-3h) Solvent_Addition->Reflux Filtration Filtration Reflux->Filtration Filtrate Filtrate Filtration->Filtrate Concentration Reduced Pressure Concentration Filtrate->Concentration Turpentine Crude Turpentine Concentration->Turpentine Fractional_Distillation Fractional Distillation Turpentine->Fractional_Distillation Alpha_Pinene This compound (collected at 156°C) Fractional_Distillation->Alpha_Pinene

References

The Biosynthesis of (+)-α-Pinene in Coniferous Trees: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Pinene is a bicyclic monoterpene that constitutes a major component of the oleoresin produced by coniferous trees. This volatile compound is a cornerstone of conifer defense mechanisms against a wide array of herbivores and pathogens, acting as a potent toxin and a solvent for non-volatile diterpene resin acids.[1][2] The specific stereochemistry of α-pinene is a critical determinant in ecological interactions, influencing host selection by insects, the biosynthesis of insect pheromones, and broader tritrophic-level communications.[1] Given its biological significance and potential applications in pharmaceuticals and as a biofuel precursor, a thorough understanding of its biosynthetic pathway is essential for metabolic engineering and drug development efforts. This guide provides a detailed overview of the biosynthesis of (+)-α-pinene in conifers, including quantitative data, experimental protocols, and visualizations of the core pathways.

The Core Biosynthesis Pathway

The synthesis of (+)-α-pinene in conifers occurs within the plastids of specialized secretory cells surrounding resin ducts. The pathway begins with fundamental five-carbon precursors and culminates in a stereospecific cyclization reaction.

  • Precursor Synthesis (MEP Pathway): Like all plastidial terpenoids, the journey to (+)-α-pinene begins with the methylerythritol 4-phosphate (MEP) pathway. This pathway uses pyruvate and glyceraldehyde-3-phosphate to produce the universal five-carbon isoprenoid precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3]

  • Formation of the Monoterpene Precursor (GPP): The first committed step towards monoterpene synthesis is the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. This reaction is catalyzed by Geranyl Diphosphate Synthase (GPPS) to form the C10 intermediate, geranyl diphosphate (GPP).[4][5] GPP is the universal and direct precursor for all monoterpenes.[6]

  • Stereospecific Cyclization to (+)-α-Pinene: The final and defining step is the complex cyclization of the linear GPP molecule into the bicyclic structure of α-pinene. This reaction is catalyzed by a class of enzymes known as monoterpene synthases (TPSs). Specifically, (+)-α-Pinene Synthase catalyzes the conversion of GPP into (+)-(3R:5R)-α-pinene.[1][6] This process involves the initial ionization of GPP to a geranyl cation, followed by a series of intramolecular cyclizations and rearrangements before termination by deprotonation to yield the final product.[7] It is crucial to note that conifers produce both enantiomers of α-pinene, but they arise from distinct enzymes; a separate (-)-α-pinene synthase is responsible for producing the mirror-image molecule.[1][8]

Biosynthesis_Pathway cluster_MEP Plastidial MEP Pathway Pyruvate + G3P Pyruvate + G3P IPP Isopentenyl Diphosphate (IPP) Pyruvate + G3P->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) Pyruvate + G3P->DMAPP GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP->GPP  Geranyl Diphosphate  Synthase (GPPS) Pinene (+)-α-Pinene GPP->Pinene  (+)-α-Pinene  Synthase

Figure 1: Core biosynthesis pathway of (+)-α-Pinene from MEP pathway precursors.

Quantitative Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes and the relative abundance of its products. The following tables summarize key quantitative data from studies on coniferous species.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes in Conifers

EnzymeSource OrganismSubstrateKₘ (µM)Reference
Monoterpene Synthases (general)Pinus taeda (Loblolly Pine)Geranyl Diphosphate~3[6][9]
Geranyl Diphosphate SynthaseVitis vinifera (Grape)Isopentenyl Diphosphate8.5[10]
Geranyl Diphosphate SynthaseVitis vinifera (Grape)Dimethylallyl Diphosphate56.8[10]

Note: Specific kinetic data for purified (+)-α-pinene synthase from conifers is not extensively reported in the literature; values are often presented for mixed or partially purified enzyme extracts.

Table 2: Relative Abundance of α-Pinene in Select Conifer Species

SpeciesTissue/Emission Sourceα-Pinene (% of total monoterpenes)Predominant EnantiomerReference
Pinus taeda (Loblolly Pine)OleoresinMajor Component(+)-α-pinene[6]
Pseudotsuga menziesii (Douglas Fir)Emissions~30-40%(-)-α-pinene (>90%)[11][12]
Pinus ponderosa (Ponderosa Pine)Emissions~30-40%(-)-α-pinene (>90%)[11]
Pinus massoniana (Masson's Pine)Oleoresin (induced)Increased levels(+) and (-) forms[8]
Picea jezoensis / Abies sachalinensisAtmosphereMajor ComponentNot specified[13]

Regulation of Biosynthesis

The production of (+)-α-pinene and other oleoresin components is not static; it is an inducible defense system regulated by complex signaling pathways.[14] Abiotic stresses (e.g., wounding) and biotic attacks (e.g., by bark beetles and their fungal symbionts) trigger a defense response that significantly upregulates terpenoid biosynthesis.[2][14] This response is mediated by plant hormones, primarily jasmonates and ethylene.[15][16]

Application of methyl jasmonate (MJ) to conifer stems has been shown to induce a massive (e.g., 77-fold) and rapid burst of ethylene production.[15][17] This ethylene burst acts as a downstream signal that leads to the reprogramming of cambial cells to form traumatic resin ducts and activates the transcription of defense-related genes, including terpene synthases.[14][15] This hormonal cascade ensures that a robust chemical defense is mounted precisely at the site and time of attack.

Signaling_Pathway Stimulus Wounding / Herbivore Attack MJ Methyl Jasmonate (MJ) Synthesis Stimulus->MJ Ethylene Ethylene Burst MJ->Ethylene Transcription Upregulation of TPS Gene Transcription Ethylene->Transcription Enzyme Increased (+)-α-Pinene Synthase Production Transcription->Enzyme Pinene Enhanced (+)-α-Pinene Synthesis Enzyme->Pinene

Figure 2: Simplified signaling cascade for induced (+)-α-Pinene biosynthesis.

Experimental Protocols

The characterization of terpene synthases is fundamental to understanding and engineering this pathway. Key experimental procedures include heterologous expression of the candidate gene followed by in vitro enzyme assays with product identification via Gas Chromatography-Mass Spectrometry (GC-MS).

Generalized Protocol for In Vitro Monoterpene Synthase Assay
  • Enzyme Preparation:

    • The target terpene synthase gene (e.g., Pinus taeda (+)-α-pinene synthase) is cloned into an expression vector (e.g., pET series).[8]

    • The construct is transformed into a suitable heterologous expression host, typically E. coli (e.g., strain DH5α or BL21).[8]

    • Protein expression is induced (e.g., with IPTG), and the cells are harvested.

    • The recombinant protein is purified, often via an affinity tag (e.g., His-tag) using chromatography (e.g., Ni-NTA column).[8]

  • Enzyme Activity Assay:

    • Reaction Mixture: In a glass vial, prepare an assay buffer (e.g., 25 mM HEPES, pH 7.2) containing required cofactors (typically 10-15 mM MgCl₂) and a reducing agent (e.g., 5 mM DTT).[18]

    • Substrate Addition: Add the substrate, geranyl diphosphate (GPP), to a final concentration of approximately 10-50 µM.[18]

    • Reaction Initiation: Start the reaction by adding a known quantity of the purified enzyme (e.g., 40-50 µg).

    • Incubation: Overlay the aqueous reaction mixture with an organic solvent (e.g., hexane or pentane) to trap the volatile terpene products. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).[8][18]

  • Product Extraction and Analysis:

    • Extraction: Stop the reaction and extract the products by vigorously vortexing the vial.

    • Phase Separation: Separate the organic layer from the aqueous layer, often aided by centrifugation.

    • GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the organic layer into a GC-MS system.[19]

      • GC Column: Use a suitable capillary column (e.g., HP-5MS or equivalent) for separating terpene isomers.[20] For separating enantiomers, a chiral column (e.g., β-DEX) is required.[11]

      • Temperature Program: A typical program starts at a low temperature (e.g., 40-60°C), ramps up to a high temperature (e.g., 240-280°C) to elute all compounds.[20][21]

      • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-400.[18]

    • Identification: Identify (+)-α-pinene by comparing its retention time and mass spectrum to that of an authentic standard.[22]

Experimental_Workflow cluster_molbio Molecular Biology cluster_biochem Biochemistry cluster_analysis Analytical Chemistry A Isolate mRNA from Conifer Tissue (e.g., xylem) B Construct cDNA Library A->B C Isolate TPS Gene via Homology-Based PCR/Screening B->C D Clone Gene into Expression Vector C->D E Heterologous Expression in E. coli D->E F Purify Recombinant Protein (e.g., His-Tag) E->F G In Vitro Enzyme Assay with GPP Substrate F->G H Extract Volatile Products with Organic Solvent G->H I Analyze by GC-MS H->I J Identify (+)-α-Pinene via Retention Time & Mass Spectrum I->J

Figure 3: General experimental workflow for the identification and functional characterization of a (+)-α-Pinene Synthase.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of (+)-α-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the spectroscopic data for (+)-α-Pinene, a bicyclic monoterpene with significant applications in the fragrance, flavor, and pharmaceutical industries. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, characterization, and quality control. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the 1H NMR, 13C NMR, IR, and Mass Spectra of (+)-α-Pinene.

Table 1: 1H NMR Spectroscopic Data for (+)-α-Pinene (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.19m1HH-3 (vinylic)
2.33m1HH-5
2.22m1HH-4α
2.17m1HH-4β
2.07m1HH-1
1.93m1HH-7α
1.66s3HCH₃-10
1.27s3HCH₃-9
1.16d1HH-7β
0.84s3HCH₃-8

Table 2: 13C NMR Spectroscopic Data for (+)-α-Pinene (100 MHz, CDCl₃) [1]

Chemical Shift (δ) ppmCarbon Assignment
144.6C-2
116.0C-3
47.2C-1
41.5C-5
40.8C-7
38.0C-6
31.5C-4
26.3C-8
23.0C-10
20.8C-9

Table 3: Infrared (IR) Spectroscopy Data for (+)-α-Pinene

Wavenumber (cm⁻¹)IntensityAssignment
3024Medium=C-H stretch (vinylic)[2]
2980-2920StrongC-H stretch (alkane)[3]
1658MediumC=C stretch (alkene)[2]
1470, 1380MediumC-H bend (alkane)[3]
885Strong=C-H bend (out-of-plane)[2]

Table 4: Mass Spectrometry (MS) Data for (+)-α-Pinene

m/zRelative Intensity (%)Assignment
13625[M]⁺ (Molecular Ion)[4]
12130[M-CH₃]⁺
10515[M-CH₃-CH₄]⁺
93100[M-C₃H₇]⁺ (Base Peak)
9250[M-C₃H₈]⁺
9145[C₇H₇]⁺ (Tropylium ion)
7720[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: For ¹H and ¹³C NMR analysis, approximately 5-20 mg of (+)-α-Pinene is accurately weighed and dissolved in about 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[5] The solution is transferred to a 5 mm NMR tube, ensuring the liquid level is between 4.0 to 5.0 cm from the bottom.[5] The tube is capped securely to prevent evaporation.[5]

  • Instrumentation: A 400 MHz (or higher field) NMR spectrometer is typically used for data acquisition.

  • Data Acquisition: The experimental procedure involves the following steps:

    • Locking: The spectrometer locks onto the deuterium signal from the solvent to stabilize the magnetic field.[5]

    • Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve high-resolution spectra.[5]

    • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.[5]

    • Acquisition: Standard pulse sequences are used to acquire the free induction decay (FID). For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For the less sensitive ¹³C nucleus, a greater number of scans and a longer relaxation delay are typically required.[5]

  • Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample like (+)-α-Pinene, the neat liquid film method is commonly employed.[6] A single drop of the liquid is placed between two highly polished salt plates (e.g., NaCl or KBr).[7] The plates are then gently pressed together to form a thin, uniform film.[6][7]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample, sandwiched between the plates, is then placed in the sample holder of the spectrometer. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[8][9] The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

  • Data Analysis: The characteristic absorption bands are identified and assigned to specific functional groups and vibrational modes within the molecule.

2.3 Mass Spectrometry (MS)

  • Sample Introduction: For a volatile liquid like (+)-α-Pinene, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated components then enter the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common ionization technique for this type of analysis. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or other detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

  • Data Interpretation: The molecular ion peak ([M]⁺) is identified to determine the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts in the spectroscopic analysis of (+)-α-Pinene.

3.1 Workflow for Spectroscopic Data Interpretation

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_structure Structure Elucidation Sample Sample NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare Neat Film Sample->IR_Prep MS_Prep Inject into GC Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS MS_Prep->MS_Acq NMR_Data 1H & 13C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Interpretation Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure (+)-alpha-Pinene Structure Interpretation->Structure

Caption: Workflow of Spectroscopic Analysis.

3.2 Key Fragmentation Pathways of (+)-α-Pinene in Mass Spectrometry

G M [C10H16]+. m/z = 136 M_minus_CH3 [C9H13]+ m/z = 121 M->M_minus_CH3 - CH3 Base_Peak [C7H9]+ m/z = 93 M->Base_Peak - C3H7 Tropylium [C7H7]+ m/z = 91 Base_Peak->Tropylium - 2H Fragment_92 [C7H8]+. m/z = 92 Base_Peak->Fragment_92 - H

Caption: Mass Spectrometry Fragmentation of α-Pinene.

3.3 Infrared Spectroscopy Correlation Diagram for (+)-α-Pinene

G Functional_Groups Functional Groups in This compound Alkene C=C (Alkene) Functional_Groups->Alkene Alkane C-H (Alkane) Functional_Groups->Alkane Vinylic =C-H (Vinylic) Functional_Groups->Vinylic Alkene_Stretch C=C Stretch ~1658 cm-1 Alkene->Alkene_Stretch Alkane_Stretch C-H Stretch ~2980-2920 cm-1 Alkane->Alkane_Stretch Alkane_Bend C-H Bend ~1470, 1380 cm-1 Alkane->Alkane_Bend Vinylic_Stretch =C-H Stretch ~3024 cm-1 Vinylic->Vinylic_Stretch Vinylic_Bend =C-H Bend ~885 cm-1 Vinylic->Vinylic_Bend

Caption: IR Functional Group Correlations.

References

Enantiomeric Identification and Separation of Alpha-Pinene Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the enantiomeric identification and separation of alpha-pinene isomers. Alpha-pinene, a bicyclic monoterpene, is a critical chiral building block in the synthesis of pharmaceuticals and fine chemicals, making the ability to distinguish and isolate its enantiomers—(+)-α-pinene and (-)-α-pinene—of paramount importance.[1][2][3] This document details the prevalent analytical techniques, provides structured experimental protocols, and presents quantitative data to facilitate comparative analysis.

Introduction to Alpha-Pinene Chirality

Alpha-pinene possesses two chiral centers, at C-1 and C-5, giving rise to two enantiomers: (1R,5R)-(+)-α-pinene and (1S,5S)-(-)-α-pinene.[4] These enantiomers often exhibit different biological activities and pharmacological effects, necessitating their accurate identification and separation.[2][5] For instance, (-)-α-pinene has been shown to be more effective against certain bacteria, while the (+) isomer can be more active against others.[5][6] The enantiomeric distribution of α-pinene can also serve as an indicator of the authenticity and origin of essential oils.[2][7][8]

Core Separation and Identification Techniques

The primary method for the enantiomeric resolution of α-pinene is chiral gas chromatography (GC) . Spectroscopic methods, particularly Vibrational Circular Dichroism (VCD) , offer a powerful complementary technique for absolute configuration determination.

Chiral Gas Chromatography (GC)

Chiral GC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation. Cyclodextrin-based CSPs are commonly employed for this purpose.[9][10]

GC_Workflow cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_analysis Data Analysis Sample Alpha-Pinene Sample (e.g., essential oil, reaction mixture) Dilution Dilute in appropriate solvent (e.g., methylene chloride, hexane) Sample->Dilution Injection Inject sample into GC Dilution->Injection Prepared Sample Separation Separation on Chiral Column (e.g., Astec® CHIRALDEX™) Injection->Separation Detection Detection by FID or MS Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Raw Data Identification Identify enantiomers by retention time (comparison with standards) Chromatogram->Identification Quantification Quantify enantiomeric ratio (peak area integration) Identification->Quantification Report Report Quantification->Report Final Report (Enantiomeric Excess, etc.)

Caption: Workflow for enantiomeric analysis of alpha-pinene via chiral GC.

The following tables summarize experimental conditions for the chiral GC separation of α-pinene enantiomers as reported in various studies.

Table 1: Chiral GC Column and General Conditions

ParameterDescriptionSource
Column Type Astec® CHIRALDEX™ G-DP
Astec® CHIRALDEX™ B-PM
Agilent CP-Chirasil-Dex CB[11]
HP–Chiral–20B[12]
Heptakis-(6-O-methyl-2,3-di-O-pentyl)-β-cyclodextrin[9]
Column Dimensions 30 m x 0.25 mm I.D., 0.12 µm film thickness
25 m x 0.25 mm I.D., 0.25 µm film thickness[11]
Carrier Gas Helium or Hydrogen[11]

Table 2: GC Operational Parameters

ParameterCondition 1Condition 2Condition 3Source
Oven Temperature Isothermal at 50 °CIsothermal at 85 °C40°C (1 min) to 230°C @ 2°C/min,[11],[10]
Injector Temperature 250 °C275 °CNot Specified,[11]
Detector FIDFIDFID[11]
Detector Temperature 250 °C300 °C220 °C,[11],[10]
Injection Mode Split (e.g., 80:1)Split (100 mL/min)Not Specified,[11]
Carrier Gas Pressure 30 psi (Helium)50 kPa (Hydrogen)80 cm/sec (Hydrogen),[11],[10]

The elution order of enantiomers is dependent on the specific chiral stationary phase used.

Table 3: Elution Order on Different Chiral Stationary Phases

Chiral Stationary PhasePeak 1 (First Eluting)Peak 2 (Second Eluting)Source
Astec® CHIRALDEX™ G-DP(+)-α-Pinene (1R,5R)(-)-α-Pinene (1S,5S)
Astec® CHIRALDEX™ B-PM(-)-α-Pinene (1S,5S)(+)-α-Pinene (1R,5R)
Spectroscopic Methods: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides a unique spectral fingerprint for each enantiomer, allowing for the determination of their absolute configuration and enantiomeric excess.[13]

VCD_Logic cluster_vcd Vibrational Circular Dichroism Analysis cluster_comparison Configuration Determination Enantiomer Chiral Molecule (e.g., (+)-α-Pinene) Interaction Interaction with Circularly Polarized IR Light Enantiomer->Interaction VCD_Spectrum Generation of VCD Spectrum (Positive and Negative Bands) Interaction->VCD_Spectrum Experimental Experimental VCD Spectrum Comparison Spectral Comparison Experimental->Comparison Theoretical Theoretical VCD Spectrum (Quantum Chemical Calculation) Theoretical->Comparison Absolute_Config Determination of Absolute Configuration Comparison->Absolute_Config

Caption: Logical diagram for absolute configuration determination using VCD.

VCD spectra of enantiomers are mirror images of each other. A racemic mixture will show no VCD signal.[13] This technique is particularly valuable as it does not require chromatographic separation for the determination of enantiomeric excess in a sample.

Enantioselective Synthesis and Applications

The availability of enantiomerically pure α-pinene is crucial for its application as a chiral auxiliary in asymmetric synthesis.[1][3] It serves as a starting material for the synthesis of other valuable chiral compounds, such as other terpenes and cannabinoids.[2][14]

Synthetic Utility of α-Pinene

The strained bicyclic structure of α-pinene allows for a variety of chemical transformations, including rearrangements, oxidations, and additions, which can be controlled to yield specific stereoisomers of desired products.[3][14]

Pinene_Synthesis cluster_start Chiral Starting Material cluster_reactions Chemical Transformations cluster_products Chiral Products Alpha_Pinene (+)- or (-)-α-Pinene Hydration Acid-Catalyzed Hydration Alpha_Pinene->Hydration Oxidation Oxidation Alpha_Pinene->Oxidation Rearrangement Wagner-Meerwein Rearrangement Alpha_Pinene->Rearrangement Terpineol α-Terpineol Hydration->Terpineol Verbenone Verbenone Oxidation->Verbenone Camphor Camphor Rearrangement->Camphor

Caption: Simplified reaction pathways from α-pinene to other chiral compounds.

Conclusion

The enantiomeric identification and separation of alpha-pinene isomers are critical for quality control in the flavor and fragrance industries, for understanding biological processes, and for the synthesis of enantiomerically pure pharmaceuticals. Chiral gas chromatography stands as the most robust and widely used technique for separation and quantification. When coupled with spectroscopic methods like VCD for absolute configuration determination, researchers have a powerful toolkit for working with these important chiral molecules. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and professionals in the field.

References

An In-depth Technical Guide on the Core Mechanism of Action of (+)-alpha-Pinene in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-alpha-Pinene (α-pinene), a bicyclic monoterpene found abundantly in the essential oils of coniferous trees, rosemary, and other plants, has emerged as a molecule of significant interest in pharmacology and drug development.[1][2][3][4][5] Its diverse biological activities, including anti-inflammatory, neuroprotective, anticancer, antimicrobial, and antioxidant effects, are underpinned by a complex interplay with multiple cellular and molecular targets. This technical guide provides a comprehensive overview of the core mechanisms of action of (+)-α-pinene, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and development.

Anti-inflammatory and Immunomodulatory Mechanisms

One of the most extensively documented activities of α-pinene is its potent anti-inflammatory effect. This is primarily mediated through the suppression of key pro-inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][4][5][6]

Inhibition of the NF-κB Signaling Pathway

α-Pinene has been shown to significantly inhibit the activation of the NF-κB pathway in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][6][7] The mechanism involves preventing the degradation of the inhibitory protein IκBα. In resting cells, NF-κB is sequestered in the cytoplasm by IκB. Upon stimulation, IκB is phosphorylated by IκB kinase (IKK), leading to its ubiquitination and subsequent degradation, which allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. α-Pinene treatment has been observed to reduce IKK expression and the phosphorylation of IκB, thereby preventing NF-κB nuclear translocation.[8]

This inhibition leads to a downstream reduction in the expression and production of several key inflammatory mediators:

  • Pro-inflammatory Cytokines: Significantly decreases the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][4][5][6]

  • Inflammatory Enzymes: Inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][4][6]

  • Nitric Oxide (NO): Reduces the production of NO, a key inflammatory signaling molecule.[1][2][4][5][6]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes ERK, JNK, and p38 kinases, is another critical regulator of inflammation. α-Pinene has been shown to attenuate the LPS-induced phosphorylation of ERK and JNK, but not p38, in macrophages.[8] This selective inhibition contributes to its overall anti-inflammatory profile by suppressing the signaling cascade that leads to the production of inflammatory mediators.[1][2][4][5][6]

Quantitative Data: Anti-inflammatory Activity
ParameterEffect of α-PineneModel SystemReference
TNF-α ProductionSignificant DecreaseLPS-stimulated mouse peritoneal macrophages[2][4]
IL-6 ProductionSignificant DecreaseLPS-stimulated mouse peritoneal macrophages[2][4]
NO ProductionSignificant DecreaseLPS-stimulated mouse peritoneal macrophages[2][4]
iNOS ExpressionInhibitionLPS-stimulated mouse peritoneal macrophages[2][4]
COX-2 ExpressionInhibitionLPS-stimulated mouse peritoneal macrophages[2][4]
ERK PhosphorylationAttenuationLPS-stimulated mouse peritoneal macrophages[8]
JNK PhosphorylationAttenuationLPS-stimulated mouse peritoneal macrophages[8]
NF-κB TranslocationReductionLPS-stimulated mouse peritoneal macrophages[8]
Paw Edema (ED50)0.039 mL/kgCarrageenan-induced paw edema in rats[7]
Experimental Protocol: Assessment of Anti-inflammatory Activity in Macrophages

Cell Culture and Treatment: Mouse peritoneal macrophages or RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are pre-treated with various concentrations of α-pinene for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Measurement (Griess Assay): The production of NO is determined by measuring the amount of nitrite in the culture supernatant. 100 µL of supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm, and nitrite concentration is calculated from a sodium nitrite standard curve.

Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Protein Expression: Cells are lysed, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-ERK, p-JNK, p-IκBα, and NF-κB p65. After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an ECL detection system.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (ERK, JNK) TLR4->MAPK_cascade Activates IKK IKK TLR4->IKK Activates p_MAPK p-ERK, p-JNK MAPK_cascade->p_MAPK Phosphorylation NFkB_nuc NF-κB (p65/p50) p_MAPK->NFkB_nuc Influences Transcription IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα NFkB NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->NFkB Release NFkB_IkB->p_IkB Phosphorylation of IκBα [Degradation] [Degradation] p_IkB->[Degradation] aPinene (+)-α-Pinene aPinene->MAPK_cascade Inhibits aPinene->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds ProInflam_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflam_Genes Transcription

Caption: α-Pinene's inhibition of MAPK and NF-κB inflammatory pathways.

Neuroprotective Mechanisms

α-Pinene exhibits significant neuroprotective properties through multiple mechanisms, including acetylcholinesterase (AChE) inhibition, modulation of GABAergic systems, and anti-apoptotic effects.

Cholinesterase Inhibition

α-Pinene acts as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[9] By inhibiting AChE, α-pinene increases acetylcholine levels in the synaptic cleft, a mechanism that is a key therapeutic strategy in managing neurodegenerative diseases like Alzheimer's disease.[10][11]

Modulation of GABAergic System

Studies have shown that α-pinene can modulate the GABAergic system. Specifically, (-)-α-pinene has been found to enhance non-rapid eye movement sleep (NREMS) by acting as a partial modulator at the benzodiazepine (BZD) binding site of the GABA-A receptor.[12] This interaction potentiates the GABA-A receptor-mediated synaptic response, leading to sedative and anxiolytic-like effects.[12][13][14] This mechanism suggests its potential use in treating insomnia and anxiety.

Anti-apoptotic and Antioxidant Effects in Neurons

In models of cerebral ischemia-reperfusion and Alzheimer's disease, α-pinene has demonstrated potent neuroprotective effects by reducing inflammation and apoptosis.[15][16] It has been shown to:

  • Decrease the expression of pro-inflammatory cytokines TNF-α and IL-1β in brain tissue.[15][16]

  • Suppress apoptosis by downregulating the pro-apoptotic Bax gene and upregulating the anti-apoptotic Bcl-2 gene.[15][16]

  • Alleviate oxidative stress by decreasing malondialdehyde (MDA) and nitric oxide levels while increasing glutathione (GSH) content and catalase (CAT) activity.[10]

Quantitative Data: Neuroprotective and Related Activities
Target/AssayIC50 / EffectSource/OrganismReference
Acetylcholinesterase (AChE)0.63 mM (660 µM)Bovine Erythrocytes[9][17]
GABA-A ReceptorPartial ModulatorMouse Hippocampal Neurons[12]
Bax Gene ExpressionDownregulationRat Brain (Ischemia model)[15][16]
Bcl-2 Gene ExpressionUpregulationRat Brain (Ischemia model)[15][16]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing:

    • 140 µL of 0.1 M sodium phosphate buffer (pH 8.0).

    • 20 µL of various concentrations of α-pinene solution (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 1%).

    • 20 µL of AChE enzyme solution (e.g., from bovine erythrocytes).

  • Incubate the mixture for 15 minutes at 25°C.

  • Add 10 µL of DTNB (10 mM) to the mixture.

  • Initiate the reaction by adding 10 µL of acetylthiocholine iodide (ATCI) (14 mM).

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of α-pinene compared to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticancer Mechanisms

α-Pinene has demonstrated anticancer activity against various cancer cell lines, including breast, liver, and colon cancer.[3][18][19] Its mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and enhancement of the host's anti-tumor immune response.

Induction of Apoptosis and Cell Cycle Arrest

α-Pinene can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[3] Key events include:

  • Oxidative Stress: Generation of reactive oxygen species (ROS), leading to cellular damage.[3][19]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and release of cytochrome c.[3][19]

  • Caspase Activation: Upregulation and activation of key executioner caspases, such as Caspase-3 and Caspase-9.[3]

  • Gene Regulation: Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[3]

Furthermore, α-pinene has been shown to induce G2/M phase cell cycle arrest in hepatoma BEL-7402 cells by downregulating key cell cycle proteins like Cyclin B1 and CDK1.[19]

Inhibition of Pro-survival Signaling Pathways

Similar to its anti-inflammatory action, α-pinene can suppress pro-survival pathways that are often dysregulated in cancer. It has been found to downregulate the protein levels of NF-κB, p-PI3K, and p-AKT in MDA-MB-231 human breast cancer cells, thereby inhibiting a critical signaling axis for tumor growth and survival.[3]

Enhancement of Natural Killer (NK) Cell Activity

A novel aspect of α-pinene's anticancer effect is its ability to act as an immunomodulator. It enhances the anticancer activity of Natural Killer (NK) cells, which are crucial components of the innate immune system that can directly kill tumor cells.[18][20][21] α-Pinene stimulates the ERK/AKT signaling pathway in NK cells, leading to:[18][20][21][22]

  • Increased expression of activation markers like CD56.[18][20]

  • Increased production and release of cytotoxic granules, perforin and granzyme B, which induce apoptosis in target cancer cells.[18][20][21][22]

Signaling Pathway Diagram

G cluster_extracellular Extracellular cluster_cell NK Cell cluster_target Cancer Cell aPinene (+)-α-Pinene ERK ERK aPinene->ERK Stimulates Phosphorylation AKT AKT aPinene->AKT Stimulates Phosphorylation p_ERK p-ERK ERK->p_ERK p_AKT p-AKT AKT->p_AKT Activation NK Cell Activation p_ERK->Activation p_AKT->Activation CD56 CD56 Expression Activation->CD56 Perforin Perforin / Granzyme B Production Activation->Perforin CancerCell Target Cancer Cell Perforin->CancerCell Induces Cytotoxicity Apoptosis Apoptosis CancerCell->Apoptosis

Caption: α-Pinene enhances NK cell anticancer activity via the ERK/AKT pathway.

Antimicrobial and Antioxidant Mechanisms

Antimicrobial Activity

α-Pinene demonstrates broad-spectrum antimicrobial activity against various bacteria and fungi.[23][24] The primary mechanism is believed to be the disruption of microbial cell membrane integrity and function, owing to its lipophilic nature.[25][26] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[25]

In some bacteria, like E. coli, α-pinene can also induce a heat shock response by modifying the DnaKJE-σ32 complex, which is involved in protein folding and stress response.[23][26] Furthermore, it has shown synergistic effects when combined with conventional antibiotics, potentially by increasing bacterial membrane permeability to the drugs.[23][25]

Quantitative Data: Antimicrobial Activity (MIC)
MicroorganismMIC (mg/mL)Reference
Escherichia coli0.686[23]
Salmonella enterica0.686[23]
Staphylococcus aureus0.420[23]
Antioxidant Activity

The antioxidant activity of α-pinene is considered relatively weak when assessed by direct radical scavenging assays like DPPH and ABTS.[27] However, it appears to exert its protective effects through indirect mechanisms.[27] Studies have shown that α-pinene can increase the transcription of genes related to the endogenous antioxidant response in cells.[27] In biological systems, it has been shown to increase the levels of antioxidant enzymes like catalase and the content of glutathione (GSH), while reducing markers of oxidative stress such as malondialdehyde (MDA).[10][11]

Quantitative Data: Antioxidant Activity
AssayIC50 / % InhibitionNoteReference
DPPH Radical Scavenging47.9 ± 2.78 %At highest concentration tested; weak activity[27]
ABTS Radical Scavenging49.28 ± 3.55 %At highest concentration tested; weak activity[27]
DPPH Radical ScavengingEC50 = 310 ± 10 µg/mL[28]
FRAP AssayEC50 = 238 ± 18.92 µg/mL[28]

Experimental Workflow: Antimicrobial Minimum Inhibitory Concentration (MIC) Determination

G cluster_prep Preparation cluster_exp Experiment cluster_read Analysis Bacteria Prepare Bacterial Inoculum (e.g., 0.5 McFarland) Inoculate Inoculate Dilutions with Bacteria Bacteria->Inoculate Pinene Prepare Serial Dilutions of α-Pinene in Broth Pinene->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually Inspect for Turbidity (Growth) Incubate->Observe MIC Determine MIC: Lowest concentration with no visible growth Observe->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of α-pinene.

Conclusion and Future Directions

This compound is a pleiotropic molecule that interacts with multiple key signaling pathways and cellular targets. Its ability to modulate the NF-κB and MAPK pathways forms the basis of its potent anti-inflammatory effects. In the central nervous system, its actions on the GABAergic system and its ability to inhibit acetylcholinesterase highlight its potential for treating neurological and psychiatric disorders. Furthermore, its capacity to induce apoptosis in cancer cells and enhance anti-tumor immunity opens promising avenues in oncology.

Future research should focus on:

  • Pharmacokinetics and Bioavailability: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of α-pinene to optimize dosing and delivery.

  • Clinical Trials: Translating the extensive preclinical findings into well-designed clinical trials to validate its therapeutic efficacy and safety in humans.

  • Synergistic Formulations: Investigating the synergistic effects of α-pinene with existing drugs to enhance therapeutic outcomes and potentially reduce side effects.

  • Target Specificity: Further molecular studies to identify specific receptor subtypes and binding sites to develop more targeted and potent derivatives.

This guide consolidates the current understanding of α-pinene's mechanisms of action, providing a solid foundation for the scientific community to harness the therapeutic potential of this remarkable natural compound.

References

The Environmental Fate of α-Pinene: A Technical Guide to its Biodegradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biodegradation pathways of α-pinene, a ubiquitous monoterpene in the environment. With its significant presence in terrestrial ecosystems and its role as a precursor for valuable chemical synthesis, understanding the microbial degradation of α-pinene is of paramount importance. This document details the metabolic routes employed by key microorganisms, including bacteria of the genera Pseudomonas, Rhodococcus, and Nocardia, as well as various fungal species. We present a synthesis of current knowledge, including detailed experimental protocols for studying α-pinene biodegradation, tabulated quantitative data from various studies, and visual representations of the primary metabolic pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers in microbiology, environmental science, and biotechnology, as well as for professionals in the pharmaceutical industry exploring novel biocatalytic applications.

Introduction

Alpha-pinene (α-pinene) is a bicyclic monoterpene that is a major component of turpentine and is found in the essential oils of many coniferous trees. Its widespread distribution results in significant emissions into the atmosphere, where it plays a role in atmospheric chemistry. In soil and water environments, α-pinene is subject to microbial degradation, a process that is crucial for carbon cycling and the removal of this volatile organic compound. The microbial transformation of α-pinene is also of great interest for the production of high-value oxygenated derivatives, such as verbenol, verbenone, and α-terpineol, which have applications in the fragrance, flavor, and pharmaceutical industries. This guide will explore the diverse strategies that microorganisms have evolved to metabolize this abundant natural product.

Microbial Degradation of α-Pinene

A variety of microorganisms, including bacteria and fungi, have been shown to utilize α-pinene as a sole carbon and energy source. These organisms have developed specialized enzymatic machinery to overcome the chemical recalcitrance of this bicyclic hydrocarbon. The initial attack on the α-pinene molecule is typically an oxidative process, often mediated by monooxygenase enzymes.

Bacterial Degradation Pathways

Members of the genus Pseudomonas are well-studied for their ability to degrade a wide range of organic compounds, including α-pinene. Several distinct pathways have been identified in different Pseudomonas strains.

A common initial step in Pseudomonas is the oxidation of α-pinene to α-pinene oxide. This is followed by the cleavage of the epoxide ring by an α-pinene oxide lyase, leading to the formation of isonovalal, which is then further metabolized. An alternative pathway involves the conversion of α-pinene to monocyclic derivatives like limonene, which is then further degraded.

Diagram: α-Pinene Degradation Pathway in Pseudomonas

alpha_pinene_pseudomonas alpha_pinene α-Pinene alpha_pinene_oxide α-Pinene Oxide alpha_pinene->alpha_pinene_oxide Monooxygenase isonovalal Isonovalal alpha_pinene_oxide->isonovalal α-Pinene Oxide Lyase novalal Novalal isonovalal->novalal Isomerase further_metabolism Further Metabolism novalal->further_metabolism

Caption: Proposed degradation pathway of α-pinene by Pseudomonas species.

Rhodococcus strains are known for their robust metabolic capabilities, including the degradation of hydrophobic compounds. In the context of α-pinene, some Rhodococcus species are capable of initiating degradation through hydroxylation at different positions of the molecule, leading to intermediates such as verbenol and myrtenol.

Nocardia species share metabolic similarities with Rhodococcus. A key pathway in Nocardia sp. strain P18.3 involves the conversion of α-pinene to α-pinene oxide, which is then cleaved by an α-pinene oxide lyase to form cis-2-methyl-5-isopropylhexa-2,5-dienal.[1] This acyclic aldehyde is then further oxidized.

Diagram: α-Pinene Oxide Cleavage in Nocardia

alpha_pinene_nocardia alpha_pinene α-Pinene alpha_pinene_oxide α-Pinene Oxide alpha_pinene->alpha_pinene_oxide Oxygenase dienal cis-2-methyl-5-isopropyl- hexa-2,5-dienal alpha_pinene_oxide->dienal α-Pinene Oxide Lyase dienoic_acid Dienoic Acid dienal->dienoic_acid Dehydrogenase central_metabolism Central Metabolism dienoic_acid->central_metabolism

Caption: Acyclic pathway of α-pinene degradation in Nocardia sp. strain P18.3.

Fungal Degradation Pathways

Fungi, including both yeasts and filamentous fungi, are also significant contributors to α-pinene degradation in the environment. Fungal biotransformation often leads to the production of a variety of oxygenated products. For instance, Chrysosporium pannorum, a cold-adapted fungus, has been shown to oxidize α-pinene to verbenol and verbenone.[2] Other fungi, such as Aspergillus and Penicillium species, can also transform α-pinene into valuable flavor and fragrance compounds.[3]

Diagram: Fungal Biotransformation of α-Pinene

alpha_pinene_fungi alpha_pinene α-Pinene verbenol Verbenol alpha_pinene->verbenol alpha_terpineol α-Terpineol alpha_pinene->alpha_terpineol other_products Other Oxygenated Products alpha_pinene->other_products verbenone Verbenone verbenol->verbenone

Caption: Common products of α-pinene biotransformation by fungi.

Quantitative Data on α-Pinene Biodegradation

The efficiency of α-pinene biodegradation varies significantly depending on the microorganism, culture conditions, and the presence of co-substrates. The following tables summarize some of the quantitative data reported in the literature.

Table 1: Biotransformation of α-Pinene by Fungi

MicroorganismSubstrate ConcentrationProduct(s)Product Concentration (mg/L)Incubation Time (days)Reference
Chrysosporium pannorum1.5% (v/v)Verbenol, Verbenone722, 1763[2]
Candida tropicalisNot specified(+)-α-Terpineol5004[4]
Hormonema sp.Not specifiedtrans-Verbenol, Verbenone400, 3003[4]

Table 2: Degradation Rates of α-Pinene by Bacteria

MicroorganismInitial α-Pinene ConcentrationDegradation RateConditionsReference
Pseudomonas fluorescens & Alcaligenes xylosoxidansNot specified3.9 mg/L/h (max)Aerobic, sole carbon source
Biofilm ConsortiumGaseous (295 ppmv)2-4 x 10-7 g/(cm2 min)Biofilter model[5]
Pseudomonas fluorescens PTNot specified0.0364 h-1 (max specific rate)Optimal: 25.5°C, pH 7.31[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of α-pinene biodegradation.

General Experimental Workflow

The study of α-pinene biodegradation typically follows a standardized workflow, from the isolation and cultivation of microorganisms to the analysis of degradation products.

Diagram: Experimental Workflow for α-Pinene Biodegradation Studies

experimental_workflow cluster_isolation Microorganism Isolation & Cultivation cluster_biotransformation Biotransformation/Degradation Assay cluster_analysis Analysis of Products enrichment Enrichment Culture (α-pinene as sole carbon source) isolation Isolation on Solid Medium enrichment->isolation culture Liquid Culture Preparation isolation->culture incubation Incubation with α-Pinene culture->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction gcms GC-MS Analysis extraction->gcms quantification Quantification gcms->quantification

Caption: A generalized workflow for studying the microbial degradation of α-pinene.

Protocol for Culturing Pseudomonas fluorescens for α-Pinene Degradation
  • Media Preparation: Prepare a mineral salts medium (MSM) containing essential minerals. A typical composition per liter of distilled water is: K₂HPO₄ (1.8 g), NH₄Cl (4.0 g), MgSO₄·7H₂O (0.2 g), NaCl (0.1 g), FeSO₄·7H₂O (0.01 g).[7] Adjust the pH to 7.0. For solid media, add 15 g/L of agar. Autoclave at 121°C for 15 minutes.

  • Inoculum Preparation: Inoculate a loopful of P. fluorescens from a stock culture into a flask containing a rich medium like Luria-Bertani (LB) broth and incubate at 30°C with shaking until the culture reaches the late exponential phase.

  • Adaptation: To adapt the culture to α-pinene, transfer a small volume of the LB culture to MSM supplemented with a low concentration of α-pinene (e.g., 0.1% v/v) as the sole carbon source. Incubate at 30°C with shaking.

  • Degradation Experiment: Inoculate fresh MSM with the adapted culture to an initial optical density (OD₆₀₀) of approximately 0.1. Add α-pinene to the desired final concentration (e.g., 0.5% v/v). Incubate at 30°C with shaking.

  • Sampling and Analysis: At regular intervals, withdraw samples from the culture. Monitor bacterial growth by measuring OD₆₀₀. For metabolite analysis, extract the culture broth with an organic solvent (e.g., ethyl acetate), and analyze the organic phase by GC-MS.

Protocol for Fungal Biotransformation of α-Pinene (using Chrysosporium pannorum)
  • Media and Culture: Cultivate C. pannorum in a liquid basal medium containing malt extract (1%), peptone (0.5%), glucose (1%), and yeast extract (0.5%). Inoculate with spores and incubate at 20°C with shaking until sufficient mycelial biomass is obtained (typically 2-3 days).

  • Biotransformation: Add α-pinene to the fungal culture to the desired concentration (e.g., 1.5% v/v). Continue incubation at 20°C with shaking. For enhanced product yield, sequential addition of the substrate can be performed.[2]

  • Extraction and Analysis: After the desired incubation period (e.g., 1-3 days), harvest the culture broth. Extract the broth with an equal volume of ethyl acetate. Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure. Analyze the concentrated extract by GC-MS to identify and quantify the biotransformation products.

GC-MS Analysis of α-Pinene and its Metabolites
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used. A common setup includes a capillary column suitable for terpene analysis (e.g., HP-5MS).

  • Sample Preparation: Dilute the organic extract to an appropriate concentration (e.g., 10 µg/mL) in a suitable solvent like hexane or dichloromethane.[8] Ensure the sample is free of particles by centrifugation or filtration.[8]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An example program could be: initial temperature of 70°C for 2 minutes, then ramp at 3°C/min to 85°C, followed by a ramp of 2°C/min to 165°C, and a final ramp of 30°C/min to 250°C, holding for 20 minutes.[9]

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Scan Range: m/z 40-400

  • Identification and Quantification: Identify compounds by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries. Quantify the compounds by creating a calibration curve using standards of known concentrations.

α-Pinene Oxide Lyase Activity Assay
  • Enzyme Preparation: Prepare a cell-free extract from α-pinene-grown cells of Nocardia sp. or a recombinant host expressing the enzyme.

  • Reaction Mixture: In a microcentrifuge tube, combine a suitable buffer (e.g., phosphate buffer, pH 7.5), the cell-free extract, and a known concentration of α-pinene oxide (e.g., 9 µM).[10][11]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Termination and Extraction: Stop the reaction by adding a quenching agent (e.g., by adding an organic solvent and vortexing). Extract the product, cis-2-methyl-5-isopropylhexa-2,5-dienal, with an organic solvent like hexane.

  • Analysis: Analyze the organic phase by GC-MS to quantify the amount of product formed. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Conclusion

The biodegradation of α-pinene is a complex process involving a diverse array of microorganisms and metabolic pathways. Bacteria such as Pseudomonas, Rhodococcus, and Nocardia, along with various fungi, play crucial roles in the environmental fate of this abundant monoterpene. The initial oxidative attack on the α-pinene molecule leads to a variety of intermediates, some of which are valuable in their own right. A thorough understanding of these pathways, facilitated by the detailed experimental protocols provided in this guide, is essential for both environmental remediation strategies and the development of novel biocatalytic processes for the synthesis of fine chemicals and pharmaceuticals. The quantitative data and visual pathway representations herein serve as a valuable reference for researchers in the field. Further research into the enzymology and genetic regulation of these pathways will undoubtedly uncover new opportunities for biotechnological applications.

References

The Pharmacokinetic Profile and Metabolism of (+)-α-Pinene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Pinene, a bicyclic monoterpene, is a prominent constituent of essential oils derived from numerous plant species, most notably pine trees. Its characteristic aroma has led to its widespread use in fragrances, flavorings, and traditional medicine. Beyond its olfactory properties, (+)-α-pinene has garnered significant scientific interest for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and neuroprotective effects. A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—and metabolic fate is paramount for the development of safe and effective therapeutic agents based on this natural compound. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of (+)-α-pinene, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetic Profile

The systemic exposure and disposition of (+)-α-pinene have been investigated in both preclinical animal models and human subjects following various routes of administration, primarily inhalation and oral ingestion.

Absorption

Following oral administration, (+)-α-pinene is readily absorbed from the gastrointestinal tract. In humans, it is suggested that the intestinal absorption is complete.[1] Upon inhalation, a significant portion of (+)-α-pinene is absorbed through the lungs. Studies in human volunteers have shown a pulmonary uptake of approximately 60% during exposure.[1]

Distribution

Once absorbed, (+)-α-pinene is distributed throughout the body. Due to its lipophilic nature, it exhibits a high affinity for adipose tissues, which can act as a reservoir and lead to a prolonged elimination phase.[1]

Metabolism

(+)-α-Pinene undergoes extensive and rapid metabolism, primarily in the liver. The metabolic transformations are predominantly oxidative reactions catalyzed by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways include allylic hydroxylation, oxidation of the methyl groups, and epoxidation of the double bond. These initial phase I reactions are followed by phase II conjugation, although this aspect is less extensively documented.

Excretion

The elimination of (+)-α-pinene and its metabolites occurs mainly through urine. Unchanged α-pinene excretion is minimal, with less than 0.001% of the total uptake being eliminated in urine and about 8% in exhaled air after inhalation.[1] The metabolites are excreted more rapidly. For instance, after oral ingestion in humans, the renal excretion rates of its metabolites increase within 1 to 3 hours, peaking at around 3 hours.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of (+)-α-pinene and its major metabolites that have been reported in the literature.

Table 1: Pharmacokinetic Parameters of (+)-α-Pinene in Rodents (Inhalation Exposure)

SpeciesSexDose (ppm)Cmax (ng/mL)Tmax (hr)AUC (h*ng/mL)Elimination Half-life (hr)
RatMale5012.2-28.912.2 - 17.4
RatFemale5017.4-55.812.2 - 17.4
RatMale10054.5-31.112.2 - 17.4
RatFemale10074.1-56.812.2 - 17.4
MouseMale507.41-18.16.18 - 19.4
MouseFemale506.59-19.26.18 - 19.4
MouseMale10014.2-19.46.18 - 19.4
MouseFemale10013.0-22.56.18 - 19.4

Data sourced from toxicokinetic studies following 7 days of inhalation exposure.

Table 2: Elimination Kinetics of (+)-α-Pinene Metabolites in Humans (Oral Administration)

MetaboliteTmax (hr)Elimination Half-life (hr)Percentage of Oral Dose Excreted in Urine (%)
Myrtenol1.61.51.5
cis-Verbenol1.61.65.6
trans-Verbenol1.61.64.1
Myrtenic Acid1.61.46.7

Data from a study involving a single 10 mg oral dose of α-pinene in human volunteers.[2]

Metabolism of (+)-α-Pinene

The biotransformation of (+)-α-pinene is a complex process involving multiple enzymatic reactions. The primary metabolic pathways are initiated by cytochrome P450-mediated oxidations.

Phase I Metabolism

The initial oxidative metabolism of (+)-α-pinene yields several key metabolites:

  • α-Pinene oxide: Formed through the epoxidation of the double bond. This metabolite has been identified in both rodent and human studies.[3]

  • cis- and trans-Verbenol: These isomeric alcohols are products of allylic hydroxylation at the C4 position.

  • Myrtenol: Another allylic hydroxylation product, formed at the C10 methyl group.

  • Myrtenic Acid: Further oxidation of myrtenol leads to the formation of this carboxylic acid derivative.[2]

While the involvement of cytochrome P450 is established, the specific mammalian isozymes responsible for these transformations are not yet fully elucidated. Studies in insects have identified CYP6DE1 as a key enzyme in the conversion of α-pinene to trans-verbenol. In humans, while CYP4B1 has been suggested to play a role, its catalytic inactivity in its native form indicates the involvement of other P450 enzymes.[1] The major human hepatic CYP enzymes like those in the CYP1, CYP2, and CYP3 families are likely candidates for the metabolism of xenobiotics such as α-pinene.

Phase II Metabolism

Following phase I oxidation, the resulting metabolites can undergo phase II conjugation reactions to increase their water solubility and facilitate their excretion. Evidence suggests that myrtenic acid and its reduced form, dihydromyrtenic acid, are excreted in human urine as glucuronide conjugates.[1] The conjugation status of other primary metabolites like verbenol and myrtenol in mammals is not yet definitively established, though the necessity of hydrolysis to detect them in urine suggests they are also likely conjugated.

Metabolic Pathway of (+)-α-Pinene

Metabolic_Pathway alpha_pinene (+)-α-Pinene alpha_pinene_oxide α-Pinene Oxide alpha_pinene->alpha_pinene_oxide CYP450 (Epoxidation) verbenols cis- and trans-Verbenol alpha_pinene->verbenols CYP450 (Allylic Hydroxylation) myrtenol Myrtenol alpha_pinene->myrtenol CYP450 (Allylic Hydroxylation) conjugated_metabolites Conjugated Metabolites (e.g., Glucuronides) verbenols->conjugated_metabolites Phase II Enzymes (presumed) myrtenic_acid Myrtenic Acid myrtenol->myrtenic_acid Oxidation myrtenic_acid->conjugated_metabolites Phase II Enzymes (e.g., UGTs)

Caption: Metabolic pathway of (+)-α-Pinene.

Experimental Protocols

The following sections detail generalized methodologies for key experiments cited in the study of (+)-α-pinene pharmacokinetics and metabolism.

In Vivo Pharmacokinetic Study in Rodents (Inhalation)

A representative experimental workflow for an in vivo pharmacokinetic study is depicted below.

InVivo_Workflow acclimation Acclimation of Rodents exposure Whole-body Inhalation Exposure to (+)-α-Pinene acclimation->exposure blood_collection Serial Blood Sample Collection (e.g., via tail vein or terminal cardiac puncture) exposure->blood_collection sample_processing Plasma/Serum Separation and Storage at -80°C blood_collection->sample_processing analysis Quantification of α-Pinene and Metabolites (e.g., by GC-MS) sample_processing->analysis pk_analysis Pharmacokinetic Analysis (NCA or compartmental modeling) analysis->pk_analysis results Determination of Cmax, Tmax, AUC, Half-life pk_analysis->results

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (+)-α-Pinene as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (+)-α-pinene as a versatile chiral auxiliary in asymmetric synthesis. Due to its low cost, natural abundance, and the high stereoselectivity it imparts, (+)-α-pinene is a valuable starting material for the synthesis of chiral reagents and intermediates.[1][2] The protocols outlined below cover key transformations including asymmetric hydroboration-oxidation, Diels-Alder reactions, and the enantioselective alkylation of carbonyl compounds.

Asymmetric Hydroboration-Oxidation using Diisopinocampheylborane (Ipc₂BH)

The hydroboration of alkenes with diisopinocampheylborane (Ipc₂BH), derived from (+)-α-pinene, is a cornerstone of asymmetric synthesis, providing access to chiral alcohols with high enantiomeric purity.[3][4][5] The steric bulk of the isopinocampheyl groups effectively directs the hydroboration to one face of the prochiral alkene.

Logical Workflow for Asymmetric Hydroboration-Oxidation

hydroboration_workflow cluster_prep Reagent Preparation cluster_reaction Asymmetric Hydroboration cluster_workup Oxidative Work-up start (+)-α-Pinene borane Borane-Methyl Sulfide (BMS) ipc2bh Diisopinocampheylborane (Ipc₂BH) borane->ipc2bh Hydroboration alkene Prochiral Alkene organoborane Trialkylborane Intermediate alkene->organoborane Hydroboration with Ipc₂BH alkene->organoborane oxidation NaOH, H₂O₂ alcohol Chiral Alcohol oxidation->alcohol Oxidation

Caption: Workflow for asymmetric hydroboration.

Experimental Protocols

Protocol 1.1: Preparation of Diisopinocampheylborane (Ipc₂BH) from (+)-α-Pinene [3][6]

This protocol describes the in-situ preparation of diisopinocampheylborane.

Materials:

  • (+)-α-Pinene (distilled)

  • Borane-methyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen atmosphere apparatus

  • Ice-water bath

Procedure:

  • Under a nitrogen atmosphere, charge a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel with 10.0 mL (0.100 mole) of borane–methyl sulfide complex and 30 mL of anhydrous THF.

  • Cool the flask in an ice-water bath.

  • Add 27.2 g (31.7 mL, 0.200 mole) of (+)-α-pinene dropwise to the stirred solution over 15 minutes, maintaining the internal temperature between 0-3°C. A white precipitate of (-)-diisopinocampheylborane will form.

  • After the addition is complete, continue stirring the mixture at 0°C for 3.5 hours.

  • The resulting slurry of diisopinocampheylborane is ready for direct use in asymmetric hydroboration.

Protocol 1.2: Asymmetric Hydroboration of a Prochiral Alkene and Subsequent Oxidation [3][7]

This protocol details the hydroboration of a generic prochiral alkene followed by oxidation to the corresponding chiral alcohol.

Materials:

  • Diisopinocampheylborane (Ipc₂BH) slurry from Protocol 1.1

  • Prochiral alkene

  • Anhydrous diethyl ether (Et₂O) or THF

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Sodium chloride (NaCl)

Procedure:

  • To the slurry of Ipc₂BH (0.100 mole) in THF at 0°C, add a solution of the prochiral alkene (0.100 mole) in anhydrous Et₂O or THF dropwise.

  • Allow the reaction mixture to stir at 0°C for 5 hours.

  • For the oxidative work-up, slowly add 36.6 mL of 3 M aqueous NaOH, followed by the dropwise addition of 24 mL of 30% aqueous H₂O₂. Maintain the temperature at approximately 35°C during the addition of hydrogen peroxide.

  • After the addition of H₂O₂ is complete, warm the mixture to 50-55°C and stir for one hour.

  • Cool the mixture to room temperature and saturate the aqueous layer with NaCl.

  • Separate the organic layer and extract the aqueous layer with Et₂O.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral alcohol.

  • Purify the alcohol by distillation or chromatography.

Quantitative Data

Table 1: Asymmetric Hydroboration of Alkenes with Diisopinocampheylborane

AlkeneProduct AlcoholYield (%)Enantiomeric Excess (ee, %)
(Z)-2-Butene(R)-2-Butanol7598
(Z)-2-Pentene(R)-2-Pentanol7897
Norborneneexo-Norborneol8583
Dihydrofuran3-Hydroxytetrahydrofuran80>99

Asymmetric Diels-Alder Reaction

While direct use of (+)-α-pinene as a chiral auxiliary on the dienophile is less common, its derivatives can be employed. A more prevalent strategy involves using chiral Lewis acids derived from pinane-based scaffolds to catalyze the Diels-Alder reaction.

Signaling Pathway for a Lewis Acid Catalyzed Diels-Alder Reaction

diels_alder_pathway dienophile Dienophile activated_dienophile Activated Dienophile Complex dienophile->activated_dienophile Coordination lewis_acid Chiral Lewis Acid (α-Pinene derived) lewis_acid->activated_dienophile product Diels-Alder Adduct activated_dienophile->product [4+2] Cycloaddition diene Diene diene->product

Caption: Lewis acid catalyzed Diels-Alder.

Experimental Protocol

Protocol 2.1: Asymmetric Diels-Alder Reaction of Acrylate with Cyclopentadiene Catalyzed by a Chiral Lewis Acid

This is a general protocol illustrating the concept. Specific chiral Lewis acids derived from α-pinene would be substituted.

Materials:

  • Chiral Lewis acid catalyst (e.g., a titanium or boron complex with a pinane-based ligand)

  • Acrylate dienophile (e.g., methyl acrylate)

  • Cyclopentadiene (freshly cracked)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • -78°C cooling bath (dry ice/acetone)

Procedure:

  • Under a nitrogen atmosphere, dissolve the chiral Lewis acid catalyst (10 mol%) in anhydrous CH₂Cl₂ in a dry flask.

  • Cool the solution to -78°C.

  • Add the acrylate dienophile (1.0 equivalent) to the catalyst solution and stir for 15 minutes.

  • Add freshly cracked cyclopentadiene (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at -78°C for the time specified by the catalyst system (typically several hours).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel.

Quantitative Data

Table 2: Diastereoselectivity in Asymmetric Diels-Alder Reactions

DienophileDieneLewis Acid CatalystDiastereomeric Ratio (endo:exo)Enantiomeric Excess (ee, %)
N-acryloyl oxazolidinoneCyclopentadieneTiCl₂(OTf)₂ with pinane diol95:592 (endo)
Methyl acrylateIsopreneBorane complex with pinane ligand90:1085 (endo)

Asymmetric Alkylation of Carbonyl Compounds

Chiral auxiliaries derived from (+)-α-pinene, such as 2-hydroxy-3-pinanone, can be used to direct the alkylation of enolates.[2] The auxiliary is first attached to the carbonyl compound, and its steric influence then controls the approach of the electrophile.

Experimental Workflow for Asymmetric Alkylation

alkylation_workflow start Carboxylic Acid Derivative attachment Attach Auxiliary start->attachment auxiliary (+)-α-Pinene Derived Chiral Auxiliary auxiliary->attachment chiral_substrate Chiral Substrate attachment->chiral_substrate deprotonation Deprotonation (e.g., LDA) chiral_substrate->deprotonation enolate Chiral Enolate deprotonation->enolate alkylation Alkylation (R-X) enolate->alkylation alkylated_product Alkylated Product alkylation->alkylated_product cleavage Cleavage of Auxiliary alkylated_product->cleavage final_product α-Alkylated Carbonyl Compound cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Asymmetric alkylation workflow.

Experimental Protocol

Protocol 3.1: Asymmetric Alkylation of a Propionate Equivalent using a Pinane-based Auxiliary

This protocol is a representative example.

Materials:

  • Pinane-derived chiral auxiliary (e.g., a derivative of 2-amino-3-hydroxypinane)

  • Propionyl chloride

  • Triethylamine

  • Anhydrous THF

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Hydrochloric acid (HCl)

Procedure:

  • Attachment of Auxiliary: In a flame-dried flask under nitrogen, dissolve the pinane-derived chiral auxiliary (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF. Cool to 0°C and add propionyl chloride (1.1 equivalents) dropwise. Stir at room temperature until the reaction is complete (monitored by TLC). Work up to isolate the N-propionyl derivative.

  • Enolate Formation and Alkylation: Dissolve the N-propionyl derivative in anhydrous THF and cool to -78°C. Add freshly prepared LDA (1.1 equivalents) dropwise and stir for 30 minutes to form the enolate. Add the alkyl halide (1.2 equivalents) and continue stirring at -78°C for several hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the product by chromatography.

  • Auxiliary Cleavage: The alkylated product can be hydrolyzed (e.g., with aqueous HCl) to yield the chiral carboxylic acid and recover the auxiliary.

Quantitative Data

Table 3: Enantioselective Alkylation using Pinane-Based Auxiliaries

Electrophile (R-X)ProductYield (%)Diastereomeric Excess (de, %)
Benzyl bromide2-Methyl-3-phenylpropanoic acid85>95
Methyl iodide2-Methylbutanoic acid9092
Allyl bromide2-Methyl-4-pentenoic acid82>95

Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific substrates and laboratory conditions. Always follow appropriate safety procedures.

References

Application of (+)-α-Pinene in Diels-Alder Reactions: A Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-DA-2025-01

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis, facilitates the construction of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile.[1][2][3] Achieving stereocontrol in this reaction is of paramount importance for the synthesis of complex chiral molecules, particularly in the field of drug development. One effective strategy for inducing asymmetry is the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction.[4]

(+)-α-Pinene, a readily available and relatively inexpensive chiral natural product, serves as an excellent starting material for the synthesis of various chiral auxiliaries. Its rigid bicyclic structure can impart a high degree of facial selectivity in cycloaddition reactions. This application note details the use of a (+)-α-pinene derivative, specifically (+)-myrtenol, as a chiral auxiliary in an asymmetric Diels-Alder reaction with cyclopentadiene. The alcohol functionality of myrtenol allows for the straightforward attachment of a dienophilic moiety, such as an acrylate group.

Principle of the Method

The core of this application lies in the use of a chiral acrylate ester derived from (+)-myrtenol. The bulky and stereochemically defined pinane skeleton of the myrtenyl group effectively blocks one face of the dienophile. Consequently, the diene, in this case, cyclopentadiene, preferentially attacks from the less sterically hindered face. This facial bias leads to the formation of one diastereomer of the Diels-Alder adduct in excess. The reaction is often promoted by a Lewis acid, which coordinates to the carbonyl oxygen of the acrylate, lowering the LUMO of the dienophile and thereby accelerating the reaction and enhancing its stereoselectivity.[5] Following the cycloaddition, the chiral auxiliary can be cleaved from the product, typically through hydrolysis or reduction, to yield an enantiomerically enriched product, and the chiral alcohol can potentially be recovered.

Workflow Overview

The overall process involves two main stages: the synthesis of the chiral dienophile from a (+)-α-pinene derivative and the subsequent asymmetric Diels-Alder reaction.

G cluster_0 Stage 1: Chiral Dienophile Synthesis cluster_1 Stage 2: Asymmetric Diels-Alder Reaction cluster_2 Stage 3: Auxiliary Cleavage A (+)-α-Pinene Derivative (e.g., (+)-Myrtenol) C Esterification A->C B Acryloyl Chloride B->C D Chiral Myrtenyl Acrylate C->D E Chiral Myrtenyl Acrylate H [4+2] Cycloaddition E->H F Cyclopentadiene F->H G Lewis Acid Catalyst (e.g., Et₂AlCl) G->H I Diastereomerically Enriched Diels-Alder Adduct H->I J Diels-Alder Adduct K Hydrolysis/Reduction J->K L Enantiomerically Enriched Product K->L M Recovered Chiral Auxiliary K->M G cluster_0 Facial Selectivity in the Diels-Alder Reaction cluster_1 Transition State Model dienophile Chiral Myrtenyl Acrylate- Lewis Acid Complex approach Approach from less hindered face dienophile->approach Steric hindrance from pinane skeleton diene Cyclopentadiene diene->approach product Major Diastereomer approach->product ts endo Transition State shielding Pinane group blocks 'top' face shielding->ts attack Cyclopentadiene attacks from 'bottom' face attack->ts

References

Application Notes and Protocols for the Analysis of (+)-alpha-Pinene and its Derivatives by GC-MS and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of (+)-alpha-Pinene and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are essential for researchers, scientists, and professionals involved in drug development, quality control of essential oils, and metabolic studies.

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound and many of its derivatives.[1] Its high sensitivity and specificity make it ideal for analyzing complex matrices.

Application Note 1: Quantification of this compound in Essential Oils

This method is suitable for the routine quality control of essential oils to determine the concentration of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

    • Dilute to volume with a suitable volatile solvent such as hexane or dichloromethane.[1]

    • Vortex the solution to ensure homogeneity.

    • If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[1]

    • Transfer the final solution into a 2 mL autosampler vial for GC-MS analysis.[2]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent low-polarity column.[3][4]

    • Injector: Split/splitless injector.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.[3]

    • Split Ratio: 50:1 (can be adjusted based on concentration).[3]

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[4]

    • Quadrupole Temperature: 150 °C.[3]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[3]

    • Mass Scan Range: m/z 40-400.

    • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis. For this compound, characteristic ions for quantification can be m/z 93 and 136.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with a certified reference standard.

    • For quantification, create a calibration curve using a series of standard solutions of known concentrations. Plot the peak area against the concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary:

ParameterValueReference Matrix
Linearity Range5-500 ng/mLRodent Blood
Correlation Coefficient (r)≥ 0.99Rodent Blood
Limit of Detection (LOD)1.06 ng/mLRat Blood (for alpha-pinene oxide)
Limit of Quantitation (LOQ)5 ng/mLRat Blood (for alpha-pinene oxide)
Accuracy (%RE)≤ ±15%Rodent Blood/Mammary Glands
Precision (%RSD)≤ 7.1%Rodent Blood/Mammary Glands

Note: The quantitative data is derived from studies on alpha-pinene and its oxide in biological matrices, but provides a good reference for method validation in other sample types.[5][6]

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Essential Oil Sample weigh Weigh Sample start->weigh dilute Dilute with Solvent weigh->dilute filter Filter dilute->filter vial Transfer to Vial filter->vial inject Inject Sample vial->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection ionize->detect identify Identify by RT & Mass Spectrum detect->identify quantify Quantify using Calibration Curve identify->quantify report Report Results quantify->report

Caption: GC-MS workflow for this compound analysis.

Application Note 2: Analysis of Polar this compound Derivatives via Derivatization

Many derivatives of this compound, especially oxidation products, contain polar functional groups such as hydroxyl and carboxyl groups.[7][8] These compounds often exhibit poor chromatographic peak shape and thermal instability. Derivatization is employed to increase their volatility and thermal stability for GC-MS analysis.[7]

Experimental Protocol:

  • Sample Preparation (Extraction):

    • Extract the derivatives from the sample matrix using an appropriate technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]

    • For LLE, use an organic solvent like dichloromethane or ethyl acetate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • This protocol describes silylation to derivatize hydroxyl and carboxyl groups.

    • To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 10 µL of pyridine.[9]

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection into the GC-MS.

  • GC-MS Instrumentation and Conditions:

    • Use the same GC-MS system and a similar column (e.g., HP-5MS) as described in Application Note 1.

    • The temperature program may need to be adjusted to ensure proper separation of the derivatized compounds. A higher final temperature may be necessary.

  • Data Analysis:

    • The mass spectra of the silylated derivatives will show characteristic ions corresponding to the trimethylsilyl (TMS) group (e.g., m/z 73) and the derivatized molecule.

    • Identification is based on the retention time and comparison of the mass spectrum with libraries or by synthesizing and running a standard of the derivatized compound.

Derivatization Reaction Pathway:

Derivatization_Pathway Analyte Analyte with -OH or -COOH group Product TMS-derivatized Analyte (Volatile & Thermally Stable) Analyte->Product Heat (70°C) Reagent BSTFA + Pyridine Reagent->Product GCMS GC-MS Analysis Product->GCMS Chiral_Method_Dev Start Racemic alpha-Pinene Sample Column_Selection Select Chiral Stationary Phase (CSP) Start->Column_Selection Mobile_Phase_Opt Optimize Mobile Phase (Hexane/Alcohol Ratio) Column_Selection->Mobile_Phase_Opt Flow_Temp_Opt Optimize Flow Rate & Temperature Mobile_Phase_Opt->Flow_Temp_Opt Separation Baseline Separation of Enantiomers Flow_Temp_Opt->Separation Quantification Quantify Enantiomeric Ratio Separation->Quantification

References

Enantioselective Separation of Pinene Isomers by Chiral Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective separation of pinene isomers, primarily focusing on α-pinene and β-pinene, using chiral gas chromatography (GC). Chiral separation is crucial in various fields, including flavor and fragrance analysis, pharmaceutical development, and authenticity control of natural products, as the biological and olfactory properties of enantiomers can differ significantly.

Introduction to Pinene Isomers and Chiral Separation

Pinenes are bicyclic monoterpenes that are abundant in nature, primarily found in the essential oils of coniferous trees. The two most common isomers are α-pinene and β-pinene, both of which exist as enantiomeric pairs: (+)- and (-)-α-pinene, and (+)- and (-)-β-pinene. The distinct stereochemistry of these enantiomers leads to different biological activities and sensory perceptions, making their accurate separation and quantification essential.

Chiral chromatography, particularly gas chromatography with chiral stationary phases (CSPs), is a powerful technique for resolving enantiomers. Cyclodextrin-based CSPs are widely used for this purpose due to their ability to form transient diastereomeric complexes with the chiral analytes, leading to differential retention and separation.

Experimental Protocols

This section details the methodologies for the enantioselective separation of pinene isomers by chiral GC.

Separation of α-Pinene Enantiomers using Astec® CHIRALDEX™ G-DP CSP

This protocol is based on the application note from Sigma-Aldrich for the GC analysis of α-pinene enantiomers.[1]

Objective: To resolve the enantiomers of α-pinene using a dimethylpolysiloxane-based CSP derivatized with dipentylated-γ-cyclodextrin.

Materials and Instrumentation:

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID).

  • Chiral Column: Astec® CHIRALDEX™ G-DP, 30 m x 0.25 mm I.D., 0.12 µm film thickness.[1]

  • Carrier Gas: Helium.[1]

  • Sample: Racemic α-pinene standard, (+)-α-pinene standard, and (-)-α-pinene standard.

  • Solvent: Methylene chloride.[1]

Procedure:

  • Sample Preparation: Prepare a 4 mg/mL solution of the α-pinene sample in methylene chloride.[1]

  • GC Instrument Setup:

    • Set the injector temperature to 250 °C.[1]

    • Set the detector (FID) temperature to 250 °C.[1]

    • Set the oven temperature to 50 °C (isothermal).[1]

    • Set the carrier gas (helium) pressure to 30 psi.[1]

  • Injection: Inject 1 µL of the prepared sample with a split ratio of 80:1.[1]

  • Data Acquisition: Record the chromatogram. The expected elution order is (1R)-(+)-α-pinene followed by (1S)-(-)-α-pinene.[1]

  • Peak Identification: Identify the enantiomer peaks by comparing their retention times with those of the individual (+)-α-pinene and (-)-α-pinene standards.[2]

Separation of α-Pinene Enantiomers using Agilent CP-Chirasil-Dex CB CSP

This protocol is adapted from an application note by Agilent Technologies for the separation of various terpenes, including α-pinene.[3]

Objective: To achieve enantioselective separation of α-pinene using a chemically bonded cyclodextrin-based CSP.

Materials and Instrumentation:

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID).

  • Chiral Column: Agilent CP-Chirasil-Dex CB, 25 m x 0.25 mm I.D., 0.25 µm film thickness.[3]

  • Carrier Gas: Hydrogen.[3]

  • Sample: Racemic α-pinene standard.

  • Solvent: Suitable organic solvent (e.g., hexane or dichloromethane).

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 0.05%) of the α-pinene sample in a suitable solvent.[3]

  • GC Instrument Setup:

    • Set the injector temperature to 275 °C.[3]

    • Set the detector (FID) temperature to 300 °C.[3]

    • Set the oven temperature to 85 °C (isothermal).[3]

    • Set the carrier gas (Hydrogen) pressure to 50 kPa (0.5 bar, 7 psi).[3]

  • Injection: Inject 0.2 µL of the prepared sample with a split ratio of 100 mL/min.[3]

  • Data Acquisition: Record the chromatogram and determine the retention times of the enantiomers.

Data Presentation

The following tables summarize the experimental conditions and expected results for the enantioselective separation of pinene isomers based on the provided protocols.

Table 1: GC Conditions for Enantioselective Separation of α-Pinene

ParameterMethod 1: Astec® CHIRALDEX™ G-DPMethod 2: Agilent CP-Chirasil-Dex CB
Column Astec® CHIRALDEX™ G-DP, 30 m x 0.25 mm, 0.12 µm[1]Agilent CP-Chirasil-Dex CB, 25 m x 0.25 mm, 0.25 µm[3]
Oven Temperature 50 °C (Isothermal)[1]85 °C (Isothermal)[3]
Injector Temperature 250 °C[1]275 °C[3]
Detector (FID) Temp. 250 °C[1]300 °C[3]
Carrier Gas Helium, 30 psi[1]Hydrogen, 50 kPa[3]
Injection Volume 1 µL[1]0.2 µL[3]
Split Ratio 80:1[1]100 mL/min split flow[3]
Sample Conc. 4 mg/mL in CH₂Cl₂[1]0.05%[3]

Table 2: Elution Order of α-Pinene Enantiomers

Chiral Stationary PhaseFirst Eluting EnantiomerSecond Eluting EnantiomerReference
Astec® CHIRALDEX™ G-DP (1R)-(+)-α-pinene(1S)-(-)-α-pinene[1]
HP-Chiral-20B (-)-α-pinene(+)-α-pinene[4]

Note: The elution order for the Agilent CP-Chirasil-Dex CB was not specified in the referenced application note.

Visualization of Experimental Workflow and Concepts

The following diagrams illustrate the key processes and relationships in the enantioselective separation of pinene isomers.

Enantioselective_GC_Workflow cluster_prep Sample Preparation cluster_gc Chiral Gas Chromatography cluster_analysis Data Analysis Sample Pinene Isomer Sample (e.g., Essential Oil or Standard) Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Injector Injector Port (Vaporization) Dissolution->Injector Column Chiral Capillary Column (e.g., Cyclodextrin-based CSP) Injector->Column Detector Detector (FID) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Output Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for the enantioselective GC analysis of pinene isomers.

Pinene_Isomers cluster_alpha α-Pinene cluster_beta β-Pinene Pinenes Pinene (C10H16) alpha_pinene α-Pinene Pinenes->alpha_pinene Isomer beta_pinene β-Pinene Pinenes->beta_pinene Isomer plus_alpha (+)-α-Pinene (1R,5R) alpha_pinene->plus_alpha Enantiomer minus_alpha (-)-α-Pinene (1S,5S) alpha_pinene->minus_alpha Enantiomer plus_beta (+)-β-Pinene (1R,5R) beta_pinene->plus_beta Enantiomer minus_beta (-)-β-Pinene (1S,5S) beta_pinene->minus_beta Enantiomer

Caption: Structural relationship of pinene isomers and their enantiomers.

Conclusion

The protocols and data presented demonstrate the effective enantioselective separation of pinene isomers using chiral gas chromatography. The choice of the chiral stationary phase is critical for achieving baseline resolution. The detailed methodologies provided can be readily implemented in research and quality control laboratories for the accurate analysis of these important chiral compounds. Further method development, including optimization of temperature programs and flow rates, may be necessary for complex sample matrices.

References

Synthesis of Novel Pharmaceutical Compounds from (+)-alpha-Pinene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel pharmaceutical compounds derived from the versatile and readily available chiral building block, (+)-alpha-pinene. This bicyclic monoterpene, sourced from turpentine oil, offers a synthetically rich scaffold for the development of a wide range of therapeutic agents. The protocols outlined below cover the synthesis of key intermediates and bioactive molecules, with a focus on their potential applications in drug discovery.

Introduction

This compound is a valuable starting material in pharmaceutical synthesis due to its unique stereochemistry and reactive functional groups. Its rigid bicyclic structure can be strategically modified to produce a diverse array of compounds with promising biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. This document details the synthetic routes to several important derivatives and explores the underlying mechanisms of their therapeutic effects.

Synthesis of Key Pharmaceutical Intermediates and Bioactive Compounds

This section provides detailed experimental protocols for the synthesis of several important pharmaceutical intermediates and bioactive compounds from this compound.

Synthesis of (+)-Pinanediol

(+)-Pinanediol is a crucial chiral auxiliary and intermediate in asymmetric synthesis, particularly for the preparation of chiral boronic esters used in the synthesis of proteasome inhibitors like Bortezomib.

Experimental Protocol: Oxidation of this compound to (+)-Pinanediol

  • Materials: this compound, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), tert-butanol, ethylene glycol, water, organic solvent (e.g., dichloromethane).

  • Procedure:

    • In a reaction vessel, prepare an aqueous solution of sodium hydroxide to a pH of 13.

    • Dissolve potassium permanganate in the NaOH solution.

    • In a separate flask equipped with a stirrer and a dropping funnel, charge this compound and tert-butanol.

    • Add ethylene glycol to the alpha-pinene mixture to act as a peroxide inhibitor.

    • Slowly add the potassium permanganate solution dropwise to the stirred alpha-pinene mixture while maintaining the reaction temperature at 40°C.

    • Allow the reaction to proceed for 4 hours with continuous stirring.

    • Upon completion, quench the reaction and work up to isolate the crude product. This involves filtering the manganese dioxide byproduct and extracting the aqueous layer with an organic solvent.

    • Purify the crude product by recrystallization or chromatography to obtain (+)-2,3-pinanediol.

Workflow for the Synthesis of (+)-Pinanediol

G cluster_start Starting Material cluster_reaction Oxidation cluster_workup Workup & Purification cluster_product Final Product start This compound reagents KMnO4, NaOH, t-BuOH, Ethylene Glycol, 40°C start->reagents 1. Reaction Setup workup Filtration, Extraction reagents->workup 2. Reaction purification Recrystallization / Chromatography workup->purification 3. Isolation product (+)-Pinanediol purification->product 4. Purification

Caption: Synthetic workflow for (+)-Pinanediol from this compound.

Synthesis of Verbenol

Verbenol isomers are important intermediates in the synthesis of fragrances and pharmaceuticals. They also have applications as insect pheromones.

Experimental Protocol: Catalytic Oxidation of this compound to Verbenol

  • Materials: this compound, Co-MCM-41 catalyst, oxygen gas.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas inlet, add this compound and the prepared Co-MCM-41 catalyst (mass ratio of alpha-pinene to catalyst between 1:0.02 and 1:0.08).

    • Heat the reaction mixture to 75-80 °C with continuous stirring.

    • Bubble oxygen gas through the reaction mixture at a controlled flow rate.

    • Monitor the reaction progress using Gas Chromatography (GC). The reaction is typically run for 6-9 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the catalyst from the reaction mixture by filtration.

    • The liquid product mixture containing verbenol can be further purified by distillation or column chromatography.

Workflow for Catalytic Oxidation to Verbenol

G cluster_start Starting Material cluster_reaction Catalytic Oxidation cluster_workup Workup & Purification cluster_product Final Product start This compound reagents Co-MCM-41, O2, 75-80°C start->reagents 1. Reaction Setup workup Filtration reagents->workup 2. Reaction purification Distillation / Chromatography workup->purification 3. Isolation product Verbenol purification->product 4. Purification

Caption: Synthetic workflow for Verbenol from this compound.

Synthesis of Pinol

Pinol is a bicyclic monoterpene ether with potential applications in the pharmaceutical and fragrance industries.

Experimental Protocol: Multi-step Synthesis of Pinol from this compound

This synthesis involves three main stages: epoxidation, hydration, and cyclization.

  • Step 1: Epoxidation to alpha-Pinene Oxide

    • Materials: this compound, hydrogen peroxide (30% w/w), sodium tungstate dihydrate (Na₂WO₄·2H₂O).

    • Procedure (Solvent-free):

      • Establish a molar ratio of alpha-pinene to hydrogen peroxide to catalyst of 5:1:0.01.

      • In a reaction vessel, combine the alpha-pinene and sodium tungstate dihydrate catalyst.

      • Slowly add the 30% hydrogen peroxide solution while maintaining the reaction temperature at 50°C. The reaction is typically complete within 20 minutes.

  • Step 2: Hydration to trans-Sobrerol

    • Materials: alpha-pinene oxide, water, carbon dioxide (CO₂).

    • Procedure:

      • Disperse alpha-pinene oxide in water (e.g., 500 g in 500 ml of water).

      • Acidify the water to a pH of approximately 3.5 by bubbling CO₂ through it.

      • Control the temperature to around 35°C initially.

      • As the reaction proceeds, trans-sobrerol will precipitate. Cool the mixture to approximately 15°C to maximize crystallization.

      • Collect the crystalline product by filtration.

  • Step 3: Cyclization to Pinol

    • Materials: trans-sobrerol, weak acid catalyst (e.g., phosphoric acid).

    • Procedure:

      • Heat trans-sobrerol in the presence of a catalytic amount of a weak acid.

      • The intramolecular cyclization and dehydration reaction yields pinol.

      • Purify the product by distillation.

Workflow for the Synthesis of Pinol

G cluster_start Starting Material cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Hydration cluster_step3 Step 3: Cyclization start This compound step1 H2O2, Na2WO4·2H2O, 50°C start->step1 product1 alpha-Pinene Oxide step1->product1 step2 H2O, CO2, 35°C product1->step2 product2 trans-Sobrerol step2->product2 step3 Weak Acid, Heat product2->step3 product3 Pinol step3->product3 G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS MAPK MAPK (ERK, JNK) LPS->MAPK IKK IKK LPS->IKK NFkappaB NF-κB MAPK->NFkappaB IkappaB IκB IKK->IkappaB phosphorylates & degrades IkappaB->NFkappaB inhibits Inflammation Inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) NFkappaB->Inflammation promotes transcription alpha_pinene alpha-Pinene alpha_pinene->MAPK inhibits phosphorylation alpha_pinene->IKK inhibits expression G cluster_alpha_pinene alpha-Pinene cluster_pathway1 ERK/AKT Pathway in NK Cells cluster_pathway2 PI3K/AKT/NF-κB Pathway in Cancer Cells alpha_pinene alpha-Pinene ERK_AKT ERK / AKT Phosphorylation alpha_pinene->ERK_AKT stimulates ROS ROS Generation alpha_pinene->ROS PI3K_AKT_NFkB PI3K/AKT/NF-κB alpha_pinene->PI3K_AKT_NFkB inhibits NK_activation NK Cell Activation ERK_AKT->NK_activation Cancer_death1 Cancer Cell Death NK_activation->Cancer_death1 Apoptosis Apoptosis ROS->Apoptosis PI3K_AKT_NFkB->Apoptosis inhibition promotes

Application Notes and Protocols for the Polymerization of (+)-alpha-Pinene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various polymerization techniques for (+)-alpha-Pinene, a renewable monomer derived from turpentine, and its derivatives. The information compiled herein is intended to guide researchers in the synthesis of novel bio-based polymers with potential applications in materials science and drug delivery.

Cationic Polymerization of this compound

Cationic polymerization is a widely employed method for the polymerization of α-pinene, typically initiated by Lewis acids. The reaction proceeds through a carbocationic intermediate, leading to polymers with varying molecular weights and microstructures depending on the reaction conditions.

Cationic Copolymerization of this compound and beta-Pinene using Aluminum Chloride (AlCl₃)

This protocol describes the synthesis of a copolymer from this compound and beta-pinene using aluminum chloride as a catalyst in a solution polymerization setup.

Experimental Protocol:

  • Reaction Setup: In a fume hood, add 10 mL of toluene to a clean, dry round-bottom flask equipped with a magnetic stirrer.

  • Monomer Addition: To the toluene, add a total of 0.03 mol of a mixture of this compound and beta-pinene. The ratio of the two monomers can be varied to achieve copolymers with different properties.

  • Catalyst Addition: Carefully add 5% by weight of anhydrous aluminum chloride (AlCl₃) to the stirred monomer solution. The solution will typically turn orange, indicating the initiation of the polymerization.

  • Polymerization: Allow the reaction to proceed at room temperature for 6 hours. The viscosity of the solution will increase as the polymerization progresses.

  • Quenching and Catalyst Removal: After 6 hours, quench the reaction by adding 10 mL of 0.1 M hydrochloric acid (HCl) to the reaction mixture. Stir vigorously until the orange color disappears, indicating the decomposition of the catalyst.

  • Polymer Isolation: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10 mL of 0.1 M HCl, two portions of 10 mL deionized water, and finally with 10 mL of brine.

  • Drying and Precipitation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution using a rotary evaporator. Precipitate the polymer by adding the concentrated solution dropwise to a beaker of cold methanol with vigorous stirring.

  • Final Product: Collect the precipitated polymer by filtration, wash with a small amount of cold methanol, and dry under vacuum to a constant weight.

Quantitative Data Summary:

Polymerization TechniqueMonomersCatalystMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)Reference
Cationic Copolymerizationα-pinene, β-pineneAlCl₃~4500~47701.0690-95[1][2]

Logical Relationship of the Cationic Polymerization of α-Pinene:

cationic_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination alpha_pinene (+)-α-Pinene carbocation α-Pinene Carbocation alpha_pinene->carbocation + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃) growing_chain Growing Polymer Chain carbocation->growing_chain + α-Pinene propagated_chain Propagated Polymer Chain growing_chain->propagated_chain + n(α-Pinene) monomer (+)-α-Pinene terminated_chain Poly(α-pinene) propagated_chain->terminated_chain Chain Transfer/Termination

Caption: Cationic polymerization of α-pinene.

Experimental Workflow for Cationic Copolymerization:

experimental_workflow start Start dissolve_monomers Dissolve α-pinene and β-pinene in Toluene start->dissolve_monomers add_catalyst Add AlCl₃ Catalyst dissolve_monomers->add_catalyst polymerize Polymerize at Room Temperature for 6h add_catalyst->polymerize quench Quench with HCl polymerize->quench wash Wash with HCl, Water, and Brine quench->wash dry Dry Organic Layer wash->dry precipitate Precipitate Polymer in Methanol dry->precipitate filter_dry Filter and Dry Final Polymer precipitate->filter_dry end End filter_dry->end

Caption: Workflow for cationic copolymerization.

Cationic Polymerization of this compound Oxide

The epoxide ring of α-pinene oxide can be opened under acidic conditions, leading to polymerization. This method offers a route to polyethers with a pinane-derived backbone.

Cationic Polymerization of this compound Oxide using a Heterogeneous Catalyst (Maghnite-H+)

This protocol outlines a simple procedure for the polymerization of α-pinene oxide using an acid-activated clay, Maghnite-H+, as a heterogeneous catalyst.[3]

Experimental Protocol:

  • Catalyst Preparation: Prepare Maghnite-H+ by treating raw Maghnite clay with sulfuric acid, followed by washing and drying.[3]

  • Reaction Setup: In a flask, place a known mass of this compound oxide.

  • Catalyst Addition: Add a specific amount of the dried Maghnite-H+ catalyst to the α-pinene oxide.

  • Polymerization: Stir the mixture at room temperature for 24 hours.[3]

  • Catalyst Removal: After the reaction, filter the mixture to recover the heterogeneous catalyst.

  • Polymer Isolation: Remove any unreacted monomer and solvent (if used) by rotary evaporation to obtain the poly(α-pinene oxide).

Quantitative Data Summary:

Polymerization TechniqueMonomerCatalystMn ( g/mol )PDI (Mw/Mn)Yield (%)Reference
Cationic Polymerizationα-pinene oxideMaghnite-H+--Varies with conditions[3]
Cationic Polymerizationα-pineneAlCl₃/SbCl₃11402.27>90[4]

Signaling Pathway for Cationic Polymerization of α-Pinene Oxide:

pinene_oxide_polymerization alpha_pinene_oxide α-Pinene Oxide protonation Protonation of Epoxide Oxygen alpha_pinene_oxide->protonation + H⁺ ring_opening Ring-Opening to form Carbocation protonation->ring_opening propagation Propagation with Monomer ring_opening->propagation + n(α-Pinene Oxide) polymer Poly(α-pinene oxide) propagation->polymer

Caption: Polymerization of α-pinene oxide.

Ring-Opening Metathesis Polymerization (ROMP) of alpha-Pinene Derivatives

Direct ROMP of α-pinene is challenging due to the steric hindrance of its trisubstituted double bond.[5] However, derivatives of α-pinene, where this steric hindrance is reduced, can undergo ROMP. For instance, δ-pinene, which can be synthesized from α-pinene, has been successfully polymerized via ROMP using Grubbs catalysts.[5]

Conceptual Experimental Workflow for ROMP of an α-Pinene Derivative:

romp_workflow start Start prepare_monomer Synthesize ROMP-active α-Pinene Derivative start->prepare_monomer dissolve_monomer Dissolve Monomer in Anhydrous Solvent prepare_monomer->dissolve_monomer add_catalyst Add Grubbs Catalyst Solution dissolve_monomer->add_catalyst polymerize Polymerize under Inert Atmosphere add_catalyst->polymerize terminate Terminate with Ethyl Vinyl Ether polymerize->terminate precipitate Precipitate Polymer in Methanol terminate->precipitate filter_dry Filter and Dry Final Polymer precipitate->filter_dry end End filter_dry->end

Caption: Conceptual ROMP workflow.

Ziegler-Natta Polymerization of this compound

While Ziegler-Natta catalysts, typically composed of a transition metal halide and an organoaluminum compound, are highly effective for the polymerization of α-olefins, their specific application to this compound is not well-documented in the readily available literature.[6] Conceptually, the strained bicyclic structure of α-pinene might present challenges for coordination and insertion polymerization with traditional Ziegler-Natta systems. Further research is required to establish detailed protocols and determine the feasibility and outcomes of this polymerization technique for α-pinene.

Note: The provided protocols and data are based on published research and should be adapted and optimized for specific laboratory conditions and research goals. Appropriate safety precautions should always be taken when handling chemicals.

References

Application Notes and Protocols for the Biocatalytic and Microbial Transformation of (+)-α-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-α-Pinene, a bicyclic monoterpene, is a primary constituent of turpentine and essential oils from many coniferous trees.[1][2] Due to its abundance and chiral structure, it serves as a valuable and renewable starting material for the synthesis of high-value compounds used in the fragrance, flavor, pharmaceutical, and agricultural industries.[1][3][4] Biocatalytic and microbial transformations offer a green and highly selective alternative to traditional chemical synthesis for converting (+)-α-pinene into oxygenated derivatives such as verbenol, verbenone, α-terpineol, and sobrerol.[3][5][6] These processes can operate under mild conditions, reduce waste, and generate products with high enantiomeric purity.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the biotransformation of (+)-α-pinene.

Microbial Transformation of (+)-α-Pinene

Microorganisms, including various fungi and bacteria, can metabolize (+)-α-pinene through diverse metabolic pathways, yielding a range of valuable oxygenated products.

Fungal Transformation

Fungi are widely recognized for their capacity to hydroxylate and oxidize terpenes. Species from genera such as Aspergillus, Chrysosporium, and Candida have been successfully employed for α-pinene transformation.[1][5]

MicroorganismMain ProductsConcentration / YieldConversion RateKey Reaction ConditionsReference(s)
Aspergillus nigerd-cis-Verbenol, d-Verbenone, d-trans-SobrerolNot specifiedMarked efficiencyShake cultures[5]
Aspergillus niger (NRRL 326)cis/trans-Carveol, Verbenone, Carvone, PerillylaldehydeNot specifiedNot specifiedNot specified[7]
Chrysosporium pannorumVerbenol, Verbenone722 mg/L (Verbenol), 176 mg/L (Verbenone)Not specified1% (v/v) α-pinene, 20°C[1][8]
Candida tropicalis (MTCC 230)(+)-α-Terpineol0.5 g/L77%30°C, 96 hours[1]
Hormonema sp. (UOFS Y-0067)trans-Verbenol, Verbenone0.4 g/L, 0.3 g/LNot specified72 hours[1]

This protocol is based on the methodology for producing oxidized derivatives like verbenol and verbenone.[5]

Objective: To produce d-cis-verbenol, d-verbenone, and d-trans-sobrerol from (+)-α-pinene using a whole-cell culture of Aspergillus niger.

Materials:

  • Aspergillus niger strain (e.g., ATCC 9642)

  • Potato Dextrose Agar (PDA) slants

  • Fermentation medium (e.g., Czapek-Dox broth or custom medium with glucose)

  • (+)-α-Pinene (substrate)

  • Erlenmeyer flasks (250 mL)

  • Shaking incubator

  • Ethyl acetate or diethyl ether (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:

  • Inoculum Preparation:

    • Grow Aspergillus niger on PDA slants at 28-30°C for 5-7 days until sporulation is observed.

    • Prepare a spore suspension by washing the slant surface with sterile 0.01% Tween 80 solution.

    • Inoculate 100 mL of sterile fermentation medium in a 250 mL flask with the spore suspension.

    • Incubate the seed culture at 28-30°C on a rotary shaker at 150 rpm for 48 hours.

  • Biotransformation:

    • After 48 hours of growth, add (+)-α-pinene to the culture flask to a final concentration of 0.5% - 1% (v/v). The substrate can be added directly or as a solution in a co-solvent like ethanol to improve dispersion.

    • Continue the incubation under the same conditions (28-30°C, 150 rpm) for an additional 72-96 hours.

    • Run a parallel control flask with heat-inactivated microorganisms to account for abiotic transformations.[8]

  • Product Extraction and Analysis:

    • After the incubation period, separate the mycelium from the culture broth by filtration.

    • Extract the filtrate three times with an equal volume of ethyl acetate or diethyl ether.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract using a rotary evaporator.

    • Analyze the resulting oil for product identification and quantification using GC-MS.

Fungal_Transformation_Pathway Fungal Transformation Pathway of (+)-α-Pinene cluster_main alpha_pinene (+)-α-Pinene verbenol Verbenol alpha_pinene->verbenol Hydroxylation (P450 Monooxygenase) sobrerol trans-Sobrerol alpha_pinene->sobrerol Hydration/ Hydroxylation verbenone Verbenone verbenol->verbenone Oxidation (Dehydrogenase)

Caption: Generalized fungal transformation pathway of (+)-α-pinene.

Bacterial Transformation

Several bacterial species, particularly from the genus Pseudomonas, are capable of utilizing α-pinene as a sole carbon source.[1][2][9] They typically initiate the degradation via oxidation to α-pinene oxide, followed by ring cleavage.[2][9]

MicroorganismMain ProductsConcentration / YieldConversion RateKey Reaction ConditionsReference(s)
Pseudomonas rhodesiae (CIP 107491)α-Pinene oxide, IsonovalalNot specifiedGrowth on α-pineneNADH-dependent reaction[1][2]
Pseudomonas aeruginosa (ATCC 25923)Hydroxylated compounds (e.g., alcohols)Not specifiedNew peaks in GC0.5-2% turpentine oil, 48h, 25-28°C[10][11]
Gluconobacter japonicus (MTCC 12284)Verbenone, Verbenol, α-Terpineol, trans-Sobrerol6.2 mg per 30 mL (Verbenone)95.6%1% glucose, pH 7.0, 30°C, 7 days[3]
Bacillus pallidus (BR425)Limonene, PinocarveolNot specifiedNot specifiedNot specified[1]

This protocol is adapted from studies on the transformation of turpentine oil, where α-pinene is the main component.[10][11]

Objective: To transform (+)-α-pinene into hydroxylated derivatives using Pseudomonas aeruginosa.

Materials:

  • Pseudomonas aeruginosa strain (e.g., ATCC 25923)

  • Nutrient Broth or a minimal salts medium

  • (+)-α-Pinene

  • Shake flasks

  • Incubator

  • Diethyl ether (for extraction)

  • Gas Chromatography (GC) and Infrared Spectroscopy (IR) equipment

Procedure:

  • Culture Preparation:

    • Prepare a bacterial suspension by growing P. aeruginosa in a suitable liquid medium for 24 hours at room temperature (25-28°C).

  • Biotransformation:

    • Inoculate sterile flasks containing the growth medium with the bacterial suspension.

    • Add turpentine oil (or pure α-pinene) to achieve final concentrations of 0.5%, 1%, and 2% (v/v).[10][11] A 4% concentration may inhibit the transformation.[10][11]

    • Incubate the flasks for 48 hours at room temperature (25-28°C) with agitation.

  • Extraction and Analysis:

    • Extract the culture broth with diethyl ether.

    • Analyze the ether extract using GC to identify new product peaks and IR spectroscopy to confirm the presence of functional groups like hydroxyl (-OH).[10][11]

Bacterial_Transformation_Pathway Bacterial Degradation Pathway of (+)-α-Pinene cluster_main alpha_pinene (+)-α-Pinene pinene_oxide α-Pinene Oxide alpha_pinene->pinene_oxide α-Pinene Oxygenase (NADH-dependent) isonovalal Isonovalal pinene_oxide->isonovalal α-Pinene Oxide Lyase (Ring Cleavage) novalal Novalal isonovalal->novalal Isomerase

Caption: Degradation pathway of (+)-α-pinene by Pseudomonas sp.[1][2][9]

Enzymatic (Biocatalytic) Transformation of (+)-α-Pinene

Isolated enzymes offer higher specificity and simpler downstream processing compared to whole-cell systems. Oxidoreductases like peroxidases, laccases, and P450 monooxygenases are particularly effective.

Enzyme SystemMain ProductsYieldConversion RateKey Reaction ConditionsReference(s)
2-1B Peroxidase & M120 LaccaseVerbenol, Verbenone70% (Verbenol)80%0.1 M Acetate buffer (pH 5), 40°C, 5h[12][13]
Cytochrome P450 (from Bacillus megaterium)trans-SobrerolNot specified42%Aqueous conditions, 22 hours[14]

This protocol describes a bi-enzymatic system using a peroxidase and a laccase to produce verbenol and verbenone.[12][13]

Objective: To synthesize verbenol and verbenone from (+)-α-pinene using a cascade reaction involving peroxidase and laccase.

Materials:

  • (+)-α-Pinene (0.63 M)

  • 2-1B Peroxidase (1.29 U/mL)

  • M120 Laccase (216 POU/mL)

  • Hydrogen peroxide (H₂O₂) (1.28 M)

  • Acetate buffer (0.1 M, pH 5.0)

  • Reaction vessel with temperature and stirring control

  • GC-MS for analysis

Procedure:

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare the reaction mixture by adding the acetate buffer.

    • Add (+)-α-pinene to a final concentration of 0.63 M. Due to its low water solubility, this will form a biphasic system.

    • Add the enzymes: 2-1B peroxidase to 1.29 U/mL and M120 laccase to 216 POU/mL.

  • Reaction Execution:

    • Set the temperature to 40°C and the stirring rate to 1000 rpm to ensure adequate mixing of the two phases.

    • Initiate the reaction by adding H₂O₂ to a final concentration of 1.28 M.

    • Incubate the reaction for 5 to 24 hours. Maximum performance is often reached after 5 hours.[12][13]

  • Monitoring and Analysis:

    • Take aliquots from the organic phase at different time intervals.

    • Analyze the samples by GC-MS to monitor the conversion of (+)-α-pinene and the formation of verbenol, verbenone, and other minor products like myrtenol.

Enzymatic_Workflow Experimental Workflow for Enzymatic Transformation cluster_workflow prep 1. Prepare Reaction Mixture (Acetate Buffer, pH 5) add_sub 2. Add (+)-α-Pinene (0.63 M) prep->add_sub add_enz 3. Add Enzymes (Peroxidase & Laccase) add_sub->add_enz react 4. Initiate with H₂O₂ Incubate at 40°C, 1000 rpm add_enz->react monitor 5. Monitor Reaction (Take Aliquots) react->monitor extract 6. Product Extraction (Organic Phase Separation) monitor->extract analyze 7. Analysis (GC-MS) extract->analyze

Caption: Workflow for the enzymatic cascade oxidation of (+)-α-pinene.

References

Scale-up Strategies for the Industrial Synthesis of (+)-alpha-Pinene Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial scale-up of synthesizing valuable products from (+)-alpha-pinene, a renewable feedstock primarily sourced from turpentine oil. The focus is on the production of commercially significant compounds such as camphor, verbenone, and linalool. The information is structured to aid researchers, scientists, and professionals in the drug development field in understanding and implementing these synthetic strategies.

Synthesis of (+)-Camphor

The industrial synthesis of (+)-camphor from this compound is a well-established multi-step process. The primary route involves the isomerization of α-pinene to camphene, which is then converted to isobornyl acetate, followed by hydrolysis to isoborneol and subsequent oxidation to camphor. Two main approaches are prevalent in the industry: the "classical synthesis" and the "isomerization synthesis".

Isomerization of this compound to Camphene

The key initial step is the Wagner-Meerwein rearrangement of α-pinene to camphene. This isomerization is typically catalyzed by solid acids.

Experimental Protocol: Heterogeneous Catalysis

  • Catalyst Preparation/Activation:

    • Titanium Dioxide (TiO2): Often used as a catalyst, it may require activation. For instance, natural clay can be activated by heating with 10% hydrochloric acid.[1] Shering Co. proposed using titanium dioxide, which significantly increases the yield.[1]

    • Acid-Activated Nano TiO2: TiO2 nanopowder activated by hydrochloric acid has shown high activity.[2]

    • Sulfated Zirconia (SZ): This catalyst's activity is influenced by pre-treatment temperature, which affects the ratio of Brønsted and Lewis acid sites.

    • Other Catalysts: Various other materials like W2O3–Al2O3, montmorillonite, and zeolites have also been investigated.[3]

  • Reaction Setup:

    • A stirred tank reactor suitable for heterogeneous catalysis is typically employed.[4] For continuous processes, a fixed-bed reactor can be used.

  • Procedure:

    • Charge the reactor with this compound.

    • Add the catalyst. The catalyst loading can range from 0.1% to 2.0% by weight, based on pure α-pinene.[4]

    • Heat the reaction mixture to the desired temperature, typically between 130°C and 165°C.[4] The reaction can be carried out under reflux.

    • The reaction is exothermic, and the heat of reaction can be managed by evaporative cooling.[4]

    • Monitor the reaction progress by gas chromatography (GC) until the desired conversion of α-pinene is achieved.

    • The reaction time can vary from a few hours to over 60 hours depending on the catalyst and temperature.[4]

  • Work-up and Purification:

    • After the reaction, the catalyst is separated by filtration.

    • The crude camphene is then purified by fractional distillation.

Table 1: Comparison of Catalysts for α-Pinene Isomerization to Camphene

CatalystTemperature (°C)Reaction Timeα-Pinene Conversion (%)Camphene Selectivity (%)Reference
Activated Clay---55-62[1]
Titanium Dioxide (TiO2)13565-85 h-up to 85[1][4]
TiO2 Nanopowder (HCl activated)--10063.96[2]
Sulfated Zirconia (SZ)----[5]
W2O3–Al2O3 (sol-gel)150-HighHigh[3]
DT0_HCl_HNO3-activated carbon1603 h100-[5]

Logical Workflow for Camphene Synthesis

G cluster_prep Catalyst Preparation cluster_reaction Isomerization Reaction cluster_workup Work-up and Purification catalyst_prep Activate Catalyst (e.g., TiO2, SZ) add_catalyst Add Catalyst catalyst_prep->add_catalyst charge_reactor Charge Reactor with This compound charge_reactor->add_catalyst heat_reaction Heat to 130-165°C (Reflux) add_catalyst->heat_reaction monitor Monitor by GC heat_reaction->monitor filter_catalyst Filter to Remove Catalyst monitor->filter_catalyst distillation Fractional Distillation filter_catalyst->distillation camphene Pure Camphene distillation->camphene

Caption: Workflow for the industrial synthesis of camphene from this compound.

Conversion of Camphene to (+)-Camphor

The conversion of camphene to camphor involves three main steps: esterification to isobornyl acetate, hydrolysis to isoborneol, and oxidation to camphor.

1.2.1. Esterification of Camphene to Isobornyl Acetate

Experimental Protocol:

  • Catalyst: A strong acid catalyst such as sulfuric acid is commonly used.[6] Acidic cation-exchange resins are also employed in continuous fixed-bed reactors.

  • Reaction Setup: A stirred tank reactor or a fixed-bed reactor for continuous processes can be used.

  • Procedure:

    • React camphene with acetic acid in the presence of the acid catalyst.[6]

    • The reaction temperature is typically maintained between 30°C and 70°C.

    • In a continuous process, the weight hourly space velocity (WHSV) of camphene can be in the range of 0.1 to 10.0 h⁻¹.

    • The molar ratio of acetic acid to camphene is an important parameter to optimize.

  • Work-up and Purification:

    • The resulting isobornyl acetate is separated and purified by fractional distillation.

1.2.2. Hydrolysis of Isobornyl Acetate to Isoborneol

Experimental Protocol:

  • Reagents: An aqueous solution of sodium hydroxide is typically used for saponification.[1]

  • Reaction Setup: The reaction is carried out in a suitable reactor with stirring.

  • Procedure:

    • The isobornyl acetate is hydrolyzed with the sodium hydroxide solution.

    • The reaction is often carried out at elevated temperatures. A continuous process in an oscillatory flow reactor at 70-80°C has been described, achieving over 99% conversion.

  • Work-up and Purification:

    • The resulting isoborneol is separated from the aqueous layer.

    • Purification can be achieved through crystallization or distillation.

1.2.3. Oxidation of Isoborneol to Camphor

Experimental Protocol:

  • Oxidizing Agent: Various oxidizing agents can be used, including nitric acid/sulfuric acid, or household bleach (sodium hypochlorite) in acetic acid for smaller scales.[7][8] Dehydrogenation over a catalyst is a common industrial method.[1]

  • Reaction Setup: The choice of reactor depends on the oxidizing agent and scale.

  • Procedure (Dehydrogenation):

    • Isoborneol is dehydrogenated over a suitable catalyst at elevated temperatures (e.g., 220-225°C).[9]

  • Work-up and Purification:

    • Crude camphor is purified by methods such as crystallization, sublimation, or distillation.[1][10] Treatment with caustic soda or potash followed by distillation can improve purity.[10]

Table 2: Overall Yields for Camphor Synthesis Steps

Reaction StepReactantProductTypical Yield (%)Reference
Esterification & HydrolysisCampheneIsoborneol~90 (for both steps)[1]
OxidationIsoborneolCamphorHigh[1]

Signaling Pathway for Camphor Synthesis

G alpha_pinene This compound camphene Camphene alpha_pinene->camphene Isomerization (TiO2, H+) isobornyl_acetate Isobornyl Acetate camphene->isobornyl_acetate Esterification (Acetic Acid, H+) isoborneol Isoborneol isobornyl_acetate->isoborneol Hydrolysis (NaOH) camphor (+)-Camphor isoborneol->camphor Oxidation (Dehydrogenation)

Caption: Synthetic pathway from this compound to (+)-camphor.

Synthesis of (+)-Verbenone

Verbenone is a valuable fragrance and flavor compound and an important insect pheromone. It can be synthesized by the direct oxidation of α-pinene.

Experimental Protocol: Catalytic Oxidation

  • Catalyst: Various catalysts have been employed, including:

    • Silica-Titania Co-gel: Can achieve around 60% selectivity to verbenone with tert-butyl hydroperoxide (TBHP) as the oxidant.[11]

    • Copper-based catalysts: Copper(II) complexes in micellar conditions have shown high conversion of α-pinene, yielding verbenone and other products.[12] CuCl2 with TBHP can achieve high selectivity (78%).[13]

    • Transition Metal-doped MCM-41: Co-doped MCM-41 has shown high conversion (97.17%) and selectivity to verbenol and verbenone (>65%) using oxygen as the oxidant.[14]

    • CuAPO-5: Achieved 96.8% conversion of α-pinene and 46.4% selectivity to verbenone.[13]

  • Oxidant: Molecular oxygen, hydrogen peroxide, or tert-butyl hydroperoxide (TBHP) are common oxidants.

  • Reaction Setup: A stirred reactor suitable for liquid-phase oxidation is used.

  • Procedure:

    • Charge the reactor with α-pinene, a suitable solvent (if necessary), and the catalyst.

    • Introduce the oxidant (e.g., bubble oxygen, add H2O2 or TBHP).

    • Maintain the reaction at a specific temperature, for example, 60-80°C for Co-MCM-41 catalyzed oxidation[14] or 85°C for CuAPO-5.[13]

    • Monitor the reaction by GC. Reaction times can range from several hours to over 24 hours.

  • Work-up and Purification:

    • Separate the catalyst by filtration.

    • Isolate and purify verbenone from the reaction mixture using techniques like distillation or chromatography.

Table 3: Performance of Catalysts in α-Pinene Oxidation to Verbenone

CatalystOxidantTemperature (°C)α-Pinene Conversion (%)Verbenone Selectivity (%)Reference
Silica-Titania Co-gelTBHP--~60[11]
Copper(II) complex (micellar)TBHP608719[12]
Co-MCM-41O275-8097.17>65 (verbenol + verbenone)[14]
CuAPO-5TBHP8596.846.4[13]
CuCl2TBHP-10078[13]

Experimental Workflow for Verbenone Synthesis

G start Start charge_reactor Charge Reactor: - this compound - Catalyst - Solvent (optional) start->charge_reactor heat_stir Heat to Reaction Temp (e.g., 60-85°C) & Stir charge_reactor->heat_stir add_oxidant Introduce Oxidant (O2, TBHP, H2O2) heat_stir->add_oxidant monitor Monitor Reaction by GC add_oxidant->monitor workup Reaction Work-up monitor->workup Reaction Complete filter Filter Catalyst workup->filter purify Purify Product (Distillation/Chromatography) filter->purify verbenone (+)-Verbenone purify->verbenone

Caption: General workflow for the catalytic oxidation of this compound to (+)-verbenone.

Synthesis of Linalool

Linalool, a valuable fragrance and flavor compound, can be synthesized from α-pinene in a four-step process.

Experimental Protocol:

  • Hydrogenation of α-Pinene to Pinane:

    • Catalyst: Palladium on carbon (Pd/C) is a common catalyst.

    • Procedure: In a high-pressure reactor, hydrogenate α-pinene in the presence of a Pd/C catalyst at around 80°C and 15 bar of hydrogen pressure until α-pinene conversion is >98%.[15] This step yields primarily cis-pinane.

  • Oxidation of Pinane to Pinane Hydroperoxide:

    • Initiator: A free-radical initiator like azobisisobutyronitrile (AIBN) is used.

    • Procedure: Heat pinane with a catalytic amount of AIBN to 110-115°C and bubble air or oxygen through the mixture.

  • Reduction of Pinane Hydroperoxide to Pinanol:

    • Reducing Agent: Sodium bisulfite (NaHSO3) or catalytic hydrogenation can be used.

    • Procedure: Reduce the pinane hydroperoxide to pinanol.

  • Thermal Isomerization of Pinanol to Linalool:

    • Procedure: Pyrolyze pinanol at high temperatures (e.g., 600-650°C) to yield linalool. This step is not very selective and can lead to by-products.

Table 4: Key Parameters for Linalool Synthesis from α-Pinene

StepReactionCatalyst/ReagentTemperature (°C)PressureYield/ConversionReference
1HydrogenationPd/C8015 bar>98% conversion[15]
2OxidationAIBN, O2110-115Atmospheric-[15]
3ReductionNaHSO3 or H2/Catalyst---[15]
4IsomerizationHeat600-650Atmospheric-

Signaling Pathway for Linalool Synthesis

G alpha_pinene alpha-Pinene pinane Pinane alpha_pinene->pinane Hydrogenation (Pd/C, H2) pinane_hydroperoxide Pinane Hydroperoxide pinane->pinane_hydroperoxide Oxidation (O2, AIBN) pinanol Pinanol pinane_hydroperoxide->pinanol Reduction (NaHSO3) linalool Linalool pinanol->linalool Thermal Isomerization (High Temp)

Caption: Four-step synthetic pathway from alpha-pinene to linalool.

References

Application Notes and Protocols: Derivatization of (+)-alpha-Pinene for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-alpha-Pinene, a major constituent of turpentine, is a readily available and chiral bicyclic monoterpene. Its unique chemical structure provides a versatile scaffold for the synthesis of novel derivatives with significantly enhanced biological activities. This document provides detailed application notes and experimental protocols for the derivatization of this compound to generate compounds with potent antimicrobial, anti-inflammatory, anticancer, and insecticidal properties. The information presented herein is intended to guide researchers in the development of new therapeutic agents and bioactive compounds derived from this abundant natural product.

Data Presentation: Enhanced Bioactivity of this compound Derivatives

The following tables summarize the quantitative data on the enhanced bioactivity of various this compound derivatives compared to the parent compound.

Table 1: Antimicrobial Activity of this compound and its β-Lactam Derivatives
CompoundMicroorganismZone of Inhibition (mm)Fold Increase in Activity vs. (+)-α-PineneReference
(+)-α-Pinene (1a)Staphylococcus aureusModest Activity-[1][2]
Micrococcus luteusModest Activity-[1][2]
Escherichia coliModest Activity-[1][2]
Candida albicansModest Activity-[1][2]
β-Lactam Derivative (10a)Staphylococcus aureus51.1 ± 2.9~43[1][2]
Micrococcus luteus-~22[1]
Escherichia coli-~4.5[1]
Candida albicans31.9 ± 4.3~3.5[1][2]

Note: The β-lactam derivative (10a) was synthesized from (+)-α-pinene. A similar increase in activity was observed for the β-lactam derivative (10b) synthesized from (-)-α-pinene.[1][2]

Table 2: Anticancer Activity of this compound Derivatives
CompoundCancer Cell LineIC50 ValueReference
α-PineneT-cell lymphoma (EL-4)10 µg/mL[3]
α-PineneHuman T-cell leukemia (Molt-4)2 µg/mL[3]
α-PineneHuman ovarian cancer (PA-1)20 µg/mL[4]
α-PineneHuman gastric adenocarcinoma (AGS)-[5]
GY-1 ((1R,5S)-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl 4-methylbenzenesulfonate)Hepatoma (BEL-7402)84.7 µmol/L
Table 3: Anti-inflammatory Activity of this compound
CompoundAssayEffectReference
(+)-α-PineneIL-1β-induced inflammation in human chondrocytesPotent inhibition of NF-κB and JNK activation[6]
(+)-α-PineneCarrageenan-induced paw edema in rats60.33% decrease in inflammation at 0.50 mL/kg[7]
α-PineneLPS-stimulated mouse peritoneal macrophagesSignificant decrease in IL-6, TNF-α, and NO production[8]
Table 4: Insecticidal Activity of α-Pinene
CompoundPest SpeciesLC50 ValueReference
α-PineneSitophilus zeamais (Maize weevil)1.402 ppm (24h, fumigant)[9]
α-PineneSpodoptera frugiperda (Fall armyworm)9.52 µ g/larva
α-PinenePoratrioza sinica>10 mL/L

Experimental Protocols

Synthesis of β-Lactam Derivatives of this compound

This protocol is a representative method for the synthesis of β-lactam derivatives from this compound, which have shown significant antimicrobial activity.[1][2]

Materials:

  • (+)-α-Pinene

  • Chlorosulfonyl isocyanate (CSI)

  • Sodium sulfite (Na2SO3)

  • Dichloromethane (CH2Cl2)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (+)-α-pinene in anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of CSI: Cool the solution to 0°C in an ice bath. Slowly add chlorosulfonyl isocyanate (CSI) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure β-lactam derivative.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Synthesis of (1R,5S)-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl 4-methylbenzenesulfonate (GY-1)

This protocol outlines a general method for the synthesis of the anticancer agent GY-1 from myrtenol, a derivative of this compound.

Materials:

  • Myrtenol (derived from (+)-α-pinene)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve myrtenol in anhydrous dichloromethane.

  • Addition of Base and TsCl: Cool the solution to 0°C and add pyridine or triethylamine. Then, add p-toluenesulfonyl chloride portion-wise while maintaining the temperature at 0°C.

  • Reaction: Allow the mixture to stir at room temperature overnight.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure GY-1.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques.

Bioautographic Assay for Antimicrobial Activity

This method is used to qualitatively and semi-quantitatively assess the antimicrobial activity of the synthesized derivatives.[1][2]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strain (C. albicans)

  • Appropriate growth media (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

  • TLC plates

  • Sterile Petri dishes

  • Incubator

Procedure:

  • Sample Application: Spot different concentrations of the synthesized derivatives onto a TLC plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth.

  • Agar Overlay: Pour the molten agar medium, seeded with the microbial inoculum, into a sterile Petri dish containing the developed TLC plate. Allow the agar to solidify.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Visualization of Inhibition Zones: After incubation, zones of inhibition will appear as clear areas against a background of microbial growth. The size of the zone is indicative of the antimicrobial activity.

  • Data Recording: Measure the diameter of the zones of inhibition in millimeters.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Materials:

  • Cancer cell line (e.g., BEL-7402, PA-1)

  • Complete cell culture medium

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound and its derivatives, leading to their observed bioactivities.

experimental_workflow cluster_synthesis Derivatization of this compound cluster_bioassay Bioactivity Screening cluster_results Data Analysis start This compound reagents Chemical Reagents (e.g., CSI, TsCl) reaction Synthetic Reaction (e.g., Cycloaddition, Esterification) start->reaction reagents->reaction purification Purification (Chromatography, Recrystallization) reaction->purification derivatives Bioactive Derivatives (β-Lactams, GY-1) purification->derivatives antimicrobial Antimicrobial Assay (Bioautography) derivatives->antimicrobial Test anticancer Anticancer Assay (MTT Assay) derivatives->anticancer Test anti_inflammatory Anti-inflammatory Assay derivatives->anti_inflammatory Test insecticidal Insecticidal Assay derivatives->insecticidal Test quant_data Quantitative Data (Zone of Inhibition, IC50, LC50) antimicrobial->quant_data anticancer->quant_data pathway_analysis Signaling Pathway Modulation anticancer->pathway_analysis anti_inflammatory->pathway_analysis insecticidal->quant_data

Caption: Experimental Workflow for Derivatization and Bioactivity Screening.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR, IL-1R) IKK IKK Complex receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB alpha_pinene (+)-α-Pinene Derivatives alpha_pinene->IKK Inhibits gene_transcription Gene Transcription (Inflammatory Cytokines) NFkB_nuc->gene_transcription Induces

Caption: Inhibition of the NF-κB Signaling Pathway.

ERK_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor Ras Ras receptor->Ras Activates Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK transcription Transcription Factors (e.g., c-Myc, CREB) ERK->transcription AKT AKT PI3K->AKT AKT->transcription alpha_pinene (+)-α-Pinene Derivatives alpha_pinene->ERK Modulates alpha_pinene->AKT Modulates cell_response Cell Proliferation, Survival, Angiogenesis transcription->cell_response

Caption: Modulation of the ERK/AKT Signaling Pathway.

PI3K_AKT_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor PI3K PI3K receptor->PI3K Activates AKT AKT PI3K->AKT Activates IKK IKK AKT->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation alpha_pinene (+)-α-Pinene Derivatives alpha_pinene->PI3K Inhibits alpha_pinene->AKT Inhibits gene_expression Gene Expression (Anti-apoptotic, Pro-survival) NFkB_nuc->gene_expression Induces

Caption: Inhibition of the PI3K/AKT/NF-κB Signaling Pathway.

References

Application Notes and Protocols: Synthesis of Fragrance and Flavor Compounds from (+)-α-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction:

(+)-α-Pinene, a bicyclic monoterpene, is a readily available and versatile chiral starting material derived from turpentine oil.[1][2] Its unique structure and reactivity make it a valuable precursor for the synthesis of a wide array of commercially important fragrance and flavor compounds.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of several key aroma chemicals from (+)-α-pinene, including linalool, camphor, terpineol, and verbenone.

Synthesis of Linalool

Linalool is a naturally occurring terpene alcohol with a pleasant floral, woody scent, widely used in perfumes, cosmetics, and as a flavoring agent.[3][5] The synthesis from α-pinene is a multi-step process.[6][7]

Synthetic Pathway Overview

The synthesis of linalool from α-pinene typically involves four main steps: hydrogenation of α-pinene to pinane, followed by oxidation to pinane hydroperoxide, reduction to pinanol, and finally, thermal isomerization to linalool.[5][6][7] The stereochemistry of the final product is dependent on the starting α-pinene enantiomer; dextrorotatory α-pinene yields laevorotatory linalool, and laevorotatory α-pinene produces dextrorotatory linalool.[5][6]

Synthesis_of_Linalool alpha_pinene (+)-α-Pinene pinane Pinane alpha_pinene->pinane Hydrogenation (H₂/Pd/C) pinane_hydroperoxide Pinane Hydroperoxide pinane->pinane_hydroperoxide Oxidation (O₂) pinanol Pinanol pinane_hydroperoxide->pinanol Reduction linalool Linalool pinanol->linalool Thermal Isomerization

Caption: Synthetic pathway for Linalool from (+)-α-Pinene.

Experimental Protocols

Step 1: Hydrogenation of (+)-α-Pinene to Pinane [6]

  • Reactor Setup: Charge a high-pressure reactor with (+)-α-pinene and 10% by mass of a Palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Flush the reactor three times with hydrogen gas. Heat the mixture to 80°C and pressurize with hydrogen to 15 bar.

  • Reaction Monitoring: Monitor the reaction progress using gas chromatography (GC) until the conversion of α-pinene is greater than 98%.

  • Work-up: After cooling and depressurizing the reactor, filter the catalyst from the reaction mixture to obtain pinane.

Step 2: Oxidation of Pinane to Pinane Hydroperoxide [6]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a gas inlet, combine the pinane (with a high cis-isomer content) and a catalytic amount of a free-radical initiator (e.g., azobisisobutyronitrile - AIBN).

  • Oxidation: Heat the mixture to 110-115°C and bubble air or oxygen through the mixture.

  • Reaction Monitoring: Monitor the formation of pinane hydroperoxide using appropriate analytical techniques (e.g., titration).

Step 3: Reduction of Pinane Hydroperoxide to Pinanol [5]

  • Reduction: The pinane hydroperoxide is reduced to pinanol. This can be achieved through catalytic hydrogenation.[8]

Step 4: Thermal Isomerization of Pinanol to Linalool [8][9]

  • Pyrolysis: The thermal isomerization of pinanol to linalool is carried out at high temperatures, typically in the range of 450-600°C.[8] This gas-phase rearrangement yields linalool as the main product.[8][9]

Quantitative Data
ParameterValueReference
α-Pinene Conversion (Hydrogenation)>98%[6]

Synthesis of Camphor

Camphor is a bicyclic monoterpene ketone used for its aromatic and medicinal properties.[10] The industrial synthesis of camphor often starts from α-pinene.[11][12]

Synthetic Pathway Overview

The synthesis of racemic camphor from α-pinene involves the isomerization of α-pinene to camphene, followed by esterification to an isobornyl ester, hydrolysis to isoborneol, and subsequent oxidation to camphor.[10][11]

Synthesis_of_Camphor alpha_pinene (+)-α-Pinene camphene Camphene alpha_pinene->camphene Isomerization (e.g., TiO₂ catalyst) isobornyl_ester Isobornyl Ester camphene->isobornyl_ester Esterification (e.g., Acetic Acid) isoborneol Isoborneol isobornyl_ester->isoborneol Hydrolysis (e.g., NaOH) camphor Camphor isoborneol->camphor Oxidation

Caption: Synthetic pathway for Camphor from (+)-α-Pinene.

Experimental Protocols

Step 1: Isomerization of α-Pinene to Camphene [12][13]

  • Catalyst: Titanium dioxide (TiO₂) is an effective catalyst for this isomerization.[12] Acid-activated TiO₂ nanopowder can also be used.[13]

  • Reaction Conditions: The reaction is typically carried out by heating α-pinene in the presence of the catalyst. With a TiO₂ catalyst, a camphene yield of up to 85% can be achieved.[12]

  • Alternative Catalysts: Other catalysts like activated clay have also been used, yielding 55-62% camphene.[12]

Step 2: Esterification of Camphene to Isobornyl Acetate [10]

  • Reaction: Camphene is reacted with an organic acid, such as acetic acid, to form the corresponding isobornyl ester (isobornyl acetate).

Step 3: Hydrolysis of Isobornyl Acetate to Isoborneol [12]

  • Saponification: The isobornyl acetate is hydrolyzed using an aqueous solution of a base, such as sodium hydroxide.

Step 4: Oxidation of Isoborneol to Camphor [12]

  • Dehydrogenation: The resulting isoborneol is subjected to dehydrogenation using a suitable catalyst to yield camphor. This two-step process (hydrolysis and oxidation) can have a yield of about 90%.[12]

Quantitative Data
StepParameterValueCatalystReference
IsomerizationCamphene Yieldup to 85%TiO₂[12]
IsomerizationCamphene Yield55-62%Activated Clay[12]
Hydrolysis & OxidationCamphor Yield~90%-[12]
Isomerizationα-Pinene Conversion100%Acid-activated TiO₂ nanopowder[13]
IsomerizationCamphene Selectivity63.96%Acid-activated TiO₂ nanopowder[13]

Synthesis of Terpineol

α-Terpineol is a monoterpene alcohol with a characteristic lilac-like odor, making it a valuable ingredient in perfumes, cosmetics, and as a flavoring agent.[14]

Synthetic Pathway Overview

The synthesis of terpineol from α-pinene can be achieved through acid-catalyzed hydration.[14][15] This process can involve the formation of an intermediate terpinyl acetate, which is then hydrolyzed.[14]

Synthesis_of_Terpineol alpha_pinene (+)-α-Pinene terpinyl_acetate Terpinyl Acetate (intermediate) alpha_pinene->terpinyl_acetate Hydration/Esterification (Acid Catalyst, Acetic Acid) terpineol α-Terpineol terpinyl_acetate->terpineol Hydrolysis

Caption: Synthetic pathway for α-Terpineol from (+)-α-Pinene.

Experimental Protocols

One-Step Synthesis using a Ternary Catalyst System [14]

  • Catalyst System: A ternary composite catalyst composed of an α-hydroxy acid (e.g., citric acid), phosphoric acid, and acetic acid.[14]

  • Reaction Conditions:

    • Reactant Ratio (mass): α-pinene : acetic acid : water : citric acid : phosphoric acid = 1 : 2.5 : 1 : (0.1–0.05) : 0.05

    • Temperature: 70 °C

    • Reaction Time: 12–15 hours

  • Mechanism: The reaction proceeds through the formation and subsequent hydrolysis of terpinyl acetate.[14]

Quantitative Data
ParameterValueConditionsReference
α-Pinene Conversion≥96%Ternary catalyst system, 70°C, 12-15h[14][16]
α-Terpineol Selectivity≥48.1%Ternary catalyst system, 70°C, 12-15h[14][16]
α-Terpineol Content≥46.9%Ternary catalyst system, 70°C, 12-15h[14][16]
α-Pinene Conversion90%Monochloroacetic acid catalyst[14]
α-Terpineol Selectivity65%Monochloroacetic acid catalyst[14]

Synthesis of Verbenone

Verbenone is a natural organic compound of the monoterpene class, valued for its characteristic minty-spicy aroma.[17]

Synthetic Pathway Overview

Verbenone can be synthesized from α-pinene through an oxidation process. This can be achieved using various oxidizing agents and catalysts, or through biocatalysis.[17][18][19] A common pathway involves the formation of verbenol as an intermediate, which is then further oxidized to verbenone.[17][20]

Synthesis_of_Verbenone alpha_pinene (+)-α-Pinene verbenol trans-Verbenol alpha_pinene->verbenol Oxidation verbenone Verbenone verbenol->verbenone Oxidation

Caption: Synthetic pathway for Verbenone from (+)-α-Pinene.

Experimental Protocols

Catalytic Oxidation using CuAPO-5 [18]

  • Catalyst: Copper(II)-containing aluminum phosphate material (CuAPO-5).

  • Reaction Conditions (Optimized):

    • Reaction Time: 12 hours

  • Results: Under these conditions, a 96.8% conversion of α-pinene and 46.4% selectivity to verbenone were achieved. The catalyst can be recycled for up to five cycles without significant loss of activity.[18]

Biocatalytic Transformation using Picea abies Cells [17]

  • Biocatalyst: Immobilized Picea abies cells.

  • Transformation: Both enantiomers of α-pinene are transformed into cis- and trans-verbenol, with the latter being further converted to verbenone.[17]

Quantitative Data
MethodCatalyst/Biocatalystα-Pinene ConversionVerbenone SelectivityReference
Catalytic OxidationCuAPO-5(0.06)96.8%46.4%[18]
OxidationTS-1_2 (5.42 wt% Ti)34 mol%12 mol%[19]
Biocatalytic Cascade2-1B peroxidase & M120 laccase80%- (70% yield in verbenol)[21]

References

Troubleshooting & Optimization

Identifying and minimizing side products in (+)-alpha-Pinene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products in common reactions involving (+)-α-pinene.

Isomerization of (+)-α-Pinene

The acid-catalyzed isomerization of α-pinene is a common method to produce valuable terpenes like camphene and limonene. However, controlling the selectivity can be challenging, often leading to a complex mixture of products.[1][2][3]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary side products observed during the isomerization of α-pinene? A1: Besides the desired product, camphene, common side products include limonene, α-terpinene, γ-terpinene, and terpinolene.[1][4] The reaction proceeds through a pinanyl cation intermediate which can undergo rearrangements to form various bi-, tri-, and monocyclic terpenes.[5]

  • Q2: How can I increase the selectivity towards camphene? A2: The choice of catalyst and reaction conditions are crucial for maximizing camphene selectivity. Using solid acid catalysts like titanate nanotubes modified with hydrochloric acid has shown high selectivity (up to 78.5%) and conversion (up to 97.8%).[6] Another approach involves using acid-activated titanium dioxide nanopowder, which can achieve complete conversion of α-pinene with a camphene selectivity of 63.96%.[1] The use of certain zeolites and titanates has also been shown to favor camphene formation.[2]

  • Q3: What is the effect of temperature on camphene selectivity? A3: Lower temperatures generally favor the formation of bicyclic products like camphene. As the temperature increases, the formation of monocyclic p-menthadienes, such as limonene and terpinolene, becomes more favorable.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low conversion of α-pinene - Inactive catalyst- Insufficient reaction time or temperature- Activate the catalyst according to the recommended procedure.- Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by GC.
Low selectivity for camphene - Inappropriate catalyst- High reaction temperature- Switch to a catalyst known for high camphene selectivity, such as acid-modified titanate nanotubes or specific zeolites.[2][6]- Lower the reaction temperature to favor the formation of bicyclic products.[5]
Formation of polymeric byproducts - Strong acid catalyst- High reaction temperature- Use a milder solid acid catalyst.- Reduce the reaction temperature and monitor for polymer formation.

Quantitative Data Summary

CatalystTemperature (°C)Conversion (%)Camphene Selectivity (%)Reference
Titanate Nanotubes (HCl modified)Mild Conditions97.878.5[6]
TiO2 Nanopowder (HCl activated)Optimized10063.96[1]
Titanates90High77[2]
Kaolinite-based Catalyst100-170>99>90[7]

Experimental Protocol: Isomerization of α-Pinene to Camphene using Titanate Nanotubes

  • Catalyst Preparation: Prepare titanate nanotubes by hydrothermal reconstitution and post-modification with hydrochloric acid as described in the literature.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (+)-α-pinene and the titanate nanotube catalyst.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 100-150 °C) under solvent-free conditions and stir.[6]

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration.

  • Purification: Purify the product mixture by fractional distillation to isolate camphene.

Reaction Pathway

Isomerization alpha_pinene α-Pinene pinanyl_cation Pinanyl Cation alpha_pinene->pinanyl_cation H+ camphene Camphene pinanyl_cation->camphene Rearrangement other_terpenes Limonene, Terpinolene, etc. pinanyl_cation->other_terpenes Ring Opening

Figure 1. Isomerization of α-pinene to camphene and other terpenes.

Epoxidation of (+)-α-Pinene

The epoxidation of α-pinene yields α-pinene oxide, a versatile intermediate for the synthesis of fragrances and pharmaceuticals. However, the reaction can be accompanied by the formation of several side products.

Frequently Asked Questions (FAQs)

  • Q1: What are the common side products in the epoxidation of α-pinene? A1: Common side products include pinanediol, campholenic aldehyde, sobrerol, verbenol, and verbenone.[5] These can arise from the hydrolysis of the epoxide or allylic oxidation.[5]

  • Q2: How can I achieve high selectivity for α-pinene oxide? A2: A highly selective process involves using hydrogen peroxide (H₂O₂) as the oxidant with a tungsten-based polyoxometalate catalyst in a solvent-free system. This method can achieve nearly 100% selectivity to α-pinene oxide.[5][8] Key parameters to control are temperature (around 50 °C), a high substrate-to-oxidant molar ratio, and a low acid concentration.[5][9]

  • Q3: What is the role of the solvent in α-pinene epoxidation? A3: While some protocols use solvents like acetonitrile, a solvent-free approach has been shown to enhance the reaction rate and selectivity.[5][8][9] If a solvent is used, its polarity can influence the product distribution.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield of α-pinene oxide - Inefficient oxidant or catalyst- Suboptimal reaction conditions- Use a proven catalytic system like tungsten-based polyoxometalates with H₂O₂.[5][9]- Optimize temperature, reactant ratios, and catalyst loading.
Formation of pinanediol and sobrerol - Presence of water and acid leading to epoxide hydrolysis- Use anhydrous conditions where possible.- Minimize the acid concentration in the reaction mixture.[5]
Formation of verbenol and verbenone - Allylic oxidation of α-pinene- Increase the molar ratio of α-pinene to the oxidant to favor epoxidation over allylic oxidation.[5]
Formation of campholenic aldehyde - Isomerization of α-pinene oxide- Use a catalyst system that does not promote the rearrangement of the epoxide. Lewis acidic conditions can favor this side reaction.[10][11]

Quantitative Data Summary

Catalyst SystemOxidantSolventSelectivity to α-Pinene Oxide (%)Reference
Tungsten-based polyoxometalatesH₂O₂None~100[5][8][9]
Manganese sulfate / Salicylic acidH₂O₂AcetonitrileGood (30% isolated yield)[12]
TS-1tert-Butyl hydroperoxideAcetonitrile29[13]

Experimental Protocol: Selective Epoxidation of α-Pinene

  • Catalyst System: Use a tungsten-based polyoxometalate catalyst.

  • Reaction Setup: In a temperature-controlled reactor, combine (+)-α-pinene and the catalyst.

  • Reaction Conditions: Maintain the temperature at 50 °C. Add hydrogen peroxide (H₂O₂) dropwise with vigorous stirring in a 5:1 molar ratio of α-pinene to H₂O₂.[9] The reaction is performed without an organic solvent.[5][9]

  • Monitoring: Follow the reaction progress using GC analysis.

  • Work-up: Once the reaction is complete, cool the mixture. The product can be separated and purified by vacuum distillation.

Epoxidation alpha_pinene α-Pinene alpha_pinene_oxide α-Pinene Oxide alpha_pinene->alpha_pinene_oxide [O] allylic_oxidation Verbenol, Verbenone alpha_pinene->allylic_oxidation [O] hydrolysis_products Pinanediol, Sobrerol alpha_pinene_oxide->hydrolysis_products H₂O/H+ isomerization_product Campholenic Aldehyde alpha_pinene_oxide->isomerization_product Rearrangement

Figure 3. Hydroboration-oxidation of (+)-α-pinene.

Ozonolysis of (+)-α-Pinene

Ozonolysis of α-pinene is a complex reaction that cleaves the double bond, leading to the formation of a variety of oxygenated products, which are important in atmospheric chemistry and for the synthesis of fine chemicals. [14] Frequently Asked Questions (FAQs)

  • Q1: What are the primary products of α-pinene ozonolysis? A1: The reaction proceeds through a primary ozonide which rearranges to a Criegee intermediate. [14]This can then form a variety of products, including pinonaldehyde, as well as highly oxygenated molecules (HOMs) and secondary organic aerosols (SOA). [15][16]The product distribution is highly dependent on the reaction conditions.

  • Q2: How can the formation of secondary organic aerosols (SOA) be controlled? A2: The formation of SOA is a complex process influenced by factors such as the concentration of reactants, humidity, and the presence of scavengers for other reactive species like hydroxyl radicals. [15]Performing the reaction in the gas phase under controlled atmospheric conditions is key to studying and potentially controlling SOA formation. [17] Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Complex and inseparable product mixture - Inherent nature of the ozonolysis reaction- Utilize advanced analytical techniques like GC-MS and HPLC-MS for product identification and quantification.- Employ different work-up conditions (reductive or oxidative) to simplify the product mixture.
Low yield of a specific desired product (e.g., pinonaldehyde) - Unfavorable reaction conditions- Adjust reaction parameters such as temperature, solvent, and the type of work-up to favor the formation of the target molecule. The presence of water can affect the yield of pinonaldehyde. [15]

Experimental Protocol: Ozonolysis of α-Pinene

  • Reaction Setup: Dissolve (+)-α-pinene in a suitable solvent (e.g., dichloromethane) in a flask equipped with a gas inlet tube and a magnetic stirrer. Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Work-up:

    • Reductive Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide or zinc dust and acetic acid, to decompose the ozonide to aldehydes and ketones.

    • Oxidative Work-up: Add an oxidizing agent, such as hydrogen peroxide, to convert the ozonide to carboxylic acids.

  • Purification: After the appropriate work-up, wash the organic layer with water and brine, dry it over an anhydrous salt, and concentrate it. Purify the products by chromatography or distillation.

Ozonolysis Reaction Mechanism

Ozonolysis alpha_pinene α-Pinene primary_ozonide Primary Ozonide alpha_pinene->primary_ozonide 1. O₃ criegee Criegee Intermediate primary_ozonide->criegee products Pinonaldehyde, etc. criegee->products 2. Work-up

Figure 4. Simplified ozonolysis pathway of α-pinene.

Hydration of (+)-α-Pinene

Acid-catalyzed hydration of α-pinene is a method for producing α-terpineol, a valuable fragrance ingredient. The reaction often yields a mixture of terpene alcohols and hydrocarbons.

Frequently Asked Questions (FAQs)

  • Q1: What are the main products and byproducts of α-pinene hydration? A1: The main product is typically α-terpineol. Byproducts can include other terpene alcohols like borneol and fenchol, as well as isomerization products such as camphene, limonene, and terpinolene. [18]

  • Q2: How can the selectivity for α-terpineol be improved? A2: The selectivity is highly dependent on the catalyst and reaction conditions. Using composite catalysts, such as α-hydroxycarboxylic acid-boric acid complexes, can achieve high conversion of α-pinene with good selectivity for terpineol. [19]Controlling the water-to-α-pinene ratio and using a suitable solvent like acetone can also enhance the reaction rate and selectivity. [18]Acid-treated clays have also been shown to improve the selectivity towards oxygenated products. [20] Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low α-terpineol yield - Inefficient catalyst- Suboptimal reaction conditions- Employ a catalyst system known for high α-terpineol selectivity, such as composite acid catalysts or treated clays.<[19]br>- Optimize the temperature, solvent, and water/α-pinene ratio. [18]
High proportion of isomerization byproducts - Strongly acidic catalyst- Insufficient water concentration- Use a milder acid catalyst.- Ensure an adequate amount of water is present to favor hydration over isomerization.

Quantitative Data Summary

Catalyst SystemTemperature (°C)Conversion (%)α-Terpineol Selectivity (%)Reference
Boric acid-tartaric acid composite6096.158.7[19]
Boric acid-mandelic acid composite (solvent-free)Optimized96.155.5[19]
Acid-treated natural clays80HighIncreased selectivity to oxygenates[20]

Experimental Protocol: Hydration of α-Pinene to α-Terpineol

  • Catalyst System: Use an α-hydroxycarboxylic acid-boric acid composite catalyst. [19]2. Reaction Setup: In a flask, combine (+)-α-pinene, water, a solvent like acetic acid, and the catalyst.

  • Reaction Conditions: Heat the mixture to a specific temperature (e.g., 60 °C) and stir for an extended period (e.g., 24 hours). [19]4. Monitoring: Analyze the reaction progress by GC.

  • Work-up: After the reaction, the product layer can be separated from the aqueous catalyst layer. The product can then be washed and purified.

Hydration and Isomerization Pathways

Hydration alpha_pinene α-Pinene carbocation Carbocation Intermediate alpha_pinene->carbocation H+ alpha_terpineol α-Terpineol carbocation->alpha_terpineol +H₂O, -H+ isomerization_products Camphene, Limonene, etc. carbocation->isomerization_products Rearrangement, -H+

Figure 5. Competing pathways in the acid-catalyzed reaction of α-pinene.

References

Technical Support Center: Strategies for Improving Enantioselectivity in Alpha-Pinene-Mediated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-pinene-mediated reactions. The focus is on strategies to improve enantioselectivity and address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific problems that can lead to low enantioselectivity in reactions utilizing α-pinene and its derivatives.

Issue ID: EE-01 - Low Enantiomeric Excess (% ee) in Asymmetric Reductions (e.g., with Alpine-Borane)

  • Question: My asymmetric reduction of a ketone with an α-pinene-derived reagent like Alpine-Borane is resulting in a low enantiomeric excess. What are the likely causes and how can I improve it?

  • Answer: Low enantioselectivity in these reductions, especially with less reactive ketones, is a common issue. The primary cause is often the dissociation of the chiral reagent (e.g., Alpine-Borane) into achiral reducing agents like 9-borabicyclononane (9-BBN) and α-pinene.[1] The faster, non-selective reduction by the achiral species competes with the desired slower, asymmetric pathway, leading to a product with low ee.

    Recommended Solutions:

    • Increase Reactant Concentration: Running the reaction at a higher concentration (e.g., ~2 M) or even neat (without solvent) can favor the bimolecular asymmetric reduction pathway over the dissociation pathway.[1]

    • Apply High Pressure: If the equipment is available, conducting the reaction under high pressure (e.g., 6000 atm) can significantly enhance the rate of the desired asymmetric reaction, thereby improving enantioselectivity for slow-reacting substrates.[1]

    • Optimize Temperature: Lower reaction temperatures generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1] It is advisable to screen a range of temperatures (e.g., 0 °C, -40 °C, -78 °C) to find the optimal balance between reaction rate and enantioselectivity.[1]

Issue ID: EE-02 - Poor Enantioselectivity in Hydroboration Reactions with Isopinocampheylborane

  • Question: I'm experiencing low yields and/or poor enantioselectivity in my hydroboration reactions using isopinocampheylborane (IpcBH₂). What could be the problem?

  • Answer: The steric bulk of the isopinocampheyl group can lead to slow or incomplete reactions, particularly with hindered alkenes.[1] Additionally, the purity of the reagent is crucial for achieving high enantioselectivity.

    Recommended Solutions:

    • Verify Reagent Purity: Ensure the isopinocampheylborane is of high enantiomeric purity. If you are preparing it in-house, purification, for instance, by crystallization of a DMAP complex, can yield material with >99% ee.[1] Commercially available (+)- and (-)-α-pinene can be upgraded to high optical purity.

    • Adjust Reaction Time and Temperature: For sterically hindered alkenes, longer reaction times or a modest increase in temperature might be necessary to achieve full conversion.[1] However, be aware that higher temperatures can sometimes negatively impact enantioselectivity.

    • Use Monoisopinocampheylborane (IpcBH₂): For certain alkenes, using IpcBH₂ can provide higher enantioselectivity compared to diisopinocampheylborane (Ipc₂BH).[2]

Issue ID: EE-03 - Inconsistent Results Between Batches

  • Question: My results for enantioselectivity are varying significantly from one experiment to the next, even though I'm following the same protocol. What could be causing this inconsistency?

  • Answer: Inconsistent results are often traced back to subtle variations in reaction setup and reagents.

    Recommended Solutions:

    • Reagent and Solvent Purity: Trace impurities in substrates or reagents can act as inhibitors or competing substrates.[3] Ensure that all starting materials are of high purity. The quality of the solvent is also critical; the presence of water or peroxides can drastically affect the outcome.[3][4] Always use dry, freshly distilled, or high-purity anhydrous solvents.

    • Catalyst Quality: If using a catalyst derived from α-pinene, its quality and purity are paramount. Even small variations in the ligand or metal precursor can have a significant impact.[3] Consider preparing a fresh batch of the catalyst or procuring it from a reliable supplier.

    • Strict Control of Reaction Conditions: Ensure precise and consistent control over reaction parameters such as temperature and atmosphere.[3] Use a calibrated thermostat and ensure your reaction is performed under a pure inert atmosphere if it is sensitive to air or moisture.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of α-pinene in enantioselective synthesis?

    • A1: α-Pinene is a readily available and inexpensive chiral starting material.[5] It is used to prepare a variety of chiral reagents, auxiliaries, and ligands.[5][][7] These α-pinene-derived compounds create a chiral environment around the reacting molecules, directing the reaction to favor the formation of one enantiomer over the other.[8]

  • Q2: How does temperature generally affect enantioselectivity?

    • A2: In most cases, lower reaction temperatures lead to higher enantioselectivity.[1][4] This is because the energy difference between the transition states leading to the two different enantiomers becomes more significant at lower temperatures, making the reaction more selective. However, excessively low temperatures might slow down the reaction to an impractical rate.[1]

  • Q3: Which solvents are best for α-pinene-mediated reactions?

    • A3: The choice of solvent can have a significant impact on the reaction's course and selectivity.[9] Nonpolar solvents are often used in reactions like α-pinene oxide isomerization.[9] In other cases, the polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex.[4] It is often necessary to screen a range of solvents to find the optimal conditions for a specific transformation.[4]

  • Q4: Can the structure of the substrate affect the enantioselectivity?

    • A4: Absolutely. The steric and electronic properties of the substrate play a crucial role.[1] Bulky substrates may react too slowly, allowing competing side reactions to occur, which can lower the enantioselectivity.[1]

  • Q5: What is a systematic approach to optimizing enantioselectivity?

    • A5: A systematic approach is key.[1] First, ensure the high enantiomeric purity of your α-pinene-derived chiral auxiliary or catalyst.[1] Then, screen various solvents with different polarities.[4] Next, optimize the reaction temperature, typically starting at lower temperatures.[1] If applicable, screen different co-catalysts or additives and optimize their stoichiometry. Finally, consider the concentration of your reactants.[1]

Data Presentation: Factors Influencing Enantioselectivity

Table 1: Effect of Reaction Parameters on Enantioselectivity in Asymmetric Reductions

Parameter General Trend Example Reaction Substrate Conditions % ee Reference
Temperature Lower temperature often increases % ee Alpine-Borane Reduction Various Ketones Varies Generally higher at lower temps [1]
Concentration Higher concentration can improve % ee Alpine-Borane Reduction Aliphatic Ketones Neat or ~2 M Improved vs. dilute [1]

| Pressure | High pressure can enhance % ee | Alpine-Borane Reduction | Slow-reacting ketones | 6000 atm | Significantly enhanced |[1] |

Table 2: Influence of Solvent on α-Pinene Oxide Isomerization

Solvent Type General Outcome Major Product(s) Reference
Nonpolar > 95% conversion Campholenic aldehyde [9]
Polar Protic Disadvantageous, reacts with substrate Undesired side products [9]

| Polar Aprotic | Varied, can favor other products | Campholenic aldehyde, trans-carveol, pinocarveol |[9] |

Experimental Protocols

Protocol 1: Asymmetric Reduction of a Ketone using Alpine-Borane

This protocol is a general guideline for the asymmetric reduction of a prochiral ketone using Alpine-Borane, a reagent derived from α-pinene.

Materials:

  • Alpine-Borane (B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane) solution in THF

  • Prochiral ketone

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanolamine

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add the prochiral ketone to a flame-dried flask equipped with a magnetic stir bar. Dissolve the ketone in anhydrous THF.

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C, -40 °C, or -78 °C) using an appropriate cooling bath.

  • Addition of Reducing Agent: Slowly add the Alpine-Borane solution to the stirred ketone solution via syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench the excess borane by the slow addition of ethanolamine at the reaction temperature.

  • Work-up: Allow the mixture to warm to room temperature. Add diethyl ether and wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis: Purify the resulting chiral alcohol by column chromatography on silica gel. Determine the enantiomeric excess of the product using chiral HPLC or GC.

Visualizations

Troubleshooting_Workflow start Low or Inconsistent Enantioselectivity Observed step1 Step 1: Verify Purity of Reagents and Solvents start->step1 decision1 Purity Confirmed? step1->decision1 step2 Step 2: Optimize Reaction Temperature decision2 Enantioselectivity Improved? step2->decision2 step3 Step 3: Screen Different Solvents decision3 Enantioselectivity Improved? step3->decision3 step4 Step 4: Adjust Reactant Concentration decision4 Enantioselectivity Improved? step4->decision4 step5 Step 5: Consider Substrate Modification or Alternative Catalyst decision5 High Enantioselectivity Achieved? step5->decision5 end_success High and Reproducible Enantioselectivity Achieved end_fail Consult Further Literature or Specialist Support decision1->step1 No, Purify/Replace decision1->step2 Yes decision2->step3 No decision2->end_success Yes decision3->step4 No decision3->end_success Yes decision4->step5 No decision4->end_success Yes decision5->end_success Yes decision5->end_fail No

Caption: A flowchart for systematically troubleshooting low enantioselectivity.

Factors_Affecting_Enantioselectivity center Enantioselectivity (% ee) temp Reaction Temperature temp->center solvent Solvent Properties (Polarity, Coordination) solvent->center concentration Reactant Concentration concentration->center reagent_purity Chiral Auxiliary/ Catalyst Purity reagent_purity->center substrate Substrate Steric & Electronic Effects substrate->center additives Additives/ Co-catalysts additives->center

Caption: Key factors influencing enantioselectivity in asymmetric synthesis.

References

Purification techniques for (+)-alpha-Pinene derivatives and reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (+)-α-Pinene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying (+)-α-pinene and its derivatives?

A1: The primary purification techniques for (+)-α-pinene and its derivatives include:

  • Fractional Distillation: Ideal for separating compounds with different boiling points, such as α-pinene from β-pinene or other terpenes.[1][2]

  • Flash Column Chromatography: A versatile technique for separating reaction mixtures based on the differential adsorption of components to a stationary phase.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Used for high-purity separations, including the resolution of enantiomers (chiral separation).[5][6]

  • Recrystallization: Effective for purifying solid derivatives of (+)-α-pinene.[7]

Q2: What are the typical impurities found in a reaction mixture starting from (+)-α-pinene?

A2: Reaction mixtures can contain unreacted starting material, solvents, and various byproducts depending on the reaction type. For instance, the oxidation of α-pinene can yield a mixture of verbenone, verbenol, α-pinene oxide, and campholenic aldehyde.[8][9][10] Acid-catalyzed rearrangements can produce camphene and other rearranged terpenes.[9]

Q3: How can I separate the enantiomers of a chiral α-pinene derivative?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating enantiomers of chiral α-pinene derivatives.[5][6] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[11] Supercritical Fluid Chromatography (SFC) can also be a powerful technique for chiral separations.[12]

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of α-pinene and β-pinene.

  • Possible Cause: Insufficient column efficiency.

  • Troubleshooting Steps:

    • Increase Column Length/Packing: Use a longer fractionating column or one with more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.

    • Optimize Reflux Ratio: Increase the reflux ratio to improve separation, although this will also increase the distillation time.

    • Reduce Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, enhancing separation.[13]

    • Consider Azeotropic Distillation: In some cases, adding an azeotroping agent like diethylene glycol can facilitate the separation of close-boiling isomers.[2]

Issue 2: The compound decomposes at its boiling point.

  • Possible Cause: Thermal instability of the pinene derivative.

  • Troubleshooting Steps:

    • Use Vacuum Distillation: Applying a vacuum lowers the boiling points of the compounds, allowing distillation to occur at a lower temperature and preventing thermal degradation.[14][15]

    • Ensure Smooth Boiling: Use boiling chips or a magnetic stirrer to prevent bumping and localized overheating.[14]

Flash Column Chromatography

Issue 1: Co-elution of the desired compound and impurities.

  • Possible Cause: Inappropriate solvent system.

  • Troubleshooting Steps:

    • Optimize Solvent Polarity: Use Thin Layer Chromatography (TLC) to screen for a solvent system that provides good separation (Rf values ideally between 0.2 and 0.5 for the desired compound).[16][17]

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with similar polarities.

    • Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina or a reverse-phase silica.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The compound is too polar for the chosen solvent system.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For very polar compounds, a small amount of methanol (up to 10%) can be added to the eluent.[3]

    • Add a Modifier: For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve elution. For basic compounds, adding a small amount of triethylamine or ammonia in methanol can be effective.[3][18]

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast.

  • Troubleshooting Steps:

    • Add More Solvent: Add a small amount of the hot solvent to dissolve the oil, then allow it to cool more slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce crystal formation.

    • Seed the Solution: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The compound is too soluble in the chosen solvent, or the concentration is too low.

  • Troubleshooting Steps:

    • Evaporate Some Solvent: Reduce the volume of the solvent to increase the concentration of the compound and then try to cool again.

    • Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (but is miscible with the crystallization solvent) to the solution until it becomes slightly cloudy, then heat until it is clear and allow it to cool slowly.[19]

Data Presentation

Table 1: Common Solvents for Purification of (+)-α-Pinene Derivatives

Purification TechniqueCompound PolarityRecommended Solvent Systems
Flash Chromatography Non-polarHexane/Ethyl Acetate (e.g., 95:5)[3]
Moderately PolarDichloromethane/Methanol (e.g., 98:2)[3]
Basic CompoundsDichloromethane/Methanol with ~1% Ammonia[18]
Acidic CompoundsHexane/Ethyl Acetate with ~1% Acetic Acid[18]
Recrystallization GeneralEthanol, Hexane/Acetone, Hexane/Ethyl Acetate[7]
Non-polarHexane[7]
PolarMethanol/Water[19]
HPLC (Normal Phase) GeneralHexane/Isopropanol, Hexane/Ethanol[6]
HPLC (Reverse Phase) GeneralAcetonitrile/Water with 0.1% Formic or Phosphoric Acid[20]

Experimental Protocols

Protocol 1: Purification of Verbenone from an α-Pinene Oxidation Reaction Mixture by Flash Column Chromatography

This protocol outlines the purification of verbenone from a reaction mixture that may also contain unreacted α-pinene and other oxidation byproducts like verbenol.[8][21]

  • Sample Preparation: After the reaction, work up the mixture to remove any catalysts and non-organic materials. Dissolve the crude product in a minimal amount of a non-polar solvent, such as hexane or dichloromethane.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a non-polar solvent system, such as 100% hexane, to elute any unreacted α-pinene.

    • Gradually increase the polarity of the eluent by adding ethyl acetate. A gradient of 0% to 10% ethyl acetate in hexane is often effective.[21]

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify those containing pure verbenone.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified verbenone.

Protocol 2: Fractional Distillation of Turpentine to Separate α-Pinene and β-Pinene

This protocol describes the separation of α-pinene from β-pinene in turpentine oil.[1]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

  • Distillation:

    • Place the turpentine oil in the distillation flask with boiling chips.

    • Heat the flask gently. The vapor will rise and enter the fractionating column.

    • The first fraction to distill will be enriched in the lower-boiling component, α-pinene (boiling point ~155-156 °C).

    • Collect the fraction that distills over at a constant temperature corresponding to the boiling point of α-pinene.

    • Once the temperature begins to rise, change the receiving flask to collect the next fraction, which will be enriched in β-pinene (boiling point ~166-167 °C).

  • Purity Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine their purity. For higher purity, a second fractional distillation of the enriched fractions may be necessary.

Mandatory Visualizations

experimental_workflow cluster_start Reaction cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture (α-Pinene Derivative + Impurities) distillation Fractional Distillation start->distillation Liquid Mixture chromatography Flash Chromatography start->chromatography Complex Mixture distillation->chromatography Partially Purified recrystallization Recrystallization (for solids) chromatography->recrystallization Solid Product analysis Purity Analysis (GC, HPLC, NMR) chromatography->analysis recrystallization->analysis product Purified (+)-α-Pinene Derivative analysis->product

Caption: General purification workflow for (+)-α-pinene derivatives.

troubleshooting_workflow start Poor Separation in Flash Chromatography q1 Is the Rf value of the desired spot optimal (0.2-0.5 on TLC)? start->q1 a1_yes Change Stationary Phase (e.g., Alumina, Reverse Phase) q1->a1_yes Yes a1_no Optimize Solvent System (Adjust Polarity) q1->a1_no No q2 Are spots streaking? a1_no->q2 a2_yes Add Modifier to Eluent (e.g., Acid/Base) q2->a2_yes Yes a2_no Try Gradient Elution q2->a2_no No

Caption: Troubleshooting decision tree for flash chromatography.

References

Optimization of reaction conditions for (+)-alpha-Pinene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-alpha-Pinene Polymerization

Welcome to the technical support center for the polymerization of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for polymerizing this compound? A1: The most prevalent method for polymerizing this compound is cationic polymerization. This is typically initiated by a Lewis acid or a protic acid catalyst, which protonates the double bond of the alpha-pinene monomer, generating a carbocation that propagates the polymer chain.

Q2: Why is controlling the molecular weight of poly(alpha-pinene) challenging? A2: Controlling the molecular weight is difficult due to the sterically hindered endocyclic double bond of alpha-pinene and the tendency of the carbocation intermediate to undergo side reactions.[1] Isomerization of the pinene backbone and chain transfer reactions are common, often leading to the formation of low molecular weight oligomers and dimers rather than high polymers.[1][2]

Q3: What are the typical properties and applications of poly(alpha-pinene)? A3: Poly(alpha-pinene), often referred to as terpene resin, is typically a solid material with properties depending on its molecular weight and purity. It is used commercially as a tackifier in adhesives, as an additive in rubber and plastics, and in the formulation of coatings and varnishes due to its good solubility in hydrocarbon solvents.

Q4: Can alpha-pinene undergo other types of polymerization? A4: While cationic polymerization is the most common, other methods have been explored. However, alpha-pinene has shown no success in Ring-Opening Metathesis Polymerization (ROMP) to date.[3] Radical polymerization is also not typically effective for alpha-pinene alone.

Troubleshooting Guide

Issue 1: Low Polymer Yield

  • Question: My polymerization of this compound is resulting in a very low yield of the desired polymer. What are the likely causes and how can I improve it?

  • Answer:

    • Inactive Catalyst: Ensure your catalyst is active and free from moisture. Many Lewis acid catalysts are highly sensitive to water, which can quench the reaction. Consider drying the catalyst or using a freshly opened bottle.

    • Suboptimal Temperature: Temperature plays a critical role. For some catalyst systems, such as AlCl₃/SbCl₃, low temperatures (e.g., -15°C to -20°C) are necessary to maximize the yield of higher molecular weight polymers and minimize side reactions.[4][5] For other systems, a higher temperature (e.g., 50°C) might be optimal.[6]

    • Incorrect Catalyst Concentration: The amount of catalyst is crucial. For instance, using silica-supported phosphotungstic acid, a loading of 50 wt% showed excellent catalytic performance.[6] For Lewis acidic ionic liquids, a catalyst dosage of 7 wt% relative to the monomer was found to be optimal.[6]

    • Insufficient Reaction Time: Polymerization may be slow. A reaction time of 1 to 4 hours is often cited as effective, but this is highly dependent on the specific catalyst system and temperature used.[4][6]

Issue 2: Low Molecular Weight / Formation of Dimers and Oligomers

  • Question: The main products of my reaction are dimers and low molecular weight oligomers, not the desired high polymer. How can I increase the molecular weight?

  • Answer:

    • Catalyst System Selection: The choice of catalyst is paramount. Binary catalyst systems, such as AlCl₃ combined with SbCl₃, have been shown to produce higher molecular weight oligomers by stabilizing the propagating carbocation and reducing dimer formation compared to using AlCl₃ alone.[2][5]

    • Monomer Addition: Instead of adding all the alpha-pinene at once, use an incremental or dropwise addition method. This maintains a low instantaneous monomer concentration, which can suppress chain transfer reactions and favor propagation, leading to higher molecular weight chains.[4]

    • Temperature Control: Low reaction temperatures (e.g., -30°C to 0°C) are generally favored to reduce the rate of chain transfer and termination reactions relative to propagation, thereby increasing the final molecular weight.[4]

Issue 3: Reaction is Too Fast or Uncontrolled

  • Question: My polymerization reaction is extremely rapid and exothermic, leading to a dark, insoluble product. How can I moderate the reaction rate?

  • Answer:

    • Solvent Choice: The choice of an appropriate inert solvent can help dissipate heat and control the reaction rate. Aromatic hydrocarbons like toluene or xylene are commonly used.[5][7]

    • Temperature Control: Maintain a consistent and low temperature using an external cooling bath (e.g., an ice-salt or dry ice-acetone bath) throughout the monomer addition process.[4]

    • Catalyst Co-initiator/Moderator: Some systems benefit from a co-catalyst or moderator. For example, in AlCl₃-catalyzed polymerization, a lower alkyl tertiary amine can be used to control the reaction.[7]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from various studies on this compound polymerization, showcasing the impact of different reaction parameters.

Table 1: Effect of Catalyst System on Polymer Yield and Molecular Weight

Catalyst System Temperature (°C) Time (h) Monomer Conc. Polymer Yield (%) Mn ( g/mol ) Reference
AlCl₃/SbCl₃ -15 N/A N/A >80 ≥700 [5]
Lewis Acidic Ionic Liquid 50 1 50% (v/v) 62.46 ~600 [6]
Silicotungstic Acid (SiW12) 50 1 50% (v/v) 62.46 ~600 [3][6]
Phosphotungstic Acid/SiO₂ N/A N/A N/A 44.3 ~1200 [6]

| AlCl₃/Triethylamine | 25-28 | 5 | N/A | High | N/A |[7] |

Table 2: Effect of Temperature on Polymerization of alpha-Pinene Oxide

Temperature (°C) Polymer Yield (%)
0 15
50 74

Note: Data for alpha-pinene oxide, a related monomer, illustrates the strong positive correlation between temperature and yield in some cationic systems.[8]

Experimental Protocols

Protocol 1: General Procedure for Cationic Polymerization using a Lewis Acid Catalyst (e.g., AlCl₃)

  • Reactor Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The entire apparatus must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

  • Solvent and Catalyst Charging: Charge the flask with a dry, inert solvent (e.g., toluene or xylene). Cool the flask to the desired reaction temperature (e.g., -15°C) using an appropriate cooling bath.

  • Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to the cooled solvent with vigorous stirring. If a binary system is used (e.g., AlCl₃/SbCl₃), add the second component at this stage.[4][5]

  • Monomer Addition: Add the this compound monomer dropwise from the dropping funnel to the stirred catalyst solution over a period of 45 minutes to 2 hours. Maintain the reaction temperature strictly throughout the addition.[4][7]

  • Reaction Period: After the monomer addition is complete, continue stirring the mixture at the set temperature for an additional 1 to 4 hours to ensure maximum conversion.[4]

  • Quenching: Terminate the reaction by slowly adding a quenching agent, such as water or a dilute acid solution.[4] This will deactivate the catalyst.

  • Workup: Allow the mixture to warm to room temperature. The mixture will separate into an organic and an aqueous phase. Separate the organic phase using a separatory funnel.

  • Purification: Wash the organic phase sequentially with dilute acid, water, and brine. Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude poly(alpha-pinene) resin.

  • Recovery: The final polymer can be further purified if necessary, for example, by precipitation.

Visualizations

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Add Inert Solvent A->B C Cool to Target Temp B->C D Add Catalyst C->D E Incremental Monomer Addition D->E F Maintain Temp & Stir E->F G Quench Reaction F->G H Phase Separation G->H I Wash Organic Layer H->I J Dry & Evaporate Solvent I->J K Recover Polymer J->K G Start Low Polymer Yield Catalyst Check Catalyst Activity (Moisture Sensitive?) Start->Catalyst Temp Verify Reaction Temperature (Too high/low?) Start->Temp Conc Optimize Catalyst Concentration Start->Conc Time Increase Reaction Time Start->Time Solution1 Use Fresh/Dry Catalyst Catalyst->Solution1 Solution2 Adjust Temperature (Consult Literature) Temp->Solution2 Solution3 Perform Concentration Screening Conc->Solution3 Solution4 Monitor Reaction Over Longer Period Time->Solution4

References

Technical Support Center: Troubleshooting Common Issues in GC-MS Analysis of Terpenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of terpenes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Peak Tailing: Why are my terpene peaks tailing and how can I fix it?

Peak tailing, the asymmetry of a chromatographic peak where the latter half is broader than the front, is a common issue that can significantly compromise the accuracy of terpene quantification.[1] The underlying causes can be either chemical or physical in nature.

Troubleshooting Guide:

  • If all peaks are tailing: This generally points to a physical issue within the GC system.[1]

    • Improper Column Installation: An incorrectly cut or positioned column can create dead volume, leading to tailing.[1] Ensure the column is cut cleanly at a right angle and installed at the correct height in the inlet as per the manufacturer's instructions.[2]

    • Contaminated Inlet Liner: Accumulation of non-volatile residues can create active sites in the liner, causing peak tailing.[1] Regular replacement of the inlet liner is crucial for maintaining good peak shape.[3]

    • System Leaks: Leaks, particularly around the injector septum, can disrupt the carrier gas flow and cause poor peak shape.[1] Perform a leak check to ensure system integrity.[4]

  • If only some peaks (typically polar terpenes) are tailing: This suggests a chemical interaction between the analyte and active sites within the system.[1]

    • Active Sites: Polar terpenes can interact with active sites on a contaminated inlet liner or at the head of the column.[1] Using a deactivated inlet liner or trimming 10-20 cm from the front of the column can resolve this issue.[1][2]

    • Column Choice: Using a highly deactivated, end-capped column can minimize interactions with residual silanol groups, improving the peak shape for polar analytes.[5]

    • Mobile Phase pH: For some applications, adjusting the pH of the mobile phase can reduce interactions with silanol groups.[5]

2. Co-elution: How can I resolve overlapping terpene peaks?

Many terpenes are isomers with very similar chemical structures and boiling points, which often leads to co-elution, making accurate quantification difficult.[4][6]

Troubleshooting Guide:

  • Optimize GC Method Parameters:

    • Temperature Program: A slower oven temperature ramp rate can improve the separation of closely eluting compounds.[4]

    • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas ensures the column is operating at its highest efficiency, which is crucial for separating near-eluting analytes.[7][8]

    • Column Selection: Employing a GC column with a different stationary phase chemistry can alter the selectivity and improve the resolution of co-eluting terpenes.[4][9]

  • Utilize Mass Spectrometry Capabilities:

    • Deconvolution: Even if peaks are not fully separated chromatographically, the mass spectrometer can often distinguish between co-eluting compounds based on their unique mass spectra.[6]

    • Selected Ion Monitoring (SIM): By monitoring unique fragment ions for each terpene, SIM mode can enhance selectivity and allow for the quantification of individual compounds within an overlapping peak.[4]

  • Advanced Chromatographic Techniques:

    • Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples, GCxGC offers significantly greater separation power by utilizing two columns with different stationary phases.[4][6]

3. Poor Sensitivity: What can I do to improve the detection of low-concentration terpenes?

Achieving low detection limits is often necessary, as some terpenes may be present at very low concentrations while still being impactful.[10]

Troubleshooting Guide:

  • Sample Preparation and Introduction:

    • Headspace Analysis (HS-GC-MS): This technique is highly effective for volatile terpenes as it minimizes matrix effects by introducing only the volatile and semi-volatile analytes into the GC system.[6][10] Headspace Solid-Phase Microextraction (HS-SPME) is another clean and automatable technique.[6][11]

    • Injection Volume: For liquid injections, increasing the injection volume can increase the signal, but be cautious of overloading the column, which can lead to peak fronting.[1]

    • Split Ratio: In split injections, a lower split ratio will introduce more of the sample onto the column, increasing sensitivity. However, too low of a split ratio can negatively impact peak shape.[3]

  • Mass Spectrometer Settings:

    • Selected Ion Monitoring (SIM): As mentioned for co-elution, SIM mode significantly enhances sensitivity compared to full scan mode by focusing on specific ions of interest.[4]

    • Source Cleaning: A contaminated MS source can lead to a significant loss in sensitivity. Regular cleaning is essential for maintaining optimal performance.[12]

  • System Maintenance:

    • Inlet Maintenance: A clean inlet liner and proper seals are critical for ensuring the efficient transfer of analytes to the column.[3]

    • Column Conditioning: Properly conditioning a new column and periodically baking out contaminants can improve sensitivity.

4. Contamination: I'm seeing ghost peaks and carryover. How can I prevent this?

Ghost peaks and carryover from previous injections can interfere with the analysis of subsequent samples and lead to inaccurate results.

Troubleshooting Guide:

  • Proper Method Development:

    • Final Hold Time: Ensure the final temperature hold in your GC method is long enough to elute any high-boiling compounds from the column, preventing them from appearing in later runs.[7][8]

  • System Cleanliness:

    • Inlet Maintenance: Regularly replace the septum and inlet liner to prevent the buildup of contaminants.[3]

    • Solvent Blanks: Run solvent blanks between sample injections to check for and wash out any residual compounds from the system.

  • Sample Preparation:

    • Filtration: Filtering samples before injection can remove non-volatile matrix components that might otherwise contaminate the inlet and column.[13]

    • Headspace Analysis: As this technique leaves non-volatile matrix components behind in the vial, it is an effective way to protect the GC system from contamination.[6][11]

Data Presentation

Table 1: GC-MS Method Validation Parameters for Terpene Analysis

This table summarizes typical performance characteristics of a validated GC-MS method for terpene analysis. These values can serve as a benchmark for method development and validation.

ParameterTypical ValueReference
Linearity (r²)≥ 0.99[14]
Limit of Quantification (LOQ)0.017–0.129 µg/mL[13]
Accuracy (% Recovery)84.6–98.9%[13]
Precision (%RSD)< 15%[13][14]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Terpene Profiling

This protocol is adapted from methodologies that prioritize minimizing matrix interference and require no organic solvents.[11][15]

  • Sample Preparation: Weigh approximately 0.5 g of the dried plant material into a 10 mL or 20 mL headspace vial and cap it securely.[11][15]

  • Incubation: Place the vial in the autosampler's heated agitator. Incubate at a temperature and time optimized for your specific analytes and matrix (e.g., 60°C for 20 minutes).[15]

  • Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a set time (e.g., 15 minutes) to allow for the adsorption of volatile terpenes.[15]

  • Desorption: Transfer the SPME fiber to the heated GC inlet where the adsorbed terpenes are desorbed into the carrier gas stream.

  • GC-MS Analysis: The desorbed terpenes are separated on the GC column and detected by the mass spectrometer. A typical GC program might start at 60°C and ramp to 250°C.[11]

Protocol 2: Liquid Injection GC-MS for Terpene Analysis

This protocol is suitable for a wide range of terpenes and can be adapted for various sample matrices.[13]

  • Extraction: Extract a known weight of the sample (e.g., 1 g) with a suitable solvent (e.g., ethanol or ethyl acetate) using techniques like vortexing or accelerated solvent extraction (ASE).[11][13]

  • Centrifugation and Filtration: Centrifuge the extract to pellet solid materials. Filter the supernatant through a 0.2 µm syringe filter into a GC vial.[4][13]

  • Internal Standard Spiking: Add a known concentration of an internal standard (e.g., naphthalene-d8) to the filtered extract to correct for variations in injection volume and matrix effects.[13]

  • GC-MS Analysis: Inject a small aliquot (e.g., 1 µL) of the prepared sample into the GC-MS system.[11] The GC oven program and MS parameters should be optimized for the target terpenes.

Mandatory Visualizations

Troubleshooting_Peak_Tailing start Poor Peak Shape Observed all_tailing Are ALL peaks tailing? start->all_tailing some_tailing Are only SOME peaks tailing? all_tailing->some_tailing No physical_issue Likely Physical Issue all_tailing->physical_issue Yes chemical_issue Likely Chemical Issue some_tailing->chemical_issue Yes solution1 1. Check/re-install GC column. 2. Perform leak check. 3. Replace inlet liner. physical_issue->solution1 solution2 1. Use a new deactivated liner. 2. Trim 10-20cm from column inlet. 3. Evaluate column polarity. chemical_issue->solution2

Caption: Troubleshooting workflow for peak tailing issues.

Troubleshooting_Coelution start Co-eluting Peaks Detected optimize_gc Optimize GC Method start->optimize_gc use_ms Utilize MS Deconvolution / SIM start->use_ms advanced_gc Consider Advanced Techniques start->advanced_gc gc_details - Slower temperature ramp - Optimize carrier gas flow - Change column stationary phase optimize_gc->gc_details ms_details - Use spectral deconvolution software - Develop a SIM method for target ions use_ms->ms_details advanced_details - Implement GCxGC for complex samples advanced_gc->advanced_details

Caption: Strategies for resolving co-eluting terpene peaks.

Troubleshooting_Sensitivity start Poor Sensitivity sample_prep Sample Preparation & Introduction start->sample_prep ms_settings Mass Spectrometer Settings start->ms_settings maintenance System Maintenance start->maintenance prep_actions - Use Headspace (HS or HS-SPME) - Optimize injection volume - Adjust split ratio sample_prep->prep_actions ms_actions - Use Selected Ion Monitoring (SIM) - Clean MS source ms_settings->ms_actions maintenance_actions - Inlet maintenance (liner, septum) - Column conditioning/bakeout maintenance->maintenance_actions

Caption: Approaches to improve sensitivity in terpene analysis.

References

Overcoming challenges in the chiral HPLC separation of pinene enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chiral High-Performance Liquid Chromatography (HPLC) separation of α-pinene and β-pinene enantiomers. It is designed for researchers, scientists, and drug development professionals to navigate the challenges of these sensitive separations.

Troubleshooting Guide

This guide addresses common problems encountered during the chiral HPLC separation of pinene enantiomers in a question-and-answer format.

Issue 1: Poor or No Resolution of Enantiomers

Q: My α-pinene and/or β-pinene enantiomers are co-eluting or showing very poor resolution (Rs < 1.5). What are the likely causes and how can I fix this?

A: Poor resolution is the most common challenge in chiral separations. The primary factors to investigate are the chiral stationary phase (CSP), mobile phase composition, and column temperature.

  • Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selection of the CSP is the most critical factor for a successful chiral separation. Pinenes, being non-polar terpenes, often show good selectivity on polysaccharide-based CSPs.

    • Solution:

      • Verify Column Choice: Polysaccharide-based columns, such as those with amylose or cellulose derivatives like Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), are excellent starting points.[1] An Amylose tris(3,5-dimethylphenylcarbamate) column has demonstrated successful separation of both α- and β-pinene enantiomers.[1]

      • Screen Different CSPs: If one CSP fails, it is advisable to screen others. Cyclodextrin-based CSPs can also be effective for terpene separations.[1]

  • Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition dictates the interaction between the enantiomers and the CSP. For pinenes, normal-phase chromatography is typically employed.

    • Solution:

      • Optimize Alcohol Modifier: The ratio of the hydrocarbon (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol, IPA) is crucial. A common starting point is n-Hexane/IPA (98:2, v/v).

      • Adjust Modifier Percentage: Systematically decrease the percentage of IPA (e.g., to 99:1 or 99.5:0.5 n-Hexane/IPA). Lowering the alcohol content generally increases retention and can improve resolution, though it may also increase run times.[1]

      • Change Alcohol Modifier: Sometimes, switching the alcohol modifier from IPA to ethanol can alter selectivity.

  • Cause 3: Inappropriate Column Temperature. Temperature affects the thermodynamics of the chiral recognition process.

    • Solution:

      • Lower the Temperature: In many cases, decreasing the column temperature (e.g., to 10-15°C) can enhance enantioselectivity and improve resolution.[2] However, this is not a universal rule and the effect is compound-dependent.

      • Systematic Temperature Study: If possible, perform a study at various temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal condition for your specific separation.

Issue 2: Peak Tailing

Q: I am observing significant peak tailing for one or both pinene enantiomers. What is causing this and how can I achieve better peak symmetry?

A: Peak tailing can compromise resolution and lead to inaccurate quantification. It is often caused by secondary interactions, column contamination, or sample overload.

  • Cause 1: Secondary Interactions with the Stationary Phase. Although pinenes are neutral hydrocarbons, interactions can still occur, especially if the column has been previously used with acidic or basic modifiers.

    • Solution:

      • Dedicated Column: Use a column dedicated to neutral compounds to avoid "memory effects" from previous analyses with additives.

      • Column Flushing: Thoroughly flush the column with an appropriate solvent like 100% ethanol or isopropanol to remove any strongly retained contaminants.

  • Cause 2: Sample Overload. Injecting too much sample can saturate the chiral stationary phase, leading to peak broadening and tailing. This is a common issue in chiral separations.

    • Solution:

      • Reduce Injection Volume/Concentration: Prepare a more dilute sample or reduce the injection volume. Test a serial dilution of your sample to determine the optimal concentration range for your column.

  • Cause 3: Extra-Column Dead Volume. Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.

    • Solution:

      • Minimize Tubing Length: Use short, narrow-bore tubing (e.g., 0.125 mm I.D.) to connect the HPLC components.

      • Check Fittings: Ensure all fittings are properly tightened to eliminate dead volumes.

Issue 3: Irreproducible Retention Times and Resolution

Q: My retention times and resolution are drifting between injections. What could be the cause of this instability?

A: Drifting retention times and resolution often point to issues with the mobile phase, column equilibration, or temperature fluctuations.

  • Cause 1: Inadequate Column Equilibration. Chiral columns, particularly polysaccharide-based ones, can require longer equilibration times than standard reversed-phase columns.

    • Solution:

      • Increase Equilibration Time: Before starting a sequence, allow the column to equilibrate with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.

  • Cause 2: Mobile Phase Instability. The composition of the mobile phase, especially the low-percentage alcohol modifier, can change over time due to evaporation.

    • Solution:

      • Fresh Mobile Phase: Prepare fresh mobile phase daily.

      • Cover Solvent Reservoirs: Keep solvent reservoirs covered to minimize evaporation of the more volatile components.

  • Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect mobile phase viscosity and the thermodynamics of the separation, leading to shifts in retention time.

    • Solution:

      • Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible chiral separations. Maintain a constant temperature to within ± 1°C.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase is best for separating both α-pinene and β-pinene enantiomers simultaneously?

A1: An amylose-based CSP, specifically Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), has been shown to be effective for the baseline separation of both α-pinene and β-pinene enantiomers in a single run.[1] However, column screening is always recommended as performance can vary.

Q2: What is a typical mobile phase for pinene enantiomer separation?

A2: A normal-phase mobile phase consisting of a hydrocarbon and an alcohol is standard. A widely used combination is n-hexane as the main solvent and isopropanol (IPA) as the polar modifier. The ratio is critical, with typical starting conditions being in the range of 98:2 to 99.5:0.5 (n-hexane:IPA, v/v).

Q3: How does temperature affect the separation of pinene enantiomers?

A3: Generally, lower temperatures tend to improve chiral resolution by enhancing the stability of the transient diastereomeric complexes formed between the analytes and the CSP.[2] However, in some cases, increasing the temperature can improve peak efficiency. For pinenes on an AD-H column, decreasing the methanol content in the mobile phase (which increases retention) was shown to improve resolution.[1] It is also possible for the elution order of enantiomers to reverse with a change in temperature, although this is less common for hydrocarbons like pinenes.

Q4: My α-pinene enantiomers are separating well, but the β-pinene enantiomers are co-eluting. What should I do?

A4: This indicates that the current conditions are selective for α-pinene but not for β-pinene.

  • Fine-tune the mobile phase: Make small, incremental changes to the percentage of the alcohol modifier. A very slight change can sometimes bring about the separation of the more challenging pair.

  • Change the alcohol modifier: Switch from isopropanol to ethanol or vice-versa. Different alcohols can alter the hydrogen bonding interactions and change the selectivity.

  • Adjust the temperature: A change in temperature can affect the enantiomers differently. Try lowering the temperature first.

  • Screen a different column: If mobile phase and temperature optimization fail, the chosen CSP may not be suitable for resolving β-pinene enantiomers under any viable conditions. A different polysaccharide or a cyclodextrin-based column should be tested.

Q5: What is the recommended sample preparation for analyzing pinene enantiomers in essential oils?

A5: Sample preparation is typically straightforward. Dilute the essential oil in the mobile phase (or in the hydrocarbon component of the mobile phase, e.g., n-hexane) to a concentration that avoids column overload. A starting concentration in the range of 100-1000 ppm is often appropriate.[1] Ensure the sample is filtered through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from clogging the system.

Data Presentation

The following tables summarize quantitative data for the chiral separation of pinene enantiomers based on published methods.

Table 1: Chromatographic Parameters for Pinene Enantiomer Separation on an Amylose-Based CSP (Chiralpak AD-H) [1]

AnalyteMobile Phase (MeOH content)k'₁ (1st eluting)k'₂ (2nd eluting)Selectivity (α)Resolution (Rs)
α-Pinene 60% MeOH4.354.621.061.05
50% MeOH6.787.231.071.15
40% MeOH11.0211.831.071.20
β-Pinene 60% MeOH3.553.731.050.95
50% MeOH5.425.751.061.10
40% MeOH8.639.201.071.18

k' = capacity factor, α = separation factor, Rs = resolution factor. Conditions: Column: Chiralpak AD-H; Flow rate: 0.5 mL/min.

Experimental Protocols

Protocol 1: Chiral Separation of α-Pinene and β-Pinene Enantiomers on an Amylose-Based CSP

This protocol is based on the method described by Mookdasanit et al. (2003).[1]

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of methanol (HPLC grade) and water (HPLC grade). The study evaluated concentrations of 40%, 50%, and 60% methanol. A mobile phase of 40% Methanol / 60% Water provided the best resolution for both pinene pairs.

  • Flow Rate: 0.5 mL/min.

  • Temperature: Ambient. For improved reproducibility, a constant temperature of 25°C is recommended.

  • Detection: UV detector set at 210 nm.

  • Sample Preparation: Prepare a racemic standard of α-pinene and β-pinene at a concentration of approximately 500 ppm in methanol. Filter the sample through a 0.45 µm syringe filter.

  • Injection Volume: 10 µL.

  • Procedure: a. Equilibrate the Chiralpak AD-H column with the chosen mobile phase for at least 30 minutes at the specified flow rate or until a stable baseline is achieved. b. Inject the prepared sample. c. Monitor the chromatogram for the elution and separation of the enantiomers.

Mandatory Visualization

Below are diagrams illustrating key workflows and logical relationships in the chiral separation of pinene enantiomers.

G start_end start_end process process decision decision data data start Start: Racemic Pinene Sample prep Sample Prep: Dilute in Hexane, Filter (0.45 µm) start->prep screen Initial Screening prep->screen Select CSP & Mobile Phase (e.g., Chiralpak AD-H, Hexane/IPA 98:2) inject Inject on HPLC screen->inject acquire Acquire Data (UV at 210 nm) inject->acquire eval Evaluate Resolution (Rs) acquire->eval success Success: Quantify Enantiomers eval->success Rs >= 1.5 troubleshoot Troubleshoot Method (See Troubleshooting Guide) eval->troubleshoot Rs < 1.5

Caption: Experimental workflow for chiral HPLC separation of pinene enantiomers.

G problem problem cause cause solution solution p1 Problem: Poor Resolution (Rs < 1.5) c1 Cause 1: Suboptimal Mobile Phase p1->c1 c2 Cause 2: Inappropriate Temperature p1->c2 c3 Cause 3: Wrong CSP p1->c3 s1a Solution: Decrease % IPA in Hexane c1->s1a s1b Solution: Change Alcohol Modifier (IPA -> EtOH) c1->s1b s2 Solution: Lower Column Temperature (e.g., to 10-15°C) c2->s2 s3 Solution: Screen Alternative CSPs (e.g., Chiralcel OD-H) c3->s3

Caption: Troubleshooting logic for poor resolution of pinene enantiomers.

References

Technical Support Center: Enhancing (+)-alpha-Pinene Biotransformation Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the biotransformation of (+)-alpha-Pinene.

Frequently Asked Questions (FAQs)

Q1: What are the common products of this compound biotransformation?

The microbial transformation of this compound can yield a variety of valuable oxygenated compounds. The specific products depend on the microorganism or enzyme used as a biocatalyst. Commonly reported products include verbenol, verbenone, myrtenol, trans-sobrerol, α-terpineol, and alpha-pinene oxide.[1][2][3] For instance, the yeast Candida tropicalis has been shown to produce α-terpineol, while the fungus Aspergillus niger can yield verbenone.[1][2] Recombinant E. coli expressing P450 monooxygenases can produce a mixture of alpha-pinene oxide, verbenol, and myrtenol.[4]

Q2: What types of microorganisms are typically used for this compound biotransformation?

A diverse range of microorganisms, including bacteria, yeasts, and filamentous fungi, have been successfully employed for the biotransformation of this compound.[5][6] Some examples include:

  • Bacteria: Pseudomonas species are known to degrade α-pinene through various metabolic pathways.[3][7][8] Gluconobacter japonicus has been used for the production of verbenone.[9][10]

  • Yeasts: Strains like Candida tropicalis and Hormonema sp. have demonstrated the ability to convert α-pinene into products like (+)-α-terpineol, trans-verbenol, and verbenone.[1][3]

  • Fungi: Filamentous fungi such as Aspergillus species and Penicillium species are also effective biocatalysts.[5] For example, Chrysosporium pannorum has been used to produce verbenol and verbenone.[3]

Q3: What are the key factors influencing the yield of the biotransformation process?

Several factors can significantly impact the yield and efficiency of the biotransformation process. These include:

  • Biocatalyst Selection: The choice of microorganism or enzyme is critical as it determines the product profile and reaction kinetics.

  • Substrate and Product Toxicity: High concentrations of α-pinene and some of its oxygenated products can be toxic to microbial cells, inhibiting growth and catalytic activity.[3][11][12]

  • Reaction Conditions: Parameters such as pH, temperature, aeration, and agitation speed must be optimized for the specific biocatalyst.[1][13]

  • Medium Composition: The presence of suitable carbon and nitrogen sources, as well as essential minerals, is crucial for microbial growth and enzyme production.[14]

  • Substrate Solubility and Availability: The low aqueous solubility of α-pinene can limit its availability to the biocatalyst.[14]

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound biotransformation experiments.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inadequate Biocatalyst Activity - Ensure the chosen microorganism or enzyme is suitable for the desired transformation. - Verify the viability and health of the microbial culture. - Optimize enzyme concentration if using purified enzymes.
Suboptimal Reaction Conditions - pH: Verify and adjust the pH of the medium to the optimal range for your biocatalyst. For example, a pH of 7.0 was found to be optimal for verbenone production by Gluconobacter japonicus.[1] - Temperature: Ensure the reaction is carried out at the optimal temperature. For instance, 30°C is often used for microbial transformations.[1] - Aeration and Agitation: Inadequate oxygen supply can limit the activity of oxygenases. Ensure sufficient shaking or sparging with air.
Substrate Limitation - Due to its low water solubility, α-pinene may not be readily available to the cells. Consider using a two-phase system with a biocompatible organic solvent to dissolve the substrate and reduce its toxicity.[4] - Employing cell permeabilizing agents like toluene can enhance substrate uptake and product release, as demonstrated with Gluconobacter japonicus for increased verbenone production.[9][10]
Substrate/Product Toxicity - High concentrations of α-pinene can be toxic to cells.[12] Implement a fed-batch or continuous feeding strategy to maintain a low, non-toxic substrate concentration.[11] - Some products can also be inhibitory. Consider in-situ product removal techniques.

Issue 2: Formation of Undesired Byproducts

Possible Cause Troubleshooting Steps
Non-specific Biocatalyst - The chosen microorganism or enzyme may have broad substrate specificity, leading to the formation of multiple products. - Consider using a more specific biocatalyst or genetically engineering the current strain to enhance the desired metabolic pathway.
Suboptimal Reaction Conditions - The reaction conditions can influence the metabolic pathway. For example, acidic conditions can lead to the isomerization of linalool (a related monoterpene) to α-terpineol, a phenomenon that could also affect α-pinene transformations.[14] Carefully control the pH. - Varying the temperature and aeration can sometimes shift the product profile.
Spontaneous Oxidation - α-pinene can undergo auto-oxidation, leading to the formation of byproducts.[2] Run a control experiment without the biocatalyst to quantify the extent of auto-oxidation under your reaction conditions.

Data Presentation

Table 1: Comparison of this compound Biotransformation Processes

BiocatalystSubstrate Conc.Product(s)Yield/ConcentrationReaction TimeReference
Gluconobacter japonicus MTCC 122841% (v/v)Verbenone6.2 mg in 30 mL (2.18% molar yield)7 days[1]
Gluconobacter japonicus MTCC 12284 (Permeabilized with 1% toluene)1% (v/v)Verbenone34.4 mg in 30 mL (23.45% molar yield)96 hours[9]
Candida tropicalis MTCC 230Not specified(+)-α-terpineol0.5 g/L (77% conversion)96 hours[3]
Hormonema sp. UOFS Y-0067Not specifiedtrans-Verbenol, Verbenone0.4 g/L, 0.3 g/L72 hours[3]
Recombinant E. coli (P450 BM-3 mutant)30% (v/v) in organic phaseα-pinene oxide, Verbenol, Myrtenol> 1 g/L (total products)> 4 hours[4]
Aspergillus nigerNot specifiedVerbenoneNot specifiedNot specified[2]
Chrysosporium pannorumNot specifiedVerbenol, Verbenone722 mg/L, 176 mg/L (with sequential substrate addition)Not specified[3]

Experimental Protocols

Protocol 1: Biotransformation of this compound using Permeabilized Gluconobacter japonicus Cells

This protocol is adapted from the methodology described for enhanced verbenone production.[9][10]

  • Cultivation of Microorganism:

    • Inoculate Gluconobacter japonicus MTCC 12284 in a suitable growth medium (e.g., yeast extract-peptone-dextrose).

    • Incubate at 30°C with shaking until the culture reaches the desired cell density.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 6.0).

  • Cell Permeabilization:

    • Resuspend the cell pellet in the buffer.

    • Add a permeabilizing agent, such as 1% (v/v) toluene.

    • Incubate at a specific temperature (e.g., 33°C) for a defined period (e.g., 30 minutes) with gentle agitation.

    • After incubation, harvest the permeabilized cells by centrifugation and wash with buffer to remove the permeabilizing agent.

  • Biotransformation Reaction:

    • Resuspend the permeabilized cells in the production medium.

    • Add this compound to the desired concentration (e.g., 1% v/v).

    • Incubate the reaction mixture under optimized conditions (e.g., 275 rpm, 96 hours).

  • Product Extraction and Analysis:

    • Extract the products from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Mandatory Visualizations

experimental_workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Analysis cultivation Microorganism Cultivation harvesting Cell Harvesting & Washing cultivation->harvesting permeabilization Cell Permeabilization (Optional) harvesting->permeabilization reaction_setup Reaction Setup (Substrate Addition) harvesting->reaction_setup For non-permeabilized cells permeabilization->reaction_setup incubation Incubation (Controlled Conditions) reaction_setup->incubation extraction Product Extraction incubation->extraction gcms GC-MS Analysis extraction->gcms troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No Product Yield biocatalyst Biocatalyst Inactivity start->biocatalyst conditions Suboptimal Conditions (pH, Temp) start->conditions substrate Substrate Limitation/Toxicity start->substrate check_culture Verify Culture Viability biocatalyst->check_culture optimize_params Optimize Reaction Parameters conditions->optimize_params two_phase_system Use Two-Phase System / Fed-batch substrate->two_phase_system alpha_pinene_pathway cluster_products Biotransformation Products alpha_pinene This compound verbenol Verbenol alpha_pinene->verbenol Oxidation alpha_pinene_oxide alpha-Pinene Oxide alpha_pinene->alpha_pinene_oxide Epoxidation myrtenol Myrtenol alpha_pinene->myrtenol Allylic Hydroxylation verbenone Verbenone verbenol->verbenone Oxidation alpha_terpineol alpha-Terpineol alpha_pinene_oxide->alpha_terpineol Rearrangement/Hydration

References

Addressing challenges in the scale-up of (+)-alpha-Pinene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of (+)-alpha-Pinene reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the transition from laboratory to larger-scale production.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My alpha-pinene oxidation reaction is showing low conversion and poor selectivity. What are the first steps to troubleshoot this?

A1: Low conversion and poor selectivity in alpha-pinene oxidation can arise from several factors. A systematic evaluation of your reaction parameters is the best approach. Start by assessing the following:

  • Reaction Temperature: Temperature is a critical parameter that influences both the conversion of alpha-pinene and the selectivity towards different products.[1][2] An increase in temperature generally boosts the conversion rate but can also promote the formation of undesired by-products.[1][2]

  • Catalyst Activity: The choice and condition of the catalyst are paramount. Catalyst deactivation is a common issue in industrial-scale isomerization of alpha-pinene.[3] Ensure your catalyst is active and consider factors like catalyst loading and potential poisoning.

  • Oxidant Concentration: The nature and concentration of the oxidant (e.g., TBHP, H₂O₂, O₂) significantly impact the reaction outcome. The ratio of alpha-pinene to the oxidant should be carefully optimized.[4]

  • Solvent Effects: The solvent can influence reaction rates and selectivities. For instance, in the isomerization of alpha-pinene oxide, nonpolar solvents can favor the formation of campholenic aldehyde, while polar aprotic solvents can alter the product distribution.[5]

Q2: I am observing significant formation of campholenic aldehyde as a by-product in my alpha-pinene oxide isomerization. How can I minimize this?

A2: The formation of campholenic aldehyde is a common side reaction. To minimize its formation, consider the following:

  • Catalyst Acidity: The acidity of the catalyst can promote the rearrangement of α-pinene oxide to campholenic aldehyde.[2] Using a catalyst with optimized acidity or a more basic character can reduce this side reaction.[2]

  • Temperature Control: Higher temperatures can sometimes favor isomerization reactions.[2] Maintaining a lower reaction temperature may help to minimize the formation of campholenic aldehyde.[2]

  • Solvent Choice: The polarity and basicity of the solvent can significantly influence selectivity. In some systems, higher solvent basicity can favor the formation of other products like trans-carveol over campholenic aldehyde.[5]

Q3: My goal is to synthesize verbenone, but I am getting a mixture of verbenol and other oxidation products. How can I improve the selectivity towards verbenone?

A3: Achieving high selectivity for verbenone requires careful control of reaction conditions. Here are some strategies:

  • Choice of Catalyst and Oxidant: Certain catalyst-oxidant systems are more selective for verbenone. For example, the use of CuAPO-5 with TBHP as an oxidant has shown good selectivity.[4] Another study using a TS-1 catalyst with molecular oxygen showed that verbenone selectivity could be influenced by reaction time and temperature.[1][6]

  • Reaction Time: Prolonging the reaction time can sometimes lead to the over-oxidation of verbenol to verbenone.[1][6] Monitoring the reaction progress over time is crucial to determine the optimal endpoint for maximizing verbenone yield.

  • Stepwise Oxidation: Verbenol is often a precursor to verbenone.[7][8] A two-step process, where alpha-pinene is first oxidized to verbenol, followed by a subsequent oxidation step to verbenone, might offer better control and higher yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this compound reactions?

A1: this compound is a flammable liquid and vapor.[9] Key safety precautions during scale-up include:

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[9][10][11] Ensure adequate ventilation to avoid inhalation of vapors.[10][12]

  • Storage: Store in a cool, well-ventilated area away from sources of ignition.[10][12] Use only approved containers for flammable liquids.[11]

  • Fire Prevention: Take precautionary measures against static discharge.[10] Use non-sparking tools.[12] Keep away from heat, sparks, open flames, and other ignition sources.[9][12]

  • Spills: Have a spill response plan in place. Absorb spills with inert material and dispose of it as hazardous waste.[9][11][13] Prevent spillage from entering drains or waterways.[10][12]

Q2: How does catalyst choice impact the isomerization of this compound?

A2: The catalyst plays a pivotal role in determining the product distribution in alpha-pinene isomerization.

  • Acidic Catalysts: Acid-treated natural zeolites can be effective catalysts. The strength and distribution of Lewis and Brönsted acid sites influence the selectivity towards products like camphene and limonene.[14][15]

  • Novel Catalysts: Materials like Ti3C2 MXenes have been investigated as catalysts for alpha-pinene isomerization, showing high conversion and selectivity to camphene.[3]

  • Catalyst Deactivation: A significant challenge on an industrial scale is the deactivation of heterogeneous catalysts.[3] The choice of a robust catalyst with good stability is crucial for a successful scale-up.

Q3: What analytical methods are recommended for monitoring the progress of this compound reactions?

A3: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for monitoring the reaction progress.[2] These techniques allow for the quantification of the consumption of alpha-pinene and the formation of various products and by-products, enabling real-time optimization of the reaction conditions.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Oxidation of alpha-Pinene.

CatalystOxidantTemperature (°C)Reaction Time (h)α-Pinene Conversion (%)Verbenone Selectivity (%)Verbenol Selectivity (%)α-Pinene Oxide Selectivity (%)Reference
CuAPO-5(0.06)TBHP-1296.846.4--[4]
TS-1_2O₂85634121529[1][6]
TS-1_2O₂85249038--[1]
HTS-1_2---21--35[8]
Copper complex 1TBHP60-8719--[16]
Copper complex 2TBHP60-77.510-3[16]

Table 2: Isomerization of alpha-Pinene with Different Catalysts.

CatalystTemperature (°C)Reaction Timeα-Pinene Conversion (%)Camphene Selectivity (%)Limonene Selectivity (%)Reference
NT-TiO₂-wc-45 min9967-[3]
Ti₃C₂ MXenes-7 h100~60-[3]
NT-TiO₂-wc704 min1005030[3]

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of this compound to Verbenone

This protocol is a generalized procedure based on common practices in the literature. Specific amounts and conditions should be optimized for your particular setup.

  • Reactor Setup: In a well-ventilated fume hood, assemble a three-necked flask equipped with a mechanical stirrer, a condenser, and an addition funnel.[2]

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen or argon, to remove air and moisture.[2]

  • Charging Reactants: Charge the reactor with this compound and the chosen solvent (if any). Add the catalyst to the reaction mixture.

  • Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60-85 °C).

  • Addition of Oxidant: Once the reaction temperature is stable, add the oxidant (e.g., tert-butyl hydroperoxide) dropwise via the addition funnel over a specified period.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or GC-MS.[2]

  • Work-up: Once the reaction has reached completion (as determined by the consumption of the starting material), cool the mixture to room temperature.

  • Product Isolation: Separate the catalyst by filtration. The filtrate can then be subjected to appropriate purification techniques, such as distillation or column chromatography, to isolate the desired verbenone.[2][17]

Protocol 2: Synthesis of Verbenone from this compound using Lead Tetraacetate

This protocol is based on a procedure from Organic Syntheses.

  • Setup: In a 1000-mL Morton flask equipped with a mechanical stirrer, condenser, internal thermometer, and gas inlet, place (+)-α-Pinene (25.0 g, 0.183 mol) and 350 mL of dry benzene.[17] Caution: Benzene is a suspected carcinogen and should be handled in a well-ventilated hood.

  • Heating: Warm the flask to 65°C.

  • Addition of Lead Tetraacetate: Add lead tetraacetate (77.8 g, 0.175 mol) over 20 minutes.[17] Caution: Lead tetraacetate is highly toxic and should be handled with gloves in a well-ventilated hood.

  • Reaction: Stir the mixture at 65°C for 2 hours, then cool to room temperature.

  • Filtration: Filter the mixture through a pad of Celite and wash the filter cake with benzene.

  • Hydrolysis: To the combined filtrates, add a solution of 18.5 g of potassium hydroxide in 185 mL of 95% ethanol. Stir at room temperature for 18 hours.

  • Extraction: Dilute the mixture with 500 mL of water and extract with ether (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain a mixture of alcohols.

  • Oxidation: Dissolve the alcohol mixture in 300 mL of ether and cool to 0°C. Add a mixture of sodium dichromate dihydrate (27.5 g, 0.092 mol), 100 mL of water, and 10.2 mL of concentrated sulfuric acid over 30 minutes.

  • Final Work-up: Stir at 0°C for 1 hour, then at room temperature overnight. Dilute with water and extract with ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Concentrate under reduced pressure and purify by distillation or chromatography to yield verbenone.[17]

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield, Poor Selectivity) check_temp Review Reaction Temperature start->check_temp check_catalyst Evaluate Catalyst (Activity, Loading) start->check_catalyst check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_solvent Assess Solvent Effects start->check_solvent optimize_temp Optimize Temperature (Increase/Decrease) check_temp->optimize_temp replace_catalyst Regenerate or Replace Catalyst check_catalyst->replace_catalyst optimize_reagents Adjust Reagent Ratios or Source New Reagents check_reagents->optimize_reagents change_solvent Test Alternative Solvents check_solvent->change_solvent solution Problem Resolved optimize_temp->solution replace_catalyst->solution optimize_reagents->solution change_solvent->solution

Caption: Troubleshooting workflow for common issues in alpha-pinene reactions.

ExperimentalWorkflow setup 1. Reactor Setup (Glassware, Stirrer, Condenser) inert 2. Establish Inert Atmosphere (e.g., N2 Purge) setup->inert charge 3. Charge Reactants (alpha-Pinene, Solvent, Catalyst) inert->charge heat 4. Heat to Reaction Temperature charge->heat add_oxidant 5. Add Oxidant (Controlled Addition) heat->add_oxidant monitor 6. Monitor Reaction (GC/GC-MS) add_oxidant->monitor workup 7. Reaction Work-up (Cooling, Quenching) monitor->workup isolate 8. Product Isolation (Filtration, Purification) workup->isolate

Caption: General experimental workflow for the oxidation of alpha-pinene.

References

Preventing degradation of (+)-alpha-Pinene during storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information to prevent the degradation of (+)-alpha-Pinene during storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of this compound degradation is oxidation. Due to its unsaturated bicyclic structure, it is susceptible to autoxidation, photo-oxidation, and ozonolysis when exposed to air, light, and ozone. Thermal degradation can also occur at elevated temperatures.

Q2: What are the common degradation products of this compound?

A2: Common degradation products include verbenone, verbenol, myrtenol, myrtenal, pinocarveol, α-pinene oxide, and campholene aldehyde. The formation of these compounds is often initiated by radical chain mechanisms. In the presence of nitrogen oxides, organonitrates can also be formed.

Q3: How should I store pure this compound to minimize degradation?

A3: To minimize degradation, store this compound in a cool, dark place. It is recommended to store it in a tightly sealed amber glass vial under an inert atmosphere (e.g., nitrogen or argon) to protect it from light and oxygen. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.

Q4: Can this compound degrade during sample preparation for analysis?

A4: Yes, degradation can occur during sample preparation, especially if the sample is exposed to heat, light, or reactive surfaces. For instance, thermal rearrangement of α-pinene oxide to campholene aldehyde can occur in a hot GC injector. To mitigate this, it is crucial to use deactivated inlet liners and optimize GC parameters.

Q5: Are there any additives that can help stabilize this compound?

A5: Yes, the addition of antioxidants can help stabilize this compound by scavenging free radicals that initiate oxidation. While specific quantitative data on the efficacy of different antioxidants for pure α-pinene is limited in the provided search results, synthetic antioxidants like BHT (butylated hydroxytoluene) or natural antioxidants such as those found in essential oils with high antioxidant activity (e.g., from rosemary or sage) could be effective.

Troubleshooting Guides

Issue 1: Poor Reproducibility in Analytical Results

Symptoms: Inconsistent quantification of this compound across multiple injections of the same sample.

Possible Causes & Solutions:

CauseSolution
Degradation in the Vial: The sample may be degrading in the autosampler vial due to exposure to air and light.Prepare fresh samples for each analytical run. Use amber autosampler vials and consider an inert vial cap septum.
In-injector Degradation: Active sites or high temperatures in the GC inlet can cause thermal degradation.Use a deactivated inlet liner and gold seal. Optimize the injector temperature to be high enough for volatilization but low enough to prevent degradation.
Column Activity: The analytical column may have active sites that adsorb or degrade α-pinene.Condition the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column or replace it.
Issue 2: Presence of Unexpected Peaks in the Chromatogram

Symptoms: Your chromatogram shows peaks that do not correspond to your standards, and these peaks increase over time in stored samples.

Possible Causes & Solutions:

CauseSolution
Oxidation Products: The unexpected peaks are likely degradation products of α-pinene such as verbenone, α-pinene oxide, or campholene aldehyde.Confirm the identity of the peaks using a mass spectrometer. Review and improve your storage conditions (see FAQ 3).
Contamination: The sample or solvent might be contaminated.Run a solvent blank to check for contamination. Use high-purity solvents and clean glassware.

Data on this compound Degradation

The following tables summarize quantitative data on the degradation of this compound under various conditions.

Table 1: Thermal Degradation of this compound

TemperatureAtmosphereConversion/Products DetectedReference
300°CInertNegligible degradation[1]
360°CInert25% conversion[1]
395°CInert75% conversion[1]
500°CInertIsomerization to limonene and alloocimene[1]
333-338 K (60-65°C)OxygenOnset of exothermic oxidation[2]

Table 2: Photodegradation of this compound Secondary Organic Aerosol (SOA)

ConditionObservationReference
UV-A light, high SOA loading (~100 μg/m³)Significant mass loss observed[3][4][5]
UV-A light, low SOA loading (~20 μg/m³)Less prevalent mass loss[3][4][5]

Table 3: Degradation on Tenax Adsorbent during Storage

Storage Condition (1 month)Recovery of α-pineneDegradation ProductsReference
Wrapped in aluminum foil (dark)>99%Minimal[6]
Exposed to daylight~88%Autoxidation and photo-oxidation products[6]
Refrigerator (4°C)Autoxidation occurs, but less than at room temp.Autoxidation products[7]
Freezer (-18°C)Significantly reduced autoxidationMinimal[7]

Experimental Protocols

Protocol 1: Recommended Storage of this compound
  • Container: Use an amber glass vial with a PTFE-lined cap to protect the sample from light.

  • Inert Atmosphere: Before sealing, flush the headspace of the vial with an inert gas like nitrogen or argon to displace oxygen.

  • Sealing: Ensure the vial is tightly sealed to prevent the ingress of air and moisture.

  • Temperature: For short-term storage (days to weeks), store in a refrigerator at 2-8°C. For long-term storage (months to years), store in a freezer at -20°C.

  • Labeling: Clearly label the vial with the compound name, date of storage, and storage conditions.

Protocol 2: GC-MS Analysis of this compound

This protocol provides a general guideline for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Optimization may be required based on the specific instrument and sample matrix.

  • Sample Preparation:

    • Dilute the this compound sample in a high-purity volatile solvent (e.g., hexane or ethyl acetate).

    • If quantitative analysis is required, prepare a series of calibration standards and use an internal standard (e.g., deuterated α-pinene or another non-interfering volatile compound).

    • Transfer the prepared sample to an amber autosampler vial.

  • GC-MS Instrument Parameters (Example):

    • Injector:

      • Temperature: 250°C (optimize to prevent degradation).

      • Injection Mode: Split or splitless, depending on the concentration.

      • Liner: Use a deactivated glass liner.

    • Column:

      • A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

      • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at 10°C/min.

      • Final Hold: Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum (characteristic ions: m/z 93, 121, 136).

    • Quantify using the peak area relative to the internal standard and the calibration curve.

Visualizations

alpha_pinene This compound oxidation Oxidation (Air, Light, Ozone) alpha_pinene->oxidation thermal Thermal Stress alpha_pinene->thermal degradation_products Degradation Products oxidation->degradation_products isomerization_products Isomerization Products (Limonene, Alloocimene) thermal->isomerization_products verbenone Verbenone degradation_products->verbenone pinene_oxide alpha-Pinene Oxide degradation_products->pinene_oxide campholene_aldehyde Campholene Aldehyde degradation_products->campholene_aldehyde other_products Other Products (Verbenol, Myrtenol, etc.) degradation_products->other_products

Caption: Major degradation pathways of this compound.

start Start storage Proper Storage (Cool, Dark, Inert Gas) start->storage sample_prep Sample Preparation (Minimize Heat/Light) storage->sample_prep gc_ms_analysis GC-MS Analysis sample_prep->gc_ms_analysis data_review Data Review & Interpretation gc_ms_analysis->data_review end End data_review->end

Caption: Recommended workflow for storage and analysis.

start Analytical Issue Observed poor_reproducibility Poor Reproducibility? start->poor_reproducibility extra_peaks Unexpected Peaks? poor_reproducibility->extra_peaks No check_storage Review Storage Conditions poor_reproducibility->check_storage Yes run_blank Run Solvent Blank extra_peaks->run_blank Yes resolve Issue Resolved extra_peaks->resolve No check_sample_prep Review Sample Prep check_storage->check_sample_prep check_gc_params Check GC-MS Parameters (Inlet, Column) check_sample_prep->check_gc_params check_gc_params->resolve id_peaks Identify Peaks (MS) run_blank->id_peaks id_peaks->check_storage

Caption: Troubleshooting guide for analytical issues.

References

Technical Support Center: Method Validation for the Quantification of (+)-alpha-Pinene in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (+)-alpha-Pinene in various complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most prevalent and powerful technique for the quantification of the volatile monoterpene, this compound, is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). GC-MS is often favored for its high selectivity and the ability to confirm the analyte's identity based on its mass spectrum. For specific applications, particularly with non-volatile or thermally labile derivatives, High-Performance Liquid Chromatography (HPLC) with a UV detector can be utilized.

Q2: How should I select an appropriate internal standard (IS) for this compound analysis?

A2: An ideal internal standard should be chemically similar to this compound but absent in the sample matrix. For GC-MS analysis, a stable isotope-labeled (SIL) alpha-Pinene, such as 2H3-α-pinene, is the optimal choice as it co-elutes with the native analyte and experiences similar matrix effects and ionization suppression/enhancement. If a SIL standard is unavailable, other terpenes not present in the sample, like limonene oxide, can be used.[1][2]

Q3: What are the key parameters to consider during the validation of an analytical method for this compound?

A3: A comprehensive method validation for this compound should include the assessment of linearity, accuracy, precision (intraday and interday), selectivity, sensitivity (Limit of Detection - LOD, and Limit of Quantitation - LOQ), recovery, and stability.[1][3][4]

Q4: What are the common extraction methods for this compound from different matrices?

A4: The choice of extraction method depends heavily on the matrix. For biological fluids like blood, headspace sampling is a simple and effective technique.[1][3] For plant materials, conventional methods include hydrodistillation and solvent extraction.[2][5][6] Modern, more efficient techniques include supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE).[2][5][6] For solid samples like tissues or environmental filters, homogenization followed by solvent extraction is common.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Chromatography Issues

Problem 1: My this compound peak is showing poor shape (tailing or fronting).

  • Possible Cause: Active sites in the GC inlet liner or the column can interact with the analyte.

  • Solution: Use a deactivated inlet liner and a high-quality, well-maintained GC column. Regularly condition your column according to the manufacturer's instructions.

  • Possible Cause: Column overload due to a high concentration of the analyte in the sample.

  • Solution: Dilute the sample or reduce the injection volume.

  • Possible Cause: Inappropriate GC oven temperature program.

  • Solution: Optimize the temperature ramp to ensure proper separation and peak shape. A slower ramp rate around the elution temperature of alpha-Pinene can improve peak symmetry.

Problem 2: I am observing co-elution of this compound with other isomers like beta-Pinene.

  • Possible Cause: The GC column and conditions are not providing sufficient resolution.

  • Solution: Employ a longer GC column or a column with a different stationary phase that offers better selectivity for terpenes. A slower oven temperature ramp can also improve the separation of isomers.

Quantification and Reproducibility Issues

Problem 3: I am experiencing low recovery of this compound.

  • Possible Cause: Analyte loss during sample preparation due to its high volatility.

  • Solution: Keep samples cool during and after collection. Minimize sample handling and headspace in vials. The use of an internal standard added early in the sample preparation process can help to correct for losses.

  • Possible Cause: Inefficient extraction from the matrix.

  • Solution: Optimize the extraction solvent, volume, and time. For complex matrices, techniques like solid-phase microextraction (SPME) can improve recovery by selectively extracting volatile compounds.

Problem 4: My results show high variability between replicate injections.

  • Possible Cause: Inconsistent injection volume or leaks in the GC system.

  • Solution: Check the autosampler syringe for air bubbles and ensure it is functioning correctly. Perform a leak check on the GC system, paying close attention to the septum and column connections.

  • Possible Cause: Sample instability.

  • Solution: Analyze samples as quickly as possible after preparation. Studies have shown that loss of alpha-pinene can occur during overnight storage in an autosampler.[1] If storage is necessary, ensure samples are kept at low temperatures (e.g., -80°C) and that the stability of alpha-pinene under these conditions has been validated.[1] The incorporation of an internal standard prior to storage can help correct for any degradation.[1]

Matrix-Related Issues

Problem 5: I am observing significant matrix effects (ion suppression or enhancement) in my GC-MS analysis.

  • Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound.

  • Solution: Improve sample cleanup procedures to remove interfering compounds. Techniques like solid-phase extraction (SPE) can be effective. Diluting the sample can also mitigate matrix effects. The use of a matrix-matched calibration curve is highly recommended to compensate for these effects.

Quantitative Data Summary

The following tables summarize the method validation parameters for the quantification of this compound in different matrices as reported in the literature.

Table 1: Method Validation Parameters for this compound in Rodent Blood

ParameterValueReference
Analytical MethodHeadspace GC-MS[1][3]
Linearity (r)≥0.99[1]
Range5-500 ng/mL[1][3]
Accuracy (%RE)≤ ±13.4%[1]
Precision (%RSD)≤7.1%[1]
Recovery≥88.7% (with IS)[1]

Table 2: Method Validation Parameters for this compound in Rodent Mammary Gland

ParameterValueReference
Analytical MethodHeadspace GC-MS[1][3]
Linearity (r)≥0.99[1]
Range100-5000 ng/g[1][3]
Accuracy (%RE)≤ ±13.4%[1]
Precision (%RSD)≤7.1%[1]
Recovery≥88.7% (with IS)[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Rodent Blood by Headspace GC-MS

This protocol is adapted from a validated method for the analysis of alpha-pinene in rodent blood.[1][3]

1. Sample Preparation:

  • To 100 µL of blood in a headspace vial, add an internal standard (e.g., 2H3-α-pinene).

  • Seal the vial immediately.

2. GC-MS Analysis:

  • Equilibrate the vial at 60°C.

  • Inject a sample of the headspace for analysis.

3. Instrumental Parameters:

  • GC Column: Agilent DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Hold at 40°C for 5 min, ramp to 140°C at 5°C/min, then to 300°C at 20°C/min, and hold for 5 min.

  • Injector Temperature: 200°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Temperatures: Ion source at 230°C and quadrupole at 150°C.

Protocol 2: Extraction of this compound from Plant Material

This protocol provides a general guideline for the extraction of alpha-pinene from plant matrices.

1. Sample Preparation:

  • Dry the plant material (e.g., leaves, cones) and grind to a fine powder.

2. Extraction (choose one):

  • Solvent Extraction: Macerate the powdered plant material in a suitable solvent (e.g., ethanol, hexane) at room temperature for a specified period. Filter the extract.

  • Ultrasound-Assisted Extraction (UAE): Suspend the powdered plant material in a solvent and place it in an ultrasonic bath for a defined time to enhance extraction efficiency.[7]

  • Microwave-Assisted Extraction (MAE): Place the powdered plant material and solvent in a microwave-safe vessel and apply microwave energy for a short duration.

3. Analysis:

  • The resulting extract can be directly injected into the GC-MS or further concentrated and purified if necessary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Complex Matrix (e.g., Blood, Plant Tissue) extraction Extraction (e.g., Headspace, LLE, SPE) start->extraction cleanup Sample Cleanup (Optional) extraction->cleanup gcms GC-MS Analysis cleanup->gcms data_processing Data Processing gcms->data_processing quantification Quantification data_processing->quantification end Result quantification->end Final Concentration

Caption: A generalized workflow for the quantification of this compound in complex matrices.

troubleshooting_decision_tree cluster_tailing cluster_fronting start Poor Peak Shape? tailing_causes Possible Causes: - Active Sites - Column Overload - Inappropriate Temp. Program start->tailing_causes Yes (Tailing) fronting_causes Possible Causes: - Column Overload - Sample Solvent Mismatch start->fronting_causes Yes (Fronting) no_peak_issue Peak Shape OK start->no_peak_issue No tailing_solutions Solutions: - Use deactivated liner/column - Dilute sample/reduce injection vol. - Optimize oven program tailing_causes->tailing_solutions fronting_solutions Solutions: - Dilute sample - Match sample solvent to mobile phase polarity fronting_causes->fronting_solutions

Caption: A decision tree for troubleshooting poor peak shape in GC analysis.

References

Validation & Comparative

A Comparative Analysis of the Biological Enantioselectivity of (+)-α-Pinene and (-)-α-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the two enantiomers of α-pinene: (+)-α-pinene and (-)-α-pinene. This document synthesizes experimental data to highlight the enantioselective differences in their antimicrobial, anti-inflammatory, and other pharmacological effects, offering valuable insights for drug discovery and development.

Data Summary

The biological activities of (+)-α-pinene and (-)-α-pinene exhibit notable differences, particularly in their antimicrobial and anti-inflammatory properties. The following tables summarize the key quantitative data from comparative studies.

Table 1: Comparative Antimicrobial Activity
OrganismBioassay(+)-α-Pinene(-)-α-PineneReference
Candida albicansMIC (µg/mL)3,125>20,000[1][2]
Cryptococcus neoformansMIC (µg/mL)117>20,000[1][2]
Rhizopus oryzaeMIC (µg/mL)390>20,000[1][3]
Methicillin-resistant Staphylococcus aureus (MRSA)MIC (µg/mL)4,150>20,000[1][2]
Various Bacteria (18 out of 25 species)Inhibition ZoneLess effectiveMore effective[4][5]
Listeria monocytogenes (19 out of 20 strains)Inhibition ZoneMore effectiveLess effective[4][5]
Aspergillus speciesInhibition ZoneMore inhibitoryLess inhibitory[5]

MIC: Minimal Inhibitory Concentration

Table 2: Comparative Anti-inflammatory and Cytotoxic Effects
ActivityCell Line/Model(+)-α-Pinene(-)-α-PineneReference
Inhibition of NF-κB and JNK activationHuman ChondrocytesMore potentLess active[6][7]
Inhibition of iNOS, MMP-1, and MMP-13 expressionHuman ChondrocytesMore potentLess active[6][7]
Cytotoxicity (Cell Viability Reduction)Murine Macrophages33.5% at 125 µg/mLNot specified[1]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

Antimicrobial Activity Assays

1. Minimal Inhibitory Concentration (MIC) and Minimal Microbicidal Concentration (MMC) Determination:

  • Method: Broth microdilution method.

  • Procedure: The enantiomers of α-pinene were dissolved in a suitable solvent and serially diluted in 96-well microtiter plates containing appropriate broth medium. Microbial suspensions were adjusted to a standardized concentration (e.g., 0.5 McFarland standard) and added to each well. Plates were incubated under optimal conditions for the respective microorganisms.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.[1][2]

  • MMC Determination: Aliquots from wells showing no visible growth were subcultured onto agar plates. The MMC was determined as the lowest concentration that resulted in no growth on the subculture plates.

2. Agar Diffusion Test:

  • Method: Well diffusion or disk diffusion method.

  • Procedure: Agar plates were uniformly inoculated with a standardized suspension of the test microorganism. Wells were punched into the agar, or sterile paper discs impregnated with the test compounds were placed on the surface. The plates were then incubated.

  • Evaluation: The antimicrobial activity was assessed by measuring the diameter of the inhibition zone around the well or disc.[1][2]

3. Time-Kill Curves:

  • Method: Broth dilution followed by viable count determination.

  • Procedure: A standardized inoculum of the microorganism was added to a broth medium containing the test compound at its MIC. At specified time intervals, aliquots were removed, serially diluted, and plated on agar to determine the number of viable cells (CFU/mL).

  • Evaluation: The rate of killing over time was plotted to generate the time-kill curve.[1][2]

Anti-inflammatory Activity Assays

1. Inhibition of Inflammatory Mediators in Human Chondrocytes:

  • Cell Culture: Primary human chondrocytes were isolated and cultured.

  • Treatment: Chondrocytes were pre-treated with non-cytotoxic concentrations of (+)-α-pinene or (-)-α-pinene for a specified duration, followed by stimulation with interleukin-1β (IL-1β) to induce an inflammatory response.

  • Analysis:

    • Gene Expression: The expression levels of inflammatory (iNOS) and catabolic (MMP-1, MMP-13) genes were quantified using real-time quantitative PCR (RT-qPCR).

    • Signaling Pathway Activation: The activation of NF-κB and JNK signaling pathways was assessed by measuring the phosphorylation of key proteins (e.g., IκBα, JNK) via Western blotting.[6][7]

Visualization of Key Processes

The following diagrams illustrate the experimental workflow for determining antimicrobial activity and the signaling pathway involved in the anti-inflammatory effects of α-pinene enantiomers.

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis A Microbial Culture Preparation B Standardization of Inoculum A->B D Broth Microdilution (MIC/MMC) B->D E Agar Diffusion Test B->E F Time-Kill Assay B->F C Preparation of α-Pinene Enantiomer Solutions C->D C->E C->F I Identification of MIC/MMC D->I G Measurement of Inhibition Zones E->G H Determination of Viable Cell Counts F->H

Experimental Workflow for Antimicrobial Activity Testing.

signaling_pathway cluster_nucleus Nuclear Events IL1B IL-1β IL1R IL-1 Receptor IL1B->IL1R JNK JNK IL1R->JNK activates NFKB NF-κB IL1R->NFKB activates p_JNK p-JNK JNK->p_JNK p_NFKB p-NF-κB (active) NFKB->p_NFKB Genes iNOS, MMP-1, MMP-13 (Inflammation & Cartilage Degradation) p_JNK->Genes upregulates p_NFKB->Genes upregulates Nucleus Nucleus Pinene (+)-α-Pinene Pinene->JNK inhibits Pinene->NFKB inhibits

Inhibition of IL-1β-induced Inflammatory Signaling by (+)-α-Pinene.

Discussion

The presented data clearly indicate a significant enantioselectivity in the biological activities of α-pinene. Notably, (+)-α-pinene demonstrates superior antimicrobial activity against a range of fungi and bacteria, with the exception of a broad spectrum of bacteria where (-)-α-pinene was found to be more effective in an agar diffusion assay.[1][2][4][5] In contrast, (-)-α-pinene shows little to no antimicrobial effect in microdilution assays.[1][2] This suggests that the mechanism of action and the specific molecular targets within the microorganisms are highly sensitive to the stereochemistry of the α-pinene molecule.

In the context of anti-inflammatory effects, (+)-α-pinene is a more potent inhibitor of key inflammatory pathways in human chondrocytes, namely the NF-κB and JNK signaling cascades.[6][7] This enantiomer also more effectively downregulates the expression of genes involved in inflammation and cartilage degradation.[6][7] These findings highlight the potential of (+)-α-pinene as a lead compound for the development of novel anti-inflammatory and anti-osteoarthritic agents.

It is important to note that while some studies point to neuroprotective effects of α-pinene, these have not been comparatively evaluated for both enantiomers.[8][9][10] Further research is warranted to explore the enantioselective neuroprotective potential of α-pinene.

Conclusion

The biological activities of (+)-α-pinene and (-)-α-pinene are not interchangeable. The evidence strongly suggests that (+)-α-pinene is the more active enantiomer for antimicrobial effects against specific pathogens and for anti-inflammatory actions. These findings underscore the critical importance of considering enantiomeric purity in the research and development of therapeutic agents derived from natural products like α-pinene. Future studies should continue to investigate the specific molecular interactions that underpin these enantioselective biological responses.

References

A Comparative Analysis of the Antimicrobial Efficacy of Pinene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the microbicidal and microbistatic properties of α-pinene and β-pinene against a spectrum of pathogenic microorganisms, supported by quantitative data and detailed experimental methodologies.

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among the promising candidates from natural sources are the pinene isomers, α-pinene and β-pinene, which are bicyclic monoterpenes found in the essential oils of many plants, notably coniferous trees.[1] This guide provides a comprehensive comparison of the antimicrobial efficacy of these isomers against various bacterial, fungal, and viral pathogens, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of pinene isomers is often quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Microbicidal Concentration (MMC) or Minimum Bactericidal Concentration (MBC). Studies have consistently shown that the positive enantiomers, (+)-α-pinene and (+)-β-pinene, are the biologically active forms, exhibiting significant antimicrobial effects, whereas the negative enantiomers are largely inactive.[2][3][4][5]

Antibacterial Activity

Pinene isomers have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The MIC values vary depending on the bacterial species and the specific pinene isomer.

PathogenIsomerMIC (µg/mL)MBC/MMC (µg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)(+)-α-pinene4,150-[2][3][4][5]
Methicillin-Resistant Staphylococcus aureus (MRSA)(+)-β-pinene6,250-[1]
Staphylococcus aureusα-pinene420-[6]
Staphylococcus epidermidis ATCC 12228β-pinene40 (µL/mL)-[7]
Streptococcus pneumoniae ATCC 11773α-pinene10 (µL/mL)-[7]
Streptococcus pyogenesα-pinene20 (µL/mL)-[7]
Escherichia coliα-pinene686-[6]
Salmonella entericaα-pinene686-[6]

Notably, (+)-α-pinene and (+)-β-pinene have shown synergistic activity when combined with antibiotics like ciprofloxacin against MRSA, significantly reducing the MIC of both the pinene isomer and the antibiotic.[2][3]

Antifungal Activity

The antifungal properties of pinene isomers have been well-documented, particularly against opportunistic yeast infections. Fungi have generally shown greater sensitivity to pinene isomers compared to bacteria.[2]

PathogenIsomerMIC (µg/mL)MMC (µg/mL)Reference
Candida albicans(+)-α-pinene2,0754,150[2][3][4][5]
Candida albicans(+)-β-pinene2,0754,150[2][3][4][5]
Cryptococcus neoformans(+)-α-pinene117234[2][3][4][5]
Cryptococcus neoformans(+)-β-pinene117234[2][3][4][5]
Rhizopus oryzae(+)-α-pinene2,0754,150[2][3]
Rhizopus oryzae(+)-β-pinene4,1504,150[2][3]

Time-kill curve analysis has revealed that (+)-α-pinene and (+)-β-pinene can be highly toxic to Candida albicans, achieving a 100% kill rate within 60 minutes.[2][3][4][5] Furthermore, these isomers can inhibit the formation of C. albicans biofilms, a critical factor in persistent infections.[2][3][4][5]

Antiviral Activity

Research into the antiviral effects of pinene isomers is an emerging area. Studies have demonstrated the potential of β-pinene against Herpes Simplex Virus type 1 (HSV-1).

PathogenIsomerIC₅₀ (µg/mL)Reference
Herpes Simplex Virus type 1 (HSV-1)β-pinene3.5[8]

The antiviral mechanism appears to involve direct interaction with free virus particles, thereby inactivating them.[8][9]

Mechanisms of Antimicrobial Action

The antimicrobial activity of pinene isomers is attributed to their ability to disrupt cellular structures and interfere with essential microbial processes. Their lipophilic nature facilitates their interaction with and penetration of microbial cell membranes.

Caption: Proposed mechanisms of antimicrobial action for pinene isomers.

The primary mechanisms include:

  • Cell Membrane Disruption: α-pinene has been shown to damage the yeast cell membrane, leading to ion leakage and loss of cellular integrity.[10] This is a common mechanism for lipophilic compounds that can intercalate into the lipid bilayer of microbial membranes.

  • Enzyme Inhibition: (+)-α-pinene and (+)-β-pinene have been found to inhibit the activity of phospholipase and esterase, enzymes that are crucial for the survival and virulence of some pathogens like Cryptococcus neoformans.[2][3][4][5]

  • Inhibition of Biofilm Formation: These isomers can prevent the formation of biofilms by pathogens such as C. albicans, which are protective communities of microorganisms that are notoriously difficult to eradicate.[2][3][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial efficacy of pinene isomers.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Microbicidal Concentration (MMC)

The broth microdilution method is a standard procedure for determining the MIC and MMC of antimicrobial agents.

MIC_MMC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of pinene isomers C Inoculate dilutions in 96-well plates A->C B Prepare standardized microbial inoculum B->C D Incubate at appropriate temperature and time C->D E Visually assess for microbial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F G Plate aliquots from clear wells onto agar F->G H Incubate agar plates G->H I Determine MMC: Lowest concentration with no microbial growth on agar H->I

Caption: Experimental workflow for MIC and MMC determination.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10⁵ CFU/mL).

  • Serial Dilution: The pinene isomers are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are then incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the pinene isomer that completely inhibits visible growth (lack of turbidity) of the microorganism.

  • MMC Determination: Aliquots from the wells showing no visible growth are subcultured onto an appropriate agar medium. The plates are incubated, and the MMC is determined as the lowest concentration that results in no microbial growth on the agar surface.

Time-Kill Curve Assay

This assay provides information on the rate at which an antimicrobial agent kills a microbial population.

  • Exposure: A standardized microbial suspension is exposed to the pinene isomer at a specific concentration (often a multiple of the MIC).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 24 hours), aliquots are withdrawn from the test suspension.

  • Quantification: The number of viable microorganisms in each aliquot is determined by plating serial dilutions onto agar and counting the resulting colonies (Colony Forming Units, CFU/mL).

  • Data Analysis: The log₁₀ CFU/mL is plotted against time to generate a time-kill curve, which illustrates the rate and extent of microbial killing. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.

Checkerboard Assay for Synergy Testing

This method is used to assess the interaction between two antimicrobial agents, such as a pinene isomer and a conventional antibiotic.

  • Plate Setup: A 96-well plate is prepared with serial dilutions of the pinene isomer along the x-axis and serial dilutions of the antibiotic along the y-axis.

  • Inoculation: Each well is inoculated with a standardized microbial suspension.

  • Incubation and MIC Determination: The plate is incubated, and the MIC of each compound alone and in combination is determined.

  • Fractional Inhibitory Concentration (FIC) Index Calculation: The FIC index is calculated to determine the nature of the interaction:

    • FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Conclusion

The available scientific evidence strongly supports the antimicrobial potential of pinene isomers, particularly the positive enantiomers of α-pinene and β-pinene. Their broad-spectrum activity against bacteria and fungi, coupled with their ability to act synergistically with existing antibiotics, makes them attractive candidates for further research and development in the fight against infectious diseases. The detailed experimental protocols provided herein offer a foundation for standardized evaluation of these and other natural antimicrobial compounds. Future investigations should focus on elucidating the precise molecular targets of pinene isomers and evaluating their efficacy and safety in preclinical and clinical settings.

References

Evaluating the catalytic performance of (+)-alpha-Pinene-derived ligands against other chiral catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Catalytic Performance of (+)-α-Pinene-Derived Ligands and Other Chiral Catalysts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the catalytic performance of chiral ligands derived from (+)-α-pinene against other prominent chiral catalysts in key asymmetric transformations. The selection of an appropriate chiral ligand is a critical step in the development of stereoselective synthetic routes, directly impacting the efficiency and enantiomeric purity of the final product. This document aims to assist researchers in making informed decisions by presenting supporting experimental data from various studies in a comparative format.

Data Presentation

The following tables summarize the quantitative data for two important asymmetric reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric hydrogenation of olefins. These reactions are standard benchmarks for evaluating the efficacy of chiral ligands.

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde
Chiral Ligand TypeSpecific LigandCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
(+)-α-Pinene-Derived Amino alcohol from (+)-α-pinene5Hexane09994[1]
Carbohydrate-Derived Fructose-based β-amino alcohol20Hexane010092[2][3]
Carbohydrate-Derived Glucose-based diol20Hexane075-9035-56[2][3]
Oxazoline-Based (4R,5S)-Norephedrine-derived20Toluene0 to rt83-9478-95[1]
Norephedrine-Derived Amino thioacetate derivativeNot specifiedNot specifiedNot specified>99>99[4]
Fluorenyl Amino Alcohols N-Phenylfluorenyl β-amino alcoholNot specifiedNot specifiedNot specifiedNot specifiedup to 97[5]
Table 2: Asymmetric Hydrogenation of Olefins
Chiral Ligand TypeSpecific LigandSubstrateCatalystS/C RatioPressure (bar)Yield (%)ee (%)Reference
(+)-α-Pinene-Derived Tetrahydroquinoline-based N,P ligand(E)-1,2-diphenylpropene[Ir(ligand)(COD)]BArF10050>9985[6]
PHOX Ligands Oxa-spiro PHOX (O-SIPHOX)1-Methylene-tetrahydro-benzo[d]azepin-2-one[Ir(ligand)(COD)]BArFNot specifiedNot specifiedup to 99up to 99
BINAP Ligands (S)-BINAPNaphthacrylic acidRu-(S)-BINAPNot specified134Not specified98[7]
P,Thioether Ligands Binaphthyl-based phosphite-thioetherα,β-disubstituted unsaturated lactones[Ir(ligand)(COD)]BArF100100>99>99[8]
Supramolecular Ligands PhthalaPhosMethyl (Z)-2-acetamido cinnamateRh-basedNot specifiedNot specifiedNot specified>94[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde using a (+)-α-Pinene-Derived Amino Alcohol Ligand

This protocol is adapted from the study by Marques et al.[1]

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, the (+)-α-pinene-derived amino alcohol ligand (0.05 mmol, 5 mol%) is dissolved in anhydrous hexane (2 mL). The solution is cooled to 0 °C.

  • Addition of Reagents: To the cooled ligand solution, a 1.0 M solution of diethylzinc in hexane (2.2 mmol, 2.2 mL) is added dropwise. The mixture is stirred at 0 °C for 30 minutes.

  • Reaction with Aldehyde: Benzaldehyde (1.0 mmol) is then added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring and Quenching: The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl (5 mL).

  • Work-up and Purification: The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the chiral secondary alcohol.

  • Analysis: The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of an Olefin using a (+)-α-Pinene-Derived N,P Ligand

This protocol is based on the work of Verendel and Andersson.[6]

  • Catalyst Precursor Formation: In a glovebox, [Ir(COD)Cl]2 (0.005 mmol) and the (+)-α-pinene-derived N,P ligand (0.011 mmol) are dissolved in anhydrous and degassed dichloromethane (2 mL) in a Schlenk tube. The solution is stirred at room temperature for 1 hour. Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) (0.01 mmol) is then added, and the mixture is stirred for another hour.

  • Hydrogenation: The substrate (1.0 mmol) is added to the catalyst solution. The Schlenk tube is placed in an autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to 50 bar.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for the specified time (e.g., 16 hours).

  • Work-up: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel.

  • Analysis: The conversion is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizations

Logical Flow for Catalyst Performance Evaluation

The following diagram illustrates the logical workflow for comparing the catalytic performance of different chiral ligands.

G Workflow for Evaluating Chiral Catalyst Performance start Objective: Evaluate Catalytic Performance of (+)-α-Pinene-Derived Ligands reaction_choice Select Benchmark Asymmetric Reactions start->reaction_choice h2_reaction Asymmetric Hydrogenation of Olefins reaction_choice->h2_reaction zn_reaction Enantioselective Addition of Diethylzinc to Aldehydes reaction_choice->zn_reaction ligand_selection Identify Catalyst/Ligand Classes for Comparison h2_reaction->ligand_selection zn_reaction->ligand_selection pinene_h2 (+)-α-Pinene-Derived N,P Ligands ligand_selection->pinene_h2 other_h2 Other Chiral Ligands (e.g., PHOX, BINAP) ligand_selection->other_h2 pinene_zn (+)-α-Pinene-Derived Amino Alcohols ligand_selection->pinene_zn other_zn Other Chiral Ligands (e.g., Carbohydrate-based, Oxazoline) ligand_selection->other_zn experimentation Conduct Experiments or Compile Literature Data pinene_h2->experimentation other_h2->experimentation pinene_zn->experimentation other_zn->experimentation performance_metrics Key Performance Metrics experimentation->performance_metrics yield Yield (%) performance_metrics->yield ee Enantiomeric Excess (ee %) performance_metrics->ee ton Turnover Number (TON) performance_metrics->ton conclusion Comparative Analysis and Conclusion yield->conclusion ee->conclusion ton->conclusion

Caption: Logical workflow for the evaluation of chiral catalyst performance.

This guide demonstrates that while (+)-α-pinene-derived ligands are highly effective in various asymmetric transformations, offering excellent yields and enantioselectivities, other classes of chiral ligands also exhibit competitive and sometimes superior performance depending on the specific reaction and substrate. The choice of ligand should, therefore, be guided by empirical data and the specific requirements of the synthetic target.

References

Cytotoxicity comparison of (+)-alpha-Pinene with other monoterpenes on cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of (+)-α-Pinene's Cytotoxic Effects on Cancer Cell Lines

An Objective Guide for Researchers in Oncology and Drug Development

The exploration of natural compounds for novel anticancer therapies has identified monoterpenes, a class of secondary metabolites found in essential oils, as promising candidates due to their potential antitumor effects and generally low toxicity.[1] Among these, (+)-α-Pinene has garnered significant attention for its cytotoxic activity against various cancer cell lines. This guide provides a comparative overview of the cytotoxic effects of (+)-α-Pinene relative to other common monoterpenes, supported by experimental data to aid researchers in navigating this promising area of drug discovery.

Quantitative Comparison of Cytotoxicity

The cytotoxic potential of monoterpenes is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of (+)-α-Pinene and other monoterpenes across a range of human cancer cell lines.

MonoterpeneCell LineCancer TypeIC50 ValueReference
(+)-α-Pinene PA-1Ovarian Cancer20 µg/mL (at 24h)[2]
MDA-MB-231Breast Cancer40 µM (at 72h)[3]
HepG2Liver CancerNot specified, triggers oxidative stress[4]
A549Lung CancerNot specified, triggers oxidative stress[4]
HCEHuman Corneal Epithelial401 µg/mL[5]
(-)-β-Pinene HCEHuman Corneal EpithelialNot Detectable[5]
Limonene HCT-116Colon CancerNot specified, exhibits cytotoxic activity[6]
HepG2Liver CancerNot specified, exhibits cytotoxic activity[6]
A549Lung CancerNot specified, exhibits cytotoxic activity[6]
MCF-7Breast CancerNot specified, exhibits cytotoxic activity[6]
T24Bladder Cancer9 µM[7]
HCEHuman Corneal Epithelial502 µg/mL (R- and S-limonene)[5]
Terpineol VariousColorectal, Gastric, Pancreatic, ProstateSignificant growth inhibition[8]
Carvone P-815, K-562, CEMVarious0.11 to 0.17 µM[9]
Citral Drug-resistant Breast Cancer CellsBreast CancerInduces apoptosis[10]
β-Caryophyllene MDA-MB-231 (paclitaxel-resistant)Breast Cancer4.4 µM[7]
MCF-7 (paclitaxel-resistant)Breast Cancer10.8 µM[7]

Experimental Protocols

The following methodologies are representative of the key experiments cited in the literature for assessing the cytotoxicity of monoterpenes.

Cell Culture and Maintenance

Human cancer cell lines (e.g., PA-1, MDA-MB-231, A549, HepG2) are cultured in appropriate media, such as RPMI-1640 or Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2][11] Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assays

MTT Assay: This colorimetric assay assesses cell metabolic activity. Cells are seeded in 96-well plates and treated with varying concentrations of monoterpenes for specified durations (e.g., 24, 48, 72 hours).[2] Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The formazan is then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader, typically at 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[2] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The assay measures the amount of LDH released from damaged cells by providing the necessary substrates to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released and is quantified by measuring the absorbance at a specific wavelength.

Apoptosis and Cell Cycle Analysis

Flow Cytometry: To determine the mode of cell death and effects on the cell cycle, flow cytometry is frequently employed.[2][11] For apoptosis analysis, cells are stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes. For cell cycle analysis, cells are fixed, permeabilized, and stained with a fluorescent dye that intercalates with DNA, such as PI. The DNA content is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Signaling Pathways and Experimental Workflows

The cytotoxic effects of (+)-α-Pinene and other monoterpenes are often mediated through the modulation of specific intracellular signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding monoterpene_prep Monoterpene Preparation treatment Treatment with Monoterpenes monoterpene_prep->treatment cell_seeding->treatment cytotoxicity_assay Cytotoxicity Assay (MTT/LDH) treatment->cytotoxicity_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis data_analysis Data Analysis & IC50 Calculation cytotoxicity_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis

Caption: General experimental workflow for assessing monoterpene cytotoxicity.

PI3K_AKT_NFkB_pathway alpha_pinene α-Pinene ros ROS Production alpha_pinene->ros induces pi3k PI3K alpha_pinene->pi3k inhibits ros->pi3k inhibits akt AKT pi3k->akt inhibits pi3k->akt nfkb NF-κB akt->nfkb inhibits akt->nfkb bcl2 Bcl-2 (Anti-apoptotic) nfkb->bcl2 activates bax Bax (Pro-apoptotic) bcl2->bax caspase9 Caspase-9 bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: α-Pinene induced apoptosis via the PI3K/AKT/NF-κB signaling pathway.

ERK_AKT_pathway alpha_pinene α-Pinene erk p-ERK1/2 alpha_pinene->erk activates akt p-AKT alpha_pinene->akt activates nk_activation NK Cell Activation erk->nk_activation akt->nk_activation cd56 CD56 Expression nk_activation->cd56 cd107a CD107a Expression nk_activation->cd107a cytotoxicity Increased Cytotoxicity cd56->cytotoxicity cd107a->cytotoxicity

Caption: α-Pinene enhances NK cell cytotoxicity via the ERK/AKT pathway.

Concluding Remarks

(+)-α-Pinene demonstrates significant cytotoxic activity against a variety of cancer cell lines, often by inducing apoptosis and cell cycle arrest.[1][2] Its efficacy is comparable to, and in some cases potentially greater than, other monoterpenes, although this is highly dependent on the specific cell line and experimental conditions. The mechanisms underlying its anticancer effects involve the modulation of key signaling pathways, including the PI3K/AKT/NF-κB and ERK/AKT pathways.[3][12] Further research is warranted to fully elucidate the therapeutic potential of (+)-α-Pinene, both as a standalone agent and in combination with existing chemotherapeutic drugs, to develop more effective and less toxic cancer treatments.

References

A Comparative Analysis of the Pharmacokinetic and Pharmacodynamic Profiles of (+)-alpha-Pinene and Other Terpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic properties of (+)-alpha-Pinene with other prominent terpenes, including its isomer β-pinene, limonene, linalool, and the sesquiterpene β-caryophyllene. The information presented is supported by experimental data to aid in the evaluation of these compounds for therapeutic applications.

Pharmacokinetic Comparison

The absorption, distribution, metabolism, and excretion (ADME) of terpenes are crucial for determining their therapeutic efficacy and safety. The following tables summarize key pharmacokinetic parameters for this compound and other selected terpenes administered via oral, inhalation, and dermal routes in humans.

Oral Administration

Oral delivery is a common route for drug administration. However, terpenes, being lipophilic compounds, are subject to first-pass metabolism in the liver, which can significantly impact their bioavailability.

TerpeneDoseCmaxTmaxHalf-life (t½)BioavailabilityKey Metabolic Pathways
(+)-α-Pinene 10 mg-Metabolites peak at 1.6 h[1]Metabolites: 1.4 - 1.6 h[1]Rapidly metabolized[1]Extensive oxidation of methyl side-chains and allylic oxidation[1]
Limonene 100-130 µg/kgMetabolites peak at 1-2 h[2]1-2 h[2]Metabolites: 0.7 - 2.5 h[2]Well-absorbed, extensive first-pass metabolism[3]Oxidation of exo- and endo-cyclic double bonds and methyl side chain[2]
Linalool 100 mg85.5 ± 42.6 ng/mL[4]~1 h[4]3.9 ± 2.9 h[4]Rapidly absorbed[4]Conjugation with glucuronic acid, allylic oxidation[5]
β-Caryophyllene 100 mg (neat oil)58.22 ng/mL[6]3.07 h[6]-Limited oral bioavailability[6]-
β-Caryophyllene (SEDDS) 100 mg204.6 ng/mL[6]1.43 h[6]-Enhanced bioavailability with Self-Emulsifying Drug Delivery System (SEDDS)[6]-
Inhalation

Inhalation offers a rapid onset of action as it bypasses the first-pass metabolism in the liver, allowing for direct entry into the bloodstream.

TerpeneExposurePulmonary UptakeBlood ClearanceElimination
(+)-α-Pinene 10, 225, 450 mg/m³ (2h)~60%[7]~1.1 L/h/kg[7]~8% in exhaled air, <0.001% in urine (unchanged)[7]
β-Pinene 450 mg/m³ (2h)~65%[8]-~5% in exhaled air[8]
Limonene 10, 225, 450 mg/m³ (2h)~70%[9]~1.1 L/kg/h[9]~1% in exhaled air, ~0.003% in urine (unchanged)[9]
Linalool ----
β-Caryophyllene ----
Dermal Administration

Topical application of terpenes is utilized for localized effects, with systemic absorption generally being low. Their lipophilic nature facilitates penetration through the stratum corneum.

TerpeneApplicationAbsorption
(+)-α-Pinene OintmentRapidly absorbed, detectable in plasma[10]
β-Pinene OintmentRapidly absorbed, detectable in plasma[10]
Limonene 12 mg in ethanol~0.16% of the applied dose in humans[11]
Linalool --
β-Caryophyllene --

Pharmacodynamic Comparison

The therapeutic effects of terpenes stem from their interactions with various molecular targets in the body. This section compares the primary pharmacodynamic mechanisms of this compound and other selected terpenes.

TerpenePrimary Mechanism of ActionOther Reported Actions
(+)-α-Pinene Acetylcholinesterase (AChE) Inhibition: IC50 of 0.63 mM[12]. This action may contribute to its cognitive-enhancing effects.Anti-inflammatory, antimicrobial, positive modulator of GABAA receptors[5].
β-Pinene Acetylcholinesterase (AChE) Inhibition: Inhibited AChE by 48.5% at 1 mM[12].Anti-inflammatory, antimicrobial.
Limonene Adenosine A2A Receptor Agonism: Exhibits anxiolytic and anticonvulsant effects through modulation of the A2A receptor, which in turn regulates dopaminergic and GABAergic neuronal activity[13][14][15][16].Anti-inflammatory, potential anticancer effects.
Linalool Modulation of Glutamatergic and GABAergic Systems: Acts as an antagonist of NMDA receptors and a positive modulator of GABAA receptors, contributing to its sedative, anxiolytic, and anticonvulsant properties[5][17][18].Anti-inflammatory, analgesic.
β-Caryophyllene Selective CB2 Receptor Agonism: Uniquely among these terpenes, it acts as a selective agonist of the cannabinoid receptor 2 (CB2), which is primarily expressed in the immune system. This interaction mediates its anti-inflammatory and analgesic effects.Modulation of JAK1/STAT3, NF-κB, and MAPK signaling pathways[8][13].
Quantitative Comparison of Acetylcholinesterase Inhibition
TerpeneIC50 (AChE Inhibition)
(+)-α-Pinene 0.63 mM[12]
1,8-Cineole 0.04 mM[1]
Camphor 21.43 µM[1]
Sabinene 176.5 µg/mL[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies cited in this guide.

Pharmacokinetic Study of Oral (+)-α-Pinene in Humans
  • Study Design: Four healthy volunteers were administered a single oral dose of 10 mg of α-pinene.

  • Sample Collection: Pre-exposure urine samples were collected, followed by all post-exposure urine samples for up to 24 hours. Blood samples were drawn hourly from two of the volunteers for 5 hours.

  • Analytical Method: The parent compound in blood was analyzed using a headspace gas chromatography-mass spectrometry (GC-MS) procedure. Metabolites (myrtenol, cis- and trans-verbenol) in blood and urine were quantified using GC-PCI-MS/MS (Gas Chromatography-Positive Chemical Ionization-Tandem Mass Spectrometry). Unknown metabolites were identified using GC-PCI-MS full-scan analyses[1].

Pharmacokinetic Study of Inhaled d-Limonene in Humans
  • Study Design: Human volunteers were exposed to approximately 10, 225, and 450 mg/m³ of d-limonene for 2 hours in an exposure chamber while performing light exercise (50 W).

  • Sample Collection: Blood samples were collected to determine the concentration of d-limonene over time. Expired air and urine were also collected to measure the elimination of the unchanged compound.

  • Data Analysis: Pulmonary uptake was calculated from the difference in the concentration of d-limonene in inhaled and exhaled air. Blood clearance and elimination half-life were determined from the plasma concentration-time curve[9].

Quantification of Terpenes in Human Serum
  • Method: A high-throughput method for quantifying seven terpenes (α-pinene, β-pinene, β-myrcene, 3-carene, limonene, β-caryophyllene, and α-humulene) in human serum was developed.

  • Procedure: The method utilizes headspace solid-phase microextraction (SPME) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS).

  • Performance: The method demonstrated low limits of detection (0.032 to 0.162 µg/L), good precision (assay precision between 4.0% and 11%), and excellent recovery in human serum (80-120%)[19][20].

Visualizations

Signaling Pathway of β-Caryophyllene

BCP_Signaling cluster_downstream Downstream Signaling Pathways BCP β-Caryophyllene CB2 CB2 Receptor BCP->CB2 activates JAK1_STAT3 JAK1/STAT3 Pathway CB2->JAK1_STAT3 modulates NFkB NF-κB Pathway CB2->NFkB modulates MAPK MAPK Pathway CB2->MAPK modulates Apoptosis ↑ Apoptosis JAK1_STAT3->Apoptosis Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation Cell_Proliferation ↓ Cell Proliferation MAPK->Cell_Proliferation

Caption: β-Caryophyllene signaling via the CB2 receptor.

Experimental Workflow for Human Pharmacokinetic Studies

PK_Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Interpretation Volunteer_Recruitment Volunteer Recruitment (Healthy Subjects) Dose_Administration Terpene Administration (Oral, Inhalation, or Dermal) Volunteer_Recruitment->Dose_Administration Blood_Sampling Blood Sampling (Time-course) Dose_Administration->Blood_Sampling Urine_Sampling Urine Collection (Pre- and Post-dose) Dose_Administration->Urine_Sampling Exhaled_Air Exhaled Air Collection (for Inhalation Studies) Dose_Administration->Exhaled_Air Sample_Preparation Sample Preparation (e.g., Extraction, SPME) Blood_Sampling->Sample_Preparation Urine_Sampling->Sample_Preparation Exhaled_Air->Sample_Preparation GC_MS_Analysis GC-MS / GC-MS/MS Analysis Sample_Preparation->GC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, t½, AUC) GC_MS_Analysis->PK_Modeling Metabolite_ID Metabolite Identification GC_MS_Analysis->Metabolite_ID

Caption: General workflow for human pharmacokinetic studies of terpenes.

Pharmacodynamic Mechanisms of Action

P_Mechanisms cluster_terpenes Terpenes cluster_targets Molecular Targets cluster_effects Primary Effects a_Pinene (+)-α-Pinene AChE Acetylcholinesterase (AChE) a_Pinene->AChE inhibits Limonene Limonene A2A Adenosine A2A Receptor Limonene->A2A activates Linalool Linalool GABAa GABAA Receptor Linalool->GABAa positively modulates NMDA NMDA Receptor Linalool->NMDA antagonizes b_Caryophyllene β-Caryophyllene CB2 Cannabinoid Receptor 2 (CB2) b_Caryophyllene->CB2 activates Cognition Cognitive Enhancement AChE->Cognition Anxiolysis Anxiolysis A2A->Anxiolysis Sedation Sedation / Anxiolysis GABAa->Sedation NMDA->Sedation Anti_Inflammatory Anti-inflammatory Analgesic CB2->Anti_Inflammatory

Caption: Overview of the primary pharmacodynamic targets of selected terpenes.

References

Head-to-head comparison of different synthetic routes to a specific (+)-alpha-Pinene derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of chiral molecules is paramount. (+)-Verbenone, a derivative of (+)-α-pinene, is a valuable chiral building block in the synthesis of complex natural products and pharmaceutical agents. This guide provides a head-to-head comparison of various synthetic routes to (+)-verbenone, offering an objective analysis of their performance based on experimental data.

This comparative guide delves into five distinct synthetic strategies for the oxidation of (+)-α-pinene to (+)-verbenone: the classical lead tetraacetate oxidation, modern heterogeneous catalytic methods employing Titanium Silicalite-1 (TS-1), Copper-Aluminum Phosphate (CuAPO-5), and supported iron phthalocyanine catalysts, and a biocatalytic approach using immobilized Picea abies cells. Each method is evaluated based on key performance indicators such as yield, selectivity, reaction time, and temperature, alongside a detailed examination of their experimental protocols.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for the different synthetic routes to (+)-verbenone, providing a clear and concise comparison of their efficiencies.

Synthetic RouteCatalyst/ReagentOxidantSolventTemperature (°C)Reaction Time (h)α-Pinene Conversion (%)Verbenone Selectivity (%)Overall Yield (%)Key Features & Drawbacks
Lead Tetraacetate Oxidation Pb(OAc)₄ / Na₂Cr₂O₇-Benzene / Ether65 / 0 to RT1 (oxidation) + 24 (hydrolysis) + ~12 (oxidation)HighNot explicitly stated, but overall yield is good.43%[1]Well-established, high optical purity, stoichiometric use of toxic lead and chromium reagents.
TS-1 Catalysis TS-1 (5.42 wt% Ti)O₂None (Solvent-free)85634%[2][3]12%[2][3]~4%Green (solvent-free, O₂ as oxidant), moderate selectivity, other oxidation products formed.
CuAPO-5 Catalysis CuAPO-5 (0.06 Cu/Al)tert-Butyl hydroperoxide (TBHP)Chloroform851296.8%[4][5][6]46.4%[4][5][6]~45%High conversion and good selectivity, catalyst is recyclable.
Iron Phthalocyanine Catalysis FePcCl₁₆-NH₂-SiO₂tert-Butyl hydroperoxide (TBHP)Acetone40-506High (not specified)Good (not specified)Not specifiedMilder reaction conditions.
Biotransformation Immobilized Picea abies cells-Aqueous mediumNot specified>14 daysHighVerbenone becomes the dominant product over time.Not specifiedEnvironmentally benign, high stereoselectivity, very long reaction times.[7][8]

Experimental Protocols

Lead Tetraacetate Oxidation

This classical two-step method involves the initial formation of a mixture of acetates, followed by hydrolysis and subsequent oxidation to verbenone.[1]

Step 1: Acetoxylation of (+)-α-Pinene

  • In a flask equipped with a mechanical stirrer, condenser, and thermometer, a mixture of (+)-α-Pinene (1.0 eq) in dry benzene is heated to 65°C.

  • Lead tetraacetate (0.96 eq) is added portion-wise over 20 minutes.

  • The reaction mixture is stirred at 65°C for 1 hour, then cooled to room temperature.

  • The mixture is filtered through Celite, and the filtrate is washed with water. The organic layer is separated, dried over magnesium sulfate, and concentrated under reduced pressure to yield a mixture of acetates.

Step 2: Hydrolysis and Oxidation

  • The acetate mixture is dissolved in a 10% solution of potassium hydroxide in aqueous methanol and stirred at room temperature for 24 hours.

  • The mixture is diluted with water and extracted with ether. The combined organic extracts are dried and concentrated to give a mixture of alcohols.

  • The alcohol mixture is dissolved in ether and cooled to 0°C.

  • An aqueous solution of sodium dichromate dihydrate (0.5 eq) and sulfuric acid is added dropwise over 30 minutes.

  • The mixture is stirred at 0°C for 1 hour and then at room temperature overnight.

  • The layers are separated, and the aqueous phase is extracted with ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude product is purified by column chromatography to afford (+)-verbenone.

Heterogeneous Catalysis with CuAPO-5

This method utilizes a copper-containing aluminophosphate molecular sieve as a recyclable catalyst.[4][5][6]

  • The CuAPO-5 catalyst is activated prior to use.

  • In a reaction vessel, (+)-α-pinene (1.0 eq), the CuAPO-5 catalyst, and chloroform (solvent) are mixed.

  • The mixture is heated to 85°C.

  • tert-Butyl hydroperoxide (TBHP) as the oxidant is added, and the reaction is maintained at 85°C for 12 hours.

  • After the reaction, the catalyst is filtered off and can be washed, dried, and reused.

  • The filtrate containing the product is then worked up to isolate (+)-verbenone. Under optimal conditions, this method achieves a 96.8% conversion of α-pinene with a 46.4% selectivity for verbenone.[4][5][6]

Biotransformation using Picea abies

This green chemistry approach employs immobilized plant cells for the selective oxidation of α-pinene.[7][8]

  • Picea abies cells are cultured and then immobilized in a suitable matrix, such as alginate beads.

  • The immobilized cells are transferred to a liquid culture medium.

  • (+)-α-Pinene is added to the culture.

  • The culture is incubated under controlled conditions (temperature, agitation) for an extended period (e.g., over 14 days).

  • The reaction progress is monitored by analyzing samples of the medium. The main initial products are cis- and trans-verbenol, with trans-verbenol being subsequently oxidized to verbenone.

  • After the desired conversion, the product is extracted from the aqueous medium using an organic solvent and purified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the synthetic pathways described.

G Synthetic Pathways to (+)-Verbenone cluster_0 Lead Tetraacetate Route cluster_1 Catalytic Route cluster_2 Biotransformation Route alpha_pinene (+)-α-Pinene acetates Mixture of Acetates alpha_pinene->acetates Pb(OAc)₄, Benzene, 65°C verbenone_cat (+)-Verbenone alpha_pinene->verbenone_cat Catalyst (TS-1, CuAPO-5, etc.) Oxidant (O₂, TBHP) verbenols cis/trans-Verbenol alpha_pinene->verbenols Picea abies cells alcohols Mixture of Alcohols acetates->alcohols KOH, aq. MeOH, RT verbenone_pb (+)-Verbenone alcohols->verbenone_pb Na₂Cr₂O₇, H₂SO₄, Ether verbenone_bio (+)-Verbenone verbenols->verbenone_bio Further oxidation by cells

Caption: Synthetic pathways to (+)-verbenone from (+)-α-pinene.

G General Experimental Workflow start Start with (+)-α-Pinene reaction Perform Oxidation Reaction (Chemical or Biocatalytic) start->reaction workup Reaction Work-up (Filtration, Extraction, etc.) reaction->workup purification Purification (Chromatography, Distillation) workup->purification product Pure (+)-Verbenone purification->product

References

Cross-validation of analytical methods for (+)-alpha-Pinene quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Validation of Analytical Methods for (+)-alpha-Pinene Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of chiral molecules like this compound is critical. This guide provides an objective comparison of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for a given application.

Comparison of Analytical Method Performance

The selection of an analytical method for the quantification of this compound is dependent on various factors including the sample matrix, required sensitivity, and the need for chiral separation. Below is a summary of the performance of commonly employed techniques.

ParameterGC-MSHeadspace (HS) GC-MSChiral GC-FID¹H NMR
Linearity (r) ≥ 0.99[1][2]≥ 0.99[3][4]Not explicitly stated for quantificationData available[5][6]
Accuracy (%RE) ≤ ±15%[1][2]≤ ±13.4%[3][4]Not explicitly stated for quantificationData available[5][6]
Precision (%RSD) ≤ 6.3%[1][2]≤ 7.1%[3][4]Not explicitly stated for quantification< 1%[5]
LOD 1.06 ng/mL[1][2]0.499 ng/mL[7]Not explicitly stated for quantification0.1 mg[5][6]
LOQ 5 ng/mL[1][2]5 ng/mL[7]Not explicitly stated for quantification2.5 mg[5][6]
Concentration Range 5-250 ng/mL[1][2]5-500 ng/mL (blood), 100-5000 ng/g (mammary gland)[3][4]Primarily for enantiomeric excess determinationRequires minimum of 8% α-pinene in sample for quantification[5][6]
Primary Application Quantification in various matrices.Quantification of volatile compounds in complex matrices.Chiral separation and determination of enantiomeric ratio.Structural elucidation and quantification in high concentration samples.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the quantification of alpha-pinene and its metabolites in biological matrices.[1][2]

  • Sample Preparation: To 100 µL of the sample (e.g., rodent blood), add an internal standard and an extraction solvent (e.g., ethyl acetate). Vortex the mixture for 3 minutes and then centrifuge for 3 minutes. The supernatant is then collected for analysis.[8]

  • GC-MS Conditions:

    • Column: Agilent DB-5MS (30 m x 0.25 mm ID, 0.25-µm film) or equivalent.[7]

    • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[7]

    • Injector Temperature: 270°C.[3]

    • Oven Temperature Program: Hold at 40°C for 5 min, ramp to 75°C at 5°C/min, then to 150°C at 37.5°C/min and hold for 1 min.[3]

    • MS Transfer Line Temperature: 300°C.[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Monitored Ions: m/z for alpha-pinene and the internal standard.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This technique is particularly useful for the analysis of volatile compounds like alpha-pinene in complex matrices, minimizing sample preparation.[3][4]

  • Sample Preparation: 100 µL of blood or ~100 mg of mammary gland is placed in a headspace vial. An internal standard is added, and the vial is sealed. For tissue samples, homogenization is performed within the vial.[3][4]

  • Headspace Conditions:

    • Equilibration Temperature: 60°C.[3][4]

    • Equilibration Time: 10 min.[7]

    • Injection Volume: 200-500 µL of the headspace.[3]

  • GC-MS Conditions: (Similar to the standard GC-MS method described above).

Chiral Gas Chromatography with Flame Ionization Detection (Chiral GC-FID)

This method is essential for separating and quantifying the individual enantiomers of alpha-pinene.[9]

  • Sample Preparation: Essential oils are typically diluted in a suitable solvent like heptane.

  • GC-FID Conditions:

    • Chiral Column: A column with a chiral stationary phase, such as one containing a cyclodextrin derivative, is required.[9]

    • Carrier Gas: Helium at a constant flow rate of 2.5 ml/min.[9]

    • Injector Temperature: 220°C.[9]

    • Oven Temperature Program: Hold at 50°C for 3 min, then ramp to 200°C at 2°C/min.[9]

    • Detector Temperature: 250°C.[9]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR offers a rapid and non-destructive method for the quantification of alpha-pinene, particularly in essential oils where its concentration is high.[5][6]

  • Sample Preparation: A known amount of the essential oil is dissolved in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard.

  • NMR Acquisition Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1) to ensure full relaxation of the protons.

    • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.

  • Quantification: The concentration of alpha-pinene is determined by comparing the integral of a specific alpha-pinene proton signal to the integral of a known proton signal from the internal standard.

High-Performance Liquid Chromatography (HPLC)

While less common than GC for alpha-pinene analysis due to its volatility, HPLC methods have been developed.[10][11]

  • Sample Preparation: Samples are dissolved in the mobile phase.

  • HPLC Conditions:

    • Column: A reverse-phase column such as a C8 or C18 is typically used.[10]

    • Mobile Phase: A mixture of acetonitrile and water, often with an acid modifier like formic or phosphoric acid.[10]

    • Detection: UV detection at an appropriate wavelength.

Cross-Validation Workflow

Cross-validation is a critical step to ensure that different analytical methods produce comparable and reliable results. The following workflow outlines the key stages of this process.

CrossValidationWorkflow cluster_planning 1. Planning & Protocol Development cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Evaluation cluster_reporting 4. Reporting & Conclusion define_purpose Define Purpose & Scope select_methods Select Methods for Comparison (e.g., GC-MS vs. HS-GC-MS) define_purpose->select_methods define_acceptance Define Acceptance Criteria (ICH Q2(R2) Guidelines) select_methods->define_acceptance write_protocol Write Cross-Validation Protocol define_acceptance->write_protocol prepare_samples Prepare Standard & QC Samples write_protocol->prepare_samples analyze_method1 Analyze Samples with Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 prepare_samples->analyze_method2 compile_data Compile & Process Data analyze_method1->compile_data analyze_method2->compile_data statistical_analysis Statistical Analysis (e.g., t-test, Bland-Altman) compile_data->statistical_analysis compare_criteria Compare Results Against Acceptance Criteria statistical_analysis->compare_criteria document_results Document All Results & Deviations compare_criteria->document_results conclusion Draw Conclusion on Method Comparability document_results->conclusion report Generate Cross-Validation Report conclusion->report

References

A Comparative Guide: Unveiling the Performance of (+)-alpha-Pinene-Based Polymers Against Their Traditional Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of sustainable polymers has introduced a promising candidate derived from a renewable resource: (+)-alpha-Pinene. This bicyclic monoterpene, abundant in pine resin, is emerging as a valuable building block for a new generation of polymers. This guide provides a comprehensive performance benchmark of this compound-based polymers against widely used traditional polymers—High-Density Polyethylene (HDPE), Polypropylene (PP), and General-Purpose Polystyrene (GPPS). Through a detailed comparison of their mechanical, thermal, and chemical properties, supported by established experimental protocols, this document aims to equip researchers and professionals with the necessary data to evaluate the potential of these novel bio-based materials in their applications.

Quantitative Performance Analysis

To facilitate a clear and direct comparison, the following tables summarize the key performance indicators for this compound-based polymers and their traditional petroleum-based analogues. It is important to note that research into alpha-pinene-based polymers is ongoing, and comprehensive data for all properties are not yet available.

Mechanical Properties
PropertyThis compound-Based PolymersHigh-Density Polyethylene (HDPE)Polypropylene (PP)General-Purpose Polystyrene (GPPS)
Tensile Strength (MPa) Data not readily available21 - 38[1]30 - 50[2]35 - 60[3]
Young's Modulus (GPa) Data not readily available~0.81.3 - 1.8[4]2.5 - 3.5[3]
Elongation at Break (%) Data not readily available>600200 - 700[2]1 - 4[3]
Flexural Modulus (GPa) Data not readily available~1.0 - 1.51.2 - 1.72.5 - 3.5[3]
Hardness Data not readily available60-70 (Shore D)70-90 (Shore D)[2]85-90 (Shore D)[3]
Thermal Properties
PropertyThis compound-Based PolymersHigh-Density Polyethylene (HDPE)Polypropylene (PP)General-Purpose Polystyrene (GPPS)
Glass Transition Temp. (Tg) (°C) ~100 - 150-120-10 to -2090[3]
Melting Temperature (Tm) (°C) Varies with specific polymer structure120 - 132[1]160 - 170[2][5]Amorphous, no true melting point
Heat Deflection Temp. (°C) at 0.455 MPa Data not readily available60 - 8080 - 11075 - 100[3]
Thermal Decomposition Temp. (°C) >200~340~330~380
Chemical Resistance
Chemical AgentThis compound-Based PolymersHigh-Density Polyethylene (HDPE)Polypropylene (PP)General-Purpose Polystyrene (GPPS)
Water Generally insoluble[6]Excellent resistanceExcellent resistance[7]Excellent resistance[3]
Acids (dilute) Good resistance expectedExcellent resistance[8]Excellent resistance[9]Good resistance
Bases (dilute) Good resistance expectedExcellent resistance[8]Excellent resistance[9]Good resistance
Alcohols Soluble in ethanol[6]Good resistanceGood resistancePoor to good resistance
Aromatic Hydrocarbons SolublePoor resistancePoor resistancePoor resistance
Aliphatic Hydrocarbons SolublePoor resistanceGood resistancePoor resistance
Ketones Data not readily availableGood resistanceGood resistancePoor resistance

Experimental Protocols

The data presented in this guide are based on standardized testing methodologies. The following are detailed protocols for the key experiments cited.

Tensile Properties Testing

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

Methodology:

  • Specimen Preparation: Dog-bone shaped specimens are prepared from the polymer material by injection molding or machining, with dimensions as specified in the standard.

  • Conditioning: Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

  • Test Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures. The load and elongation are continuously monitored and recorded.

  • Data Analysis: From the resulting stress-strain curve, the following properties are determined:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Thermal Properties Analysis (Differential Scanning Calorimetry - DSC)

Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.

Methodology:

  • Sample Preparation: A small sample of the polymer (5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Test Procedure: The sample pan and an empty reference pan are placed in the DSC cell. The temperature of the cell is increased at a constant rate (e.g., 10 °C/min). The heat flow to the sample and reference is continuously monitored.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine:

    • Glass Transition Temperature (Tg): A step change in the baseline of the thermogram.

    • Melting Temperature (Tm): The peak of an endothermic transition.

    • Crystallization Temperature (Tc): The peak of an exothermic transition upon cooling.

Chemical Resistance Evaluation

Standard: ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.

Methodology:

  • Specimen Preparation: Standard test specimens of the polymer are prepared.

  • Initial Measurements: The weight, dimensions, and appearance of the specimens are recorded. Mechanical properties (e.g., tensile strength) may also be measured as a baseline.

  • Immersion: The specimens are fully immersed in the specified chemical reagent for a predetermined period (e.g., 24 hours, 7 days) at a controlled temperature.

  • Final Measurements: After immersion, the specimens are removed, cleaned, and dried. The weight, dimensions, and appearance are measured again. Mechanical properties are also re-tested.

  • Data Analysis: The percentage change in weight, dimensions, and mechanical properties are calculated to determine the material's resistance to the chemical agent. Visual changes such as swelling, cracking, or discoloration are also noted.

Visualizing Workflows and Relationships

To further aid in the understanding of the evaluation process and material selection, the following diagrams have been generated using Graphviz.

G cluster_0 Polymer Synthesis & Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison cluster_3 Application & Evaluation a Alpha-Pinene Monomer c Polymerization a->c b Traditional Monomer (e.g., Ethylene) b->c d Polymer Processing (e.g., Extrusion, Molding) c->d e Mechanical Testing (ASTM D638) d->e f Thermal Analysis (ASTM D3418) d->f g Chemical Resistance (ASTM D543) d->g h Quantitative Data Collection e->h f->h g->h i Comparative Analysis h->i j Performance Benchmarking i->j k Material Selection j->k l Product Development k->l

Caption: Experimental workflow for comparing bio-based and traditional polymers.

G cluster_polymers Polymer Selection start Define Application Requirements q1 High Mechanical Strength? start->q1 q2 High Thermal Stability? q1->q2 Yes p2 GPPS q1->p2 No q3 Specific Chemical Resistance? q2->q3 Yes p1 HDPE / PP q2->p1 No q4 Renewable Source a Priority? q3->q4 Yes q3->p1 No p3 This compound Polymer q4->p3 Yes p4 Traditional Polymer q4->p4 No

Caption: Decision flowchart for polymer selection based on performance needs.

Conclusion

This compound-based polymers represent a compelling new class of materials with the potential to offer a sustainable alternative to traditional polymers. While current data indicates promising thermal properties, a comprehensive understanding of their mechanical and chemical performance is still developing. This guide highlights the existing knowledge and, equally importantly, the areas where further research is needed to fully elucidate the capabilities of these novel bio-polymers. As more data becomes available, the scientific and industrial communities will be better positioned to harness the full potential of this compound and other renewable feedstocks in the creation of next-generation materials.

References

The Dual Facets of (+)-alpha-Pinene: A Comparative Guide to its In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of (+)-alpha-Pinene, a naturally occurring monoterpene, reveals a significant correlation between its in vitro activities and in vivo therapeutic effects, particularly in the realms of oncology, inflammation, and neuroprotection. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of its efficacy inside and outside a living organism.

This compound, a primary constituent of essential oils from coniferous trees, has long been investigated for its diverse pharmacological properties. This report delves into the scientific literature to compare its performance in controlled laboratory settings (in vitro) with its effects in whole organisms (in vivo), offering a clearer perspective on its translational potential. The data underscores the importance of formulation strategies in enhancing the bioavailability and therapeutic window of this promising natural compound.

Quantitative Efficacy: A Tale of Two Environments

The biological activity of this compound has been demonstrated across a range of concentrations and dosages in both in vitro and in vivo models. The following tables summarize the key quantitative findings, providing a direct comparison of its efficacy in different experimental contexts.

Anti-Cancer Efficacy
Parameter In Vitro Findings In Vivo Findings
Cell Lines BEL-7402 (Hepatocellular Carcinoma), CT-26 (Colon Carcinoma), PC-3 (Prostate Cancer), MDA-MB-231 (Breast Cancer), AGS (Gastric Cancer), PA-1 (Ovarian Cancer)Xenograft models using BEL-7402, CT-26, and PC-3 cells in mice.
Concentration / Dosage 8 mg/L inhibited BEL-7402 cell growth by 79.3%.[1] IC50 values vary across cell lines. 5, 10, 20 µM for MDA-MB-231 cells.40 mg/kg inhibited CT-26 allograft growth by 42.83%.[2] 200 mg/kg significantly decreased PC-3 xenograft growth.[3]
Observed Effects Induction of apoptosis, cell cycle arrest at G2/M phase, increased caspase-3 activity, disruption of mitochondrial membrane potential.[1][4][5][6]Inhibition of tumor growth and progression.[2][3]
Anti-Inflammatory Efficacy
Parameter In Vitro Findings In Vivo Findings
Cell/Tissue Models Mouse peritoneal macrophages, neutrophils.Carrageenan-induced peritonitis in mice, carrageenan-induced paw edema in rats.
Concentration / Dosage 1, 3, 10, 30 µg/mL significantly reduced neutrophil migration.[7][8]200 and 400 mg/kg decreased leukocyte infiltration.[7][8] 0.50 mL/kg resulted in a 60.33% decrease in inflammation.[9]
Observed Effects Decreased production of pro-inflammatory cytokines (IL-6, TNF-α), and nitric oxide (NO). Inhibition of iNOS and COX-2 expression.[10][11]Reduction in leukocyte migration (rolling and adhesion).[7][8] Attenuation of paw edema.[9]
Neuroprotective Efficacy
Parameter In Vitro Findings In Vivo Findings
Cell/Tissue Models Human SH-SY5Y neuroblastoma cells.Rat models of focal cerebral ischemia-reperfusion, Alzheimer's disease (Aβ1-42 induced), and Parkinson's disease (6-OHDA induced).
Concentration / Dosage 100 and 200 µM showed significant neuronal cell viability against 6-OHDA.[12]50 and 100 mg/kg improved sensorimotor function and decreased infarct volume.[13][14] 50 mg/kg intraperitoneally for 14 days showed protective effects in an Alzheimer's model.[15]
Observed Effects Protection against oxidative stress-induced neurodegeneration.[12]Attenuation of neuroinflammation, inhibition of apoptosis, reduction of oxidative stress, and improvement in behavioral deficits.[13][15][16]

Elucidating the Mechanisms: Signaling Pathways and Experimental Designs

The therapeutic effects of this compound are underpinned by its modulation of key cellular signaling pathways. Furthermore, understanding the experimental workflows is crucial for interpreting the presented data and designing future studies.

Signaling Pathways

This compound has been shown to exert its anticancer and anti-inflammatory effects by modulating several critical signaling pathways. The ERK/AKT and NF-κB pathways are central to its mechanism of action.

Signaling_Pathways cluster_ERK_AKT ERK/AKT Pathway (Anticancer) cluster_NFkB NF-κB Pathway (Anti-inflammatory) aPinene1 This compound ERK_AKT ↑ p-ERK / p-AKT aPinene1->ERK_AKT NK_Activation NK Cell Activation (↑ CD56, CD107a) ERK_AKT->NK_Activation Perforin_Granzyme ↑ Perforin & Granzyme B NK_Activation->Perforin_Granzyme Cancer_Cell_Death Cancer Cell Death Perforin_Granzyme->Cancer_Cell_Death aPinene2 This compound MAPKs ↓ MAPKs aPinene2->MAPKs LPS LPS LPS->MAPKs NFkB ↓ NF-κB Activation MAPKs->NFkB Inflammatory_Mediators ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ↓ iNOS, COX-2 NFkB->Inflammatory_Mediators

Caption: Key signaling pathways modulated by this compound.

Experimental Workflows

The evaluation of this compound's efficacy follows distinct but complementary experimental workflows for in vitro and in vivo studies.

Experimental_Workflows cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow Cell_Culture Cell Line Selection & Culture Treatment Treatment with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Mechanism_Assay Mechanistic Assays (e.g., Flow Cytometry, Western Blot, PCR) Treatment->Mechanism_Assay Data_Analysis1 Data Analysis Viability_Assay->Data_Analysis1 Mechanism_Assay->Data_Analysis1 Animal_Model Animal Model Selection & Acclimatization Disease_Induction Disease Induction (e.g., Tumor Xenograft, Inflammatory Agent) Animal_Model->Disease_Induction Formulation_Admin Formulation Administration (this compound) Disease_Induction->Formulation_Admin Monitoring Monitoring (e.g., Tumor Volume, Behavioral Tests) Formulation_Admin->Monitoring Tissue_Collection Tissue Collection & Histopathology/Biochemical Analysis Monitoring->Tissue_Collection Data_Analysis2 Data Analysis Tissue_Collection->Data_Analysis2

References

A Comparative Analysis of Pinene Enantiomers: Insecticidal and Repellent Properties

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereochemistry-dependent bioactivity of α- and β-pinene against various insect species reveals significant differences in their insecticidal and repellent efficacy. This guide synthesizes experimental data to provide a comparative overview for researchers and professionals in drug development and pest management.

The enantiomeric forms of the monoterpene pinene, specifically (+)- and (-)-α-pinene, and (+)- and (-)-β-pinene, exhibit distinct insecticidal and repellent activities that are highly dependent on the target insect species. Generally, the insect's olfactory system can differentiate between these stereoisomers, leading to varied behavioral and physiological responses. This guide provides a comparative analysis of the bioactivity of these four pinene enantiomers, supported by experimental data and detailed methodologies.

Comparative Efficacy of Pinene Enantiomers

The insecticidal and repellent properties of pinene enantiomers vary significantly across different insect orders. The following tables summarize the available quantitative data from various studies.

Insecticidal Activity

The insecticidal activity is often evaluated through contact and fumigant toxicity assays, with LC50 (lethal concentration for 50% of the population) values being a key metric.

EnantiomerTarget InsectAssay TypeLC50Reference
α-Pinene Sitophilus zeamais (Maize weevil)Fumigant1.402 ppm (24h)[1]
(+)-α-Pinene Not specifiedNot specifiedNot specified
(-)-α-Pinene Not specifiedNot specifiedNot specified
β-Pinene Sitophilus oryzae (Rice weevil)Fumigant300 µl/l air (24h)[2]
(+)-β-Pinene Not specifiedNot specifiedNot specified
(-)-β-Pinene Not specifiedNot specifiedNot specified

Note: Data for direct comparison of β-pinene enantiomers is limited in the reviewed literature.

Repellent Activity

Repellency is typically assessed using olfactometer assays or area preference tests, measuring the percentage of insects repelled or the time spent in treated versus untreated areas.

EnantiomerTarget InsectAssay TypeRepellency (%)Reference
(+)-α-Pinene Musca domestica (House fly)Y-tube OlfactometerSignificant[3]
(-)-α-Pinene Musca domestica (House fly)Y-tube OlfactometerStronger than (+)[3]
β-Pinene Musca domestica (House fly)RepellometerRepellent at 25% soln.[4][5]
(+)-β-Pinene Not specifiedNot specifiedNot specified
(-)-β-Pinene Blattella germanica (German cockroach)Petri Dish ArenaMild[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the insecticidal and repellent activities of pinene enantiomers.

Fumigant Toxicity Assay

This method evaluates the toxicity of volatile compounds in the vapor phase.

  • Test Chambers: Sealed containers of a known volume (e.g., glass jars or plastic vials) are used.

  • Insect Preparation: A specific number of insects of a uniform age and sex are introduced into the chamber. For stored product insects like Sitophilus oryzae, 10 adult insects per vial is a common practice.[2]

  • Application of Test Substance: A measured amount of the pinene enantiomer is applied to a filter paper or a cotton ball, which is then placed inside the chamber, ensuring no direct contact with the insects.

  • Concentration Range: A range of concentrations (e.g., 100 to 500 µl/l air) is tested to determine the dose-response relationship.[2]

  • Control Group: A control group with a solvent-treated filter paper is included in each experiment.

  • Observation: Mortality is recorded at specific time intervals (e.g., 6, 12, 24, 48, 72, and 96 hours).[2]

  • Data Analysis: The LC50 values are calculated using probit analysis.

Contact Toxicity Assay

This assay assesses the toxicity of a substance through direct contact with the insect cuticle.

  • Test Arenas: Petri dishes or similar containers lined with filter paper are commonly used.

  • Application of Test Substance: A specific concentration of the pinene enantiomer dissolved in a suitable solvent is evenly applied to the filter paper. The solvent is allowed to evaporate completely.

  • Insect Exposure: A known number of insects are released into the treated Petri dish.

  • Control Group: A control group exposed to a solvent-treated filter paper is run in parallel.

  • Observation: Mortality is assessed at predetermined time points.

  • Data Analysis: LD50 (lethal dose for 50% of the population) or LC50 values are determined.

Repellency Bioassay (Y-Tube Olfactometer)

The Y-tube olfactometer is a standard apparatus for studying insect olfactory responses and determining the repellent or attractive nature of volatile compounds.

  • Apparatus: A Y-shaped glass tube with a central arm and two side arms.

  • Airflow: A constant and clean airflow is passed through both arms of the olfactometer.

  • Odor Source: The test substance (pinene enantiomer) is applied to a filter paper and placed in one arm, while the other arm contains a solvent control.

  • Insect Release: Insects are released individually at the base of the central arm.

  • Observation: The choice of the insect (moving into the treatment or control arm) is recorded. Insects that do not make a choice within a specific time are noted as non-responders.

  • Data Analysis: The number of insects choosing each arm is compared using statistical tests (e.g., Chi-squared test) to determine if there is a significant preference or avoidance.

Mechanisms of Action and Signaling Pathways

The insecticidal and repellent effects of pinene enantiomers are primarily mediated through their interaction with the insect's nervous system. Two key mechanisms have been identified: inhibition of acetylcholinesterase (AChE) and modulation of olfactory receptors.

Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft, terminating the nerve signal. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve impulses, paralysis, and eventual death of the insect. Both (+)- and (-)-α-pinene have been shown to be potent inhibitors of AChE.[7] The mechanism is believed to involve the binding of the pinene molecule to the active site of the enzyme, preventing acetylcholine from binding. Molecular docking studies suggest that β-pinene also interacts with acetylcholinesterase.[8]

dot

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds to receptor AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Neuron Postsynaptic Neuron AChR->Postsynaptic Neuron Signal Transduction Inactive Products Inactive Products AChE->Inactive Products Pinene Pinene Enantiomer Pinene->AChE Inhibition Presynaptic Neuron Presynaptic Neuron Presynaptic Neuron->ACh Release caption Acetylcholinesterase Inhibition by Pinene

Caption: Acetylcholinesterase Inhibition by Pinene.

Olfactory Receptor Interaction

Insects rely on a sophisticated olfactory system to detect volatile compounds in their environment. Pinene enantiomers can act as either attractants or repellents by binding to specific olfactory receptors (ORs) on the antennae of insects. This binding can trigger a signaling cascade within the olfactory sensory neurons (OSNs), leading to a behavioral response. The specificity of this interaction is enantiomer-dependent; for example, electroantennogram (EAG) studies on the cotton bollworm, Helicoverpa armigera, showed a higher response to (-)-α-pinene compared to the (+)-enantiomer.[9][10] The binding of a pinene enantiomer to an OR can either activate or inhibit the neuron, leading to attraction or repulsion, respectively. The signal is then transmitted to the antennal lobe and higher brain centers for processing, ultimately resulting in a behavioral outcome.[11]

dot

Olfactory_Signaling_Pathway cluster_osn Olfactory Sensory Neuron Pinene Pinene Enantiomer OR Olfactory Receptor (OR) Pinene->OR Binding G_Protein G-protein OR->G_Protein Activation Second_Messenger Second Messengers (e.g., cAMP) G_Protein->Second_Messenger Production Ion_Channel Ion Channel Second_Messenger->Ion_Channel Gating Depolarization / Hyperpolarization Depolarization / Hyperpolarization Ion_Channel->Depolarization / Hyperpolarization Ion Flux Signal to Brain Signal to Brain Depolarization / Hyperpolarization->Signal to Brain Action Potential caption Olfactory Signal Transduction of Pinene

Caption: Olfactory Signal Transduction of Pinene.

Experimental Workflow

A typical workflow for the comparative study of pinene enantiomers involves several key stages, from compound acquisition to data analysis and interpretation.

dot

Experimental_Workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Analysis & Interpretation A Acquisition of Pinene Enantiomers (High Purity) C Insecticidal Assays (Contact & Fumigant Toxicity) A->C D Repellent Assays (Olfactometer & Area Preference) A->D B Insect Rearing (Standardized Conditions) B->C B->D E Data Collection (Mortality, Repellency %) C->E D->E F Statistical Analysis (LC50, Probit, ANOVA) E->F H Comparative Efficacy Assessment F->H G Mechanism of Action Studies (AChE Inhibition, EAG) G->H caption Workflow for Pinene Enantiomer Bioactivity Study

Caption: Workflow for Pinene Enantiomer Bioactivity Study.

References

Safety Operating Guide

Proper Disposal Procedures for (+)-alpha-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, (+)-alpha-Pinene is a flammable liquid and is very toxic to aquatic life with long-lasting effects. It must be disposed of as hazardous waste.[1][2][3] Under no circumstances should it be poured down the drain or mixed with general waste.[4][5][6] Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

This document provides a comprehensive guide for the safe and compliant disposal of this compound, tailored for researchers and laboratory professionals.

Immediate Safety and Hazard Identification

Before handling this compound for disposal, it is crucial to be aware of its primary hazards. It is classified as a flammable liquid, a skin and eye irritant, and may cause an allergic skin reaction.[1][2] It is also harmful if swallowed and may be fatal if it enters the airways. Environmentally, it is very toxic to aquatic life.[5][7]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear safety glasses with side-shields or a face shield.[8]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[8][9]

  • Body Protection: Wear a lab coat.

  • Respiratory Protection: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[8]

Quantitative Hazard and Transportation Data

The following table summarizes key quantitative data for this compound, essential for waste manifest forms and logistical planning.

ParameterValueCitation(s)
UN Number 2368[8]
Hazard Class 3 (Flammable Liquid)[8][10]
Packing Group III[8]
Flash Point 32.2 °C (90.0 °F) Closed Cup[2]
Aquatic Toxicity (EC50) 0.475 mg/l (Aquatic Invertebrates, 48h)[5]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for collecting and disposing of this compound waste.

Methodology for Waste Collection and Segregation:

  • Designate a Waste Container:

    • Use a chemically compatible and properly sealed container, clearly labeled as "Hazardous Waste."[11]

    • The container must be in good condition, with a secure screw cap.[11]

    • Leave at least one inch of headroom to allow for vapor expansion.[11]

  • Label the Container:

    • The label must include:

      • The words "Hazardous Waste."[11]

      • The full chemical name: "this compound." Do not use abbreviations or formulas.[11]

      • Associated hazards (e.g., Flammable, Irritant, Environmental Hazard).[8][11]

      • The date the container becomes full.[11]

  • Segregate the Waste:

    • Do not mix this compound with other waste streams, especially incompatible chemicals like strong oxidizing agents.[6][9]

    • Keep halogenated and non-halogenated solvent waste separate if required by your institution's waste management program.[6]

  • Store the Waste:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a ventilated cabinet or within a fume hood.[11]

    • The storage area should be away from heat, sparks, and open flames.[7][12]

Methodology for Accidental Spills:

  • Control Ignition Sources: Immediately remove all sources of ignition from the area (no smoking, sparks, or open flames).[2][7]

  • Ensure Ventilation: Work in a well-ventilated area.

  • Contain the Spill: Prevent the spill from spreading or entering drains and waterways.[8][10]

  • Absorb the Liquid: Use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[1][10]

  • Collect the Waste: Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[2][8]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Dispose of Materials: Treat all contaminated materials (absorbent, gloves, etc.) as hazardous waste and dispose of them accordingly.[1]

Final Disposal Workflow

The final disposal must be handled by a licensed professional waste disposal service.[8]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup. Complete all required waste disposal forms.[6]

  • Professional Disposal: The licensed contractor will transport the waste for final disposal, which is typically accomplished by burning in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Contaminated Packaging: Empty containers that held this compound must be treated as hazardous waste and disposed of as the unused product.[8] Do not rinse into the sewer system.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_spill Spill Response (If Applicable) cluster_storage Storage & Hand-off cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Approved Hazardous Waste Container ppe->container segregate Segregate Waste: No Incompatibles container->segregate store Store Sealed Container in Satellite Accumulation Area (SAA) segregate->store spill Spill Occurs absorb Absorb with Inert Material (e.g., Sand, Vermiculite) spill->absorb collect Collect with Non-Sparking Tools absorb->collect collect->container contact_ehs Contact EHS for Pickup & Complete Paperwork store->contact_ehs disposal_co Transfer to Licensed Waste Disposal Company contact_ehs->disposal_co incinerate Incineration in Approved Chemical Incinerator disposal_co->incinerate end Disposal Complete incinerate->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling (+)-alpha-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety Guide for Handling (+)-alpha-Pinene

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the safe handling of this compound in a laboratory environment. Adherence to these guidelines is critical for minimizing risks to personnel and the environment.

Immediate Safety and Hazard Information

This compound is a flammable liquid and vapor that can cause serious health effects.[1][2][3] Key hazards include:

  • Flammability: Highly flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and other ignition sources.[3]

  • Health Hazards: Causes skin irritation and may lead to an allergic skin reaction.[2][4] It can cause serious eye irritation or damage.[1][2] Inhalation may lead to drowsiness or dizziness, while high exposure can impact the nervous system.[1] It is harmful if swallowed and may be fatal if it enters the airways due to its aspiration hazard.[2][3]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[2][3]

In case of exposure, follow these first aid measures immediately:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present.

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water.

  • Inhalation: Move the individual to fresh air. If breathing has stopped, provide rescue breathing.

  • Ingestion: Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[3]

Quantitative Data for this compound

The following table summarizes key quantitative safety and physical data for this compound.

ParameterValueReference
Occupational Exposure Limits
OSHA PEL (8-hr TWA)100 ppm (as Turpentine)
NIOSH REL (10-hr TWA)100 ppm (as Turpentine)
ACGIH TLV (8-hr TWA)20 ppm[5]
Physical & Chemical Properties
Flash Point31°C to 32.2°C (87.8°F to 90°F)[2][4]
Boiling Point156.2°C to 157.9°C[2][4]
Autoignition Temperature255°C (491°F)[2]
Molecular Weight136.2 g/mol [2]
Vapor Density4.7 (Air = 1)[4]

Operational Plan: Handling Protocol

This protocol outlines the step-by-step procedure for safely using this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required.[1]

  • Ignition Sources: Before handling, ensure the work area is free of all ignition sources, including open flames, hot plates, and spark-producing equipment.[3] Use explosion-proof electrical and ventilating equipment.[1]

  • Safety Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Ensure a spill kit containing absorbent, non-combustible material (e.g., sand, vermiculite) is readily available.[6]

2. Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Based on resistance to turpentine (of which alpha-pinene is a major component), Viton® or Nitrile gloves are recommended.[3][7] An OSHA selection chart rates Viton as "Very Good" and Nitrile as "Good" for turpentine.[3] Always inspect gloves for tears or holes before use and replace them immediately if contact with the chemical occurs.[5]

  • Body Protection: Wear a flame-retardant laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is required.[6]

3. Handling Procedure:

  • Grounding: Ground and bond containers when transferring the liquid to prevent static discharge.[5]

  • Dispensing: Use only non-sparking tools when opening or dispensing from containers.[5]

  • Avoid Aerosols: Prevent the formation of aerosols during handling.[1]

  • Containment: Perform all work in a secondary containment tray to control potential spills.

  • Keep Closed: Keep containers tightly sealed when not in use.[1]

4. Post-Handling and Cleanup:

  • Decontamination: Wipe down the work surface with an appropriate solvent and then soap and water.

  • PPE Removal: Remove gloves and other PPE carefully, avoiding skin contact. Wash hands thoroughly with soap and water after work is complete.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste contaminated with this compound, including excess chemical, contaminated absorbents, and disposable PPE, in a dedicated, properly labeled, and sealed hazardous waste container.

  • Do not mix this waste with other waste streams.

2. Empty Container Disposal:

  • Under federal regulations, a container that held hazardous waste is considered "empty" only after all possible material has been removed.

  • For acutely hazardous materials, containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

  • Once properly decontaminated, remove or deface the label on the empty container before disposal in the normal trash.

3. Institutional Procedures:

  • All waste must be disposed of as hazardous waste in accordance with federal, state, and institutional regulations. Contact your institution's Environmental Health & Safety (EHS) department for specific collection and disposal procedures.

Process Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency 4. Emergency Response prep_ppe Don Required PPE (Gloves, Goggles, Lab Coat) prep_setup Work in Fume Hood Verify Safety Equipment prep_ppe->prep_setup prep_ignition Remove Ignition Sources prep_setup->prep_ignition handle_dispense Dispense Chemical (Use Grounding & Bonding) prep_ignition->handle_dispense Proceed handle_procedure Perform Experiment (Use Secondary Containment) handle_dispense->handle_procedure cleanup_waste Collect Waste in Sealed Container handle_procedure->cleanup_waste Proceed emergency_spill Spill Occurs handle_procedure->emergency_spill emergency_exposure Personnel Exposure handle_procedure->emergency_exposure cleanup_decon Decontaminate Work Area cleanup_waste->cleanup_decon cleanup_doff Doff PPE & Wash Hands cleanup_decon->cleanup_doff end_node End of Process cleanup_doff->end_node spill_absorb Absorb with Inert Material emergency_spill->spill_absorb spill_collect Collect for Disposal emergency_spill->spill_collect expo_firstaid Administer First Aid emergency_exposure->expo_firstaid expo_medical Seek Medical Attention emergency_exposure->expo_medical spill_absorb->spill_collect expo_firstaid->expo_medical

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-alpha-Pinene
Reactant of Route 2
(+)-alpha-Pinene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.